3-Methyloxetan-3-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyloxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(5)2-6-3-4;/h2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFPEKUQJGOBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735259 | |
| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363404-87-8 | |
| Record name | 3-Methyloxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxetan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is a constant endeavor. Among the more recent entrants to the medicinal chemist's toolkit, the oxetane ring has garnered significant attention. This small, four-membered cyclic ether, once considered synthetically challenging, is now increasingly utilized as a versatile building block. Its unique conformational properties and ability to act as a polar, three-dimensional bioisostere for commonly used functional groups have proven advantageous in overcoming prevalent challenges in drug development.
This technical guide focuses on a particularly valuable derivative: 3-Methyloxetan-3-amine hydrochloride (CAS Number: 1363404-87-8).[1][2] We will delve into its synthesis, physicochemical properties, and burgeoning applications in drug discovery, providing a comprehensive resource for researchers looking to leverage the potential of this unique scaffold.
Physicochemical Properties and Structural Features
This compound is the salt form of 3-methyloxetan-3-amine (CAS Number: 874473-14-0). The hydrochloride salt form generally offers improved stability and handling characteristics, as well as enhanced aqueous solubility, which is often a desirable trait in drug development.
| Property | Value | Source |
| CAS Number | 1363404-87-8 | [1][2] |
| Molecular Formula | C4H10ClNO | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| pKa (Predicted) | 8.68 ± 0.20 (for the free base) | [3] |
| LogP (Calculated) | -0.266 (for the free base) | [3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų (for the free base) | [3] |
The oxetane ring in 3-methyloxetan-3-amine imparts a unique set of properties. It introduces a degree of three-dimensionality and polarity that can be advantageous for improving aqueous solubility and metabolic stability when incorporated into larger molecules.[4] The oxetane oxygen can act as a hydrogen bond acceptor, while the amine group provides a key site for further chemical modification.
Synthesis of this compound: A Plausible Multi-Step Approach
While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted oxetanes. A common strategy involves the conversion of a hydroxyl group to an amine. The following proposed synthesis starts from the readily available 1,1,1-tri(hydroxylmethyl)ethane.
Step 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane
The synthesis begins with the cyclization of 1,1,1-tri(hydroxylmethyl)ethane. This can be achieved through a Williamson ether synthesis-type reaction, though a more common and efficient method involves the use of a carbonate precursor.
Caption: Synthesis of 3-Hydroxymethyl-3-methyloxetane.
Experimental Protocol:
-
To a solution of 1,1,1-tri(hydroxylmethyl)ethane in a suitable solvent (e.g., toluene), add a catalytic amount of a strong base (e.g., sodium methoxide).
-
Add diethyl carbonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by distillation under reduced pressure to yield 3-hydroxymethyl-3-methyloxetane.
Step 2: Conversion of the Hydroxyl Group to a Leaving Group
The primary alcohol of 3-hydroxymethyl-3-methyloxetane is then converted into a good leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution.
Caption: Tosylation of 3-Hydroxymethyl-3-methyloxetane.
Experimental Protocol:
-
Dissolve 3-hydroxymethyl-3-methyloxetane in pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(tosyloxymethyl)-3-methyloxetane.
Step 3: Introduction of the Azide Moiety
The tosylate is then displaced with an azide nucleophile in an SN2 reaction. The resulting azide can be readily reduced to the primary amine in the subsequent step.
Caption: Azide formation via nucleophilic substitution.
Experimental Protocol:
-
Dissolve 3-(tosyloxymethyl)-3-methyloxetane in a polar aprotic solvent such as DMF.
-
Add sodium azide to the solution and heat the mixture (e.g., to 80-100 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent and wash the combined organic layers with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield 3-(azidomethyl)-3-methyloxetane.
Step 4: Reduction of the Azide to the Primary Amine
The azide is reduced to the corresponding primary amine. This can be achieved through various methods, including catalytic hydrogenation or reduction with a reducing agent like lithium aluminum hydride.
Caption: Reduction of the azide to the primary amine.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-(azidomethyl)-3-methyloxetane in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyloxetan-3-amine.
Step 5: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine.
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude 3-methyloxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Spectroscopic Characterization (Predicted)
-
1H NMR: The spectrum would be expected to show a singlet for the methyl protons, two distinct signals for the diastereotopic methylene protons of the oxetane ring (likely appearing as doublets), and a broad singlet for the amine protons which would exchange with D2O.
-
13C NMR: The spectrum should display signals for the methyl carbon, the quaternary carbon bearing the methyl and amine groups, and the two methylene carbons of the oxetane ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm-1), C-H stretching vibrations, and the characteristic C-O-C stretching of the oxetane ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 87.12) and characteristic fragmentation patterns.
Applications in Drug Discovery
The incorporation of the 3-methyloxetan-3-amine moiety into drug candidates can offer several advantages, including:
-
Improved Solubility: The polar oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[4]
-
Metabolic Stability: The oxetane can serve as a metabolically stable bioisostere for more labile groups like gem-dimethyl or carbonyl functionalities.[4]
-
Reduced Lipophilicity: In an effort to improve the drug-like properties of lead compounds, reducing lipophilicity is often a key objective. The polar nature of the oxetane can help achieve this.
-
Modulation of Basicity: The oxetane ring can influence the pKa of the neighboring amine group, which can be crucial for optimizing target engagement and pharmacokinetic properties.[5]
-
Enhanced 3D Character: The non-planar, three-dimensional nature of the oxetane ring can lead to improved binding to protein targets by accessing different regions of the binding pocket.[4]
Several clinical candidates containing an amino-oxetane scaffold have emerged, highlighting the growing importance of this structural motif in drug discovery.[5] Examples include:
-
Fenebrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of multiple sclerosis.
-
Ziresovir: An antiviral for the treatment of respiratory syncytial virus (RSV).
-
Lanraplenib: A spleen tyrosine kinase (Syk) inhibitor for the treatment of autoimmune diseases.
-
Danuglipron: A GLP-1 receptor agonist for the treatment of type 2 diabetes.
Caption: A typical drug discovery workflow incorporating the 3-methyloxetan-3-amine scaffold.
Safety and Handling
This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
Conclusion
This compound is a valuable and increasingly important building block for medicinal chemists. Its unique combination of polarity, three-dimensionality, and metabolic stability makes it an attractive scaffold for addressing common challenges in drug discovery. As synthetic methodologies for oxetanes continue to improve and our understanding of their impact on drug properties deepens, we can expect to see the 3-methyloxetan-3-amine moiety featured in an even greater number of innovative therapeutics in the years to come.
References
- PubChem. 3-Amino-3-methyloxetane. National Center for Biotechnology Information.
- Weng, D., et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 11(9), 987-1004.
- Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From an Underrepresented Scaffold to a Popular Bioisostere.
- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane.
- Organic Chemistry Portal. Mitsunobu Reaction.
- NIH. Oxetanes in Drug Discovery Campaigns.
- PubChemLite. 3-methyloxan-3-amine hydrochloride.
- ChemBK. N-methyloxetan-3-amine.
Sources
3-Methyloxetan-3-amine hydrochloride molecular weight
An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers and scientists in the field of drug development. The oxetane motif has gained significant traction in medicinal chemistry for its ability to confer advantageous physicochemical properties upon lead compounds. This document delves into the core characteristics of this compound, with a primary focus on its molecular weight and other key properties. Furthermore, it outlines a proposed synthetic pathway, provides detailed experimental protocols for its use, and discusses its strategic application as a bioisosteric replacement to enhance drug-like properties. The information is presented with the scientific rigor and practical insight required by professionals in pharmaceutical research.
The Ascendancy of Oxetanes in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich, three-dimensional molecular scaffolds to escape the "flatland" of aromatic-heavy compound libraries. Among these, the oxetane ring—a four-membered ether—has emerged as a particularly powerful tool.[1][2] The incorporation of an oxetane moiety can trigger profound and positive changes in a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3]
Oxetanes are frequently employed as bioisosteres, serving as advantageous replacements for more common functional groups like gem-dimethyl or carbonyl groups.[2][4][5] For instance, replacing a lipophilic gem-dimethyl group with a polar oxetane can provide similar steric shielding to block metabolic oxidation while simultaneously improving solubility.[4] This unique combination of properties makes oxetane-containing building blocks, such as this compound, highly sought after for lead optimization campaigns. The presence of the amine handle provides a convenient point for further chemical elaboration, while the hydrochloride salt form ensures improved stability and handling characteristics.
Core Physicochemical Properties of this compound
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and drug design.
Molecular Weight and Formula
The definitive molecular characteristics of this compound are derived from its elemental composition.
This molecular weight is calculated by summing the atomic masses of four carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The free base, 3-Methyloxetan-3-amine, has a molecular formula of C₄H₉NO and a corresponding molecular weight of 87.12 g/mol .[11][12]
Summary of Chemical and Physical Data
The essential properties of this compound are summarized in the table below for quick reference by researchers.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| Synonyms | 3-Methyl-3-oxetanamine hydrochloride, 3-Amino-3-methyloxetane Hydrochloride | [6][9] |
| CAS Number | 1363404-87-8 | [6][8][9][10] |
| Molecular Formula | C₄H₁₀ClNO | [6][7][8][9] |
| Molecular Weight | 123.58 g/mol | [6][8][10] |
| Appearance | White to off-white solid | [8][9] |
| Purity | Typically ≥97% | [8][10] |
| Storage Conditions | Store in a dry, inert atmosphere at 2-8°C | [9][10] |
| SMILES | CC1(N)COC1.Cl | [8] |
Synthesis, Handling, and Safety
Proposed Synthetic Pathway
While numerous suppliers offer this compound, understanding its synthesis is crucial for specialized applications or custom modifications. A logical and chemically sound pathway can be proposed based on established organic chemistry transformations. The following workflow illustrates a potential multi-step synthesis starting from a commercially available precursor.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Tosylation: The initial step converts the primary alcohol into an excellent leaving group (tosylate). This is a standard, high-yielding reaction that activates the position for nucleophilic substitution.
-
Azide Displacement: Sodium azide is used as a robust nitrogen nucleophile. The resulting azide is stable and can be carried through to the next step without purification issues.
-
Reduction: The azide is then reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while lithium aluminum hydride (LiAlH₄) offers a more forceful alternative if hydrogenation is sluggish.
-
Salt Formation: The final step involves treating the purified free base with a stoichiometric amount of hydrochloric acid in an anhydrous solvent to precipitate the stable, crystalline hydrochloride salt.
Protocol: Hydrochloride Salt Formation
This protocol outlines the final, critical step of converting the free base amine into its hydrochloride salt, which enhances stability and ease of handling. This procedure is self-validating as the formation of a precipitate upon acid addition confirms a successful reaction.
Materials:
-
3-Methyloxetan-3-amine (free base)
-
Anhydrous 1,4-Dioxane
-
4.0 M HCl in Dioxane solution
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve 1.0 equivalent of 3-Methyloxetan-3-amine (free base) in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add 1.05 equivalents of a 4.0 M HCl in dioxane solution dropwise to the stirred amine solution.
-
Observe for the formation of a white precipitate.
-
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous dioxane to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to yield the final this compound.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazards: This compound is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[13] The corresponding GHS pictograms are GHS05 (Corrosion) and GHS07 (Exclamation Mark).[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][13]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[6][13] Avoid contact with skin and eyes.[6] Keep away from heat and sources of ignition.[13]
-
Storage: Store the container tightly closed in a dry and well-ventilated place.[9][13]
Strategic Applications in Drug Development
The true value of this compound lies in its application as a strategic tool for overcoming common hurdles in drug discovery.
Bioisosteric Replacement Strategy
The 3-amino-3-methyloxetane core is an effective bioisostere for other common chemical motifs that may possess undesirable properties, such as high lipophilicity or metabolic instability.
Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane motif.
This strategic swap can lead to significant improvements in a compound's profile:
-
Enhanced Solubility: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, often improving aqueous solubility.[4][5]
-
Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to carbonyl groups or benzylic gem-dimethyl groups.[4]
-
Improved 3D Character: The non-planar, sp³-rich nature of the oxetane can lead to better shape complementarity with protein binding pockets, potentially improving potency and selectivity.[4]
Experimental Workflow: In Vitro Metabolic Stability Assay
To validate the benefits of incorporating the oxetane motif, a metabolic stability assay using human liver microsomes (HLM) is a standard and essential experiment.
Objective: To determine the rate at which the test compound is metabolized by cytochrome P450 enzymes present in HLM.
Materials:
-
Test Compound (Oxetane-containing analog)
-
Positive Control (e.g., Verapamil, a rapidly metabolized compound)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer, HLM, and the test compound.
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater metabolic stability.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular weight of 123.58 g/mol and distinct physicochemical properties make it a reliable building block for synthesis. Its primary value is realized in its application as a bioisosteric scaffold, capable of systematically improving the solubility, metabolic stability, and three-dimensionality of drug candidates. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful motif to accelerate the discovery of safer and more effective medicines.
References
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chiralen. (n.d.). This compound.
- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.
- National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database.
- ChemScene. (n.d.). 3-Methyloxetan-3-amine.
- Various Authors. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF.
- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MG Chemicals. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database.
- Benchchem. (2025). The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide.
- Chemenu. (n.d.). 3-Ethyl-N-methyloxetan-3-amine hydrochloride.
- PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
- PubMed Central. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
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3-Methyloxetan-3-amine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Methyloxetan-3-amine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed exploration of the methodologies and analytical reasoning required for the complete structure elucidation of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure and analytical data, ensuring a self-validating and robust scientific narrative.
Introduction: The Significance of Substituted Oxetanes
Oxetanes have emerged as crucial structural motifs in modern medicinal chemistry. Their unique three-dimensional nature, acting as bioisosteres for gem-dimethyl or carbonyl groups, can significantly improve physicochemical properties such as solubility and metabolic stability. This compound, a key building block, incorporates this valuable scaffold with a primary amine, offering a versatile point for further chemical modification. Accurate and unambiguous confirmation of its structure is a critical first step in any synthetic or drug discovery campaign.
This guide will detail a multi-technique approach to elucidate the structure of this compound, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unassailable confirmation of its chemical identity.
Workflow for Structure Elucidation
Figure 2: A relationship diagram showing the key 2D NMR correlations (HSQC and HMBC) that unambiguously connect the proton and carbon signals to confirm the structure of 3-methyloxetan-3-amine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum.
-
Acquire a 2D gCOSY spectrum.
-
Acquire a 2D gHSQC spectrum.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Integrate ¹H signals, assign multiplicities, and use the 2D spectra to build the molecular framework.
Trustworthiness: The complete and consistent set of NMR data—the number of signals, their chemical shifts, multiplicities, integrations, and 2D correlations—provides an exceptionally high level of confidence, leaving virtually no room for ambiguity regarding the molecular structure.
Conclusion: A Self-Validating Structural Proof
The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques.
-
Mass Spectrometry establishes the correct molecular formula.
-
IR Spectroscopy confirms the presence of the key functional groups: an ammonium salt and an oxetane ring.
-
NMR Spectroscopy (1D and 2D) provides the definitive map of the atomic connectivity, confirming the carbon skeleton and the precise location of all protons.
References
- Title: The Oxetane Motif in Medicinal Chemistry Source: Future Medicinal Chemistry URL:[Link]
- Title: Oxetanes as versatile building blocks in drug discovery Source: RSC Medicinal Chemistry URL:[Link]
- Title: The role of mass spectrometry in the drug discovery process Source: N
- Title: Infrared and Raman spectra of oxetane Source: The Journal of Chemical Physics URL:[Link]
3-Methyloxetan-3-amine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Methyloxetan-3-amine Hydrochloride
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway for the preparation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The presented synthesis is a multi-step process that begins with the construction of the core oxetane ring, followed by the introduction of a functional group handle that is subsequently converted to the desired amine and finally isolated as its hydrochloride salt. This guide will delve into the causality behind the experimental choices at each stage, providing detailed, step-by-step protocols and visual aids to ensure clarity and reproducibility.
Strategic Overview of the Synthesis
The most prevalent and scalable synthesis of this compound proceeds through a key intermediate, 3-azidomethyl-3-methyloxetane (AMMO). This strategy is advantageous as it allows for the late-stage introduction of the amine functionality via a robust and high-yielding azide reduction. The overall synthetic approach can be dissected into five primary stages:
-
Oxetane Ring Formation: Construction of the 3-hydroxymethyl-3-methyloxetane (HMMO) core.
-
Hydroxyl Group Activation: Conversion of the primary alcohol in HMMO to a suitable leaving group, typically a tosylate (MTMO).
-
Azide Installation: Nucleophilic substitution of the tosylate with an azide anion to yield 3-azidomethyl-3-methyloxetane (AMMO).
-
Azide Reduction: Conversion of the azide to the primary amine, 3-methyloxetan-3-amine.
-
Salt Formation: Protonation of the amine with hydrochloric acid to afford the stable hydrochloride salt.
Figure 1: Overall synthetic pathway for this compound.
Detailed Synthetic Procedures and Mechanistic Insights
Part 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)
The initial step involves the formation of the oxetane ring from an acyclic precursor. A common and effective method starts from 1,1,1-tris(hydroxymethyl)ethane, which undergoes an intramolecular Williamson ether synthesis-type reaction.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of 1,1,1-tris(hydroxymethyl)ethane in a suitable high-boiling solvent (e.g., dimethylformamide), add a catalytic amount of a strong base (e.g., sodium hydride).
-
Slowly add diethyl carbonate to the reaction mixture.
-
Heat the mixture to a temperature sufficient to drive the cyclization (typically >100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure HMMO.
Causality and Expertise: The use of diethyl carbonate serves as a less hazardous alternative to phosgene for the in-situ formation of a cyclic carbonate, which then undergoes decarboxylation and cyclization to form the oxetane ring. The high reaction temperature is necessary to overcome the activation energy for the formation of the strained four-membered ring.[3][4]
Part 2: Synthesis of 3-(Tosyloxy)methyl-3-methyloxetane (MTMO)
To facilitate the subsequent nucleophilic substitution, the primary hydroxyl group of HMMO must be converted into a good leaving group. Tosylation is a classic and highly effective method for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Dissolve HMMO in a suitable solvent such as dichloromethane or pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution. The use of pyridine as a solvent also serves as the base to neutralize the HCl byproduct. If using an inert solvent, a non-nucleophilic base like triethylamine should be added.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford MTMO, which can often be used in the next step without further purification.
Causality and Expertise: The tosyl group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation of the primary alcohol is crucial for the efficient displacement by the relatively weak nucleophile, azide.[3][5]
Part 3: Synthesis of 3-Azidomethyl-3-methyloxetane (AMMO)
This step involves the SN2 displacement of the tosylate group with sodium azide to introduce the azide functionality.
Reaction Scheme:
Experimental Protocol:
-
Dissolve MTMO in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN3) to the solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the substitution reaction.
-
Monitor the reaction's progress by TLC or IR spectroscopy (disappearance of the tosylate peaks and appearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield AMMO.
Causality and Expertise: DMF is an ideal solvent for this SN2 reaction as it solvates the sodium cation, leaving a "naked" and more nucleophilic azide anion, thus promoting a faster reaction rate.[3][5] It is critical to handle sodium azide with care as it is toxic and can be explosive.
Figure 2: Experimental workflow for the reduction of AMMO and subsequent hydrochloride salt formation.
Part 4: Reduction to 3-Methyloxetan-3-amine
The reduction of the azide to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Dissolve AMMO in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.
-
The resulting filtrate contains the desired 3-methyloxetan-3-amine.
Causality and Expertise: Catalytic hydrogenation is preferred for its high yield, clean conversion, and the generation of only nitrogen gas as a byproduct. Other methods for azide reduction exist, such as using stannous chloride or zinc and ammonium chloride, but catalytic hydrogenation is often the method of choice for its operational simplicity and environmental considerations.[6][7][8]
Part 5: Formation of this compound
The final step is the formation of the hydrochloride salt, which is often a more stable, crystalline, and easier-to-handle solid compared to the free amine.
Reaction Scheme:
Experimental Protocol:
-
To the solution of 3-methyloxetan-3-amine from the previous step, add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in dioxane or diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities.
-
Dry the product under vacuum to yield pure this compound.
Causality and Expertise: The formation of the hydrochloride salt is a straightforward acid-base reaction. The use of a non-aqueous solution of HCl is crucial to prevent the introduction of water, which could affect the crystallinity and yield of the final product.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 1,1,1-Tris(hydroxymethyl)ethane | 3-Hydroxymethyl-3-methyloxetane (HMMO) | Diethyl Carbonate, Base | 70-80%[3] |
| 2 | 3-Hydroxymethyl-3-methyloxetane (HMMO) | 3-(Tosyloxy)methyl-3-methyloxetane (MTMO) | TsCl, Pyridine | ~95%[3] |
| 3 | 3-(Tosyloxy)methyl-3-methyloxetane (MTMO) | 3-Azidomethyl-3-methyloxetane (AMMO) | NaN₃, DMF | 85-95%[3][5] |
| 4 & 5 | 3-Azidomethyl-3-methyloxetane (AMMO) | This compound | H₂, Pd/C; HCl | >90% (over two steps) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By proceeding through a tosylated intermediate and a subsequent azide, this route allows for the efficient and high-yielding synthesis of this valuable building block. The provided protocols and mechanistic insights are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound and leverage its unique properties in their research endeavors.
References
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An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: From Discovery to Application
A Senior Application Scientist's Synthesis of its History, Synthesis, Properties, and Role in Modern Drug Discovery
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Among the motifs that have garnered significant attention over the past two decades, the oxetane ring—a four-membered cyclic ether—has emerged from relative obscurity to become a valuable tool for medicinal chemists.[1][2] Its unique combination of properties, including high polarity, low lipophilicity, metabolic stability, and a distinct three-dimensional structure, allows it to serve as a powerful bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl moieties.[3][4]
This guide focuses on a specific, yet increasingly important, member of this class: 3-Methyloxetan-3-amine hydrochloride (CAS: 1363404-87-8).[5] As a trifunctional building block, it offers a synthetically versatile handle (the primary amine) attached to a rigid, polar, and metabolically robust core. We will explore the historical context of its discovery, detail its synthesis and characterization, and illuminate its applications for researchers, scientists, and drug development professionals.
Part 1: Discovery and History - A Tale of Enabling Technology
The story of 3-Methyloxetan-3-amine is intrinsically linked to the broader "rediscovery" of oxetane chemistry in the early 2000s. For much of chemical history, the synthesis of strained four-membered rings like oxetanes was considered challenging and their utility limited.[1] This perception began to shift dramatically with the influential work of Professor Erick M. Carreira and collaborators, who, in a series of seminal publications starting around 2006, demonstrated the profound and beneficial impact of incorporating oxetanes into molecular scaffolds.[1][2][6]
Their work established that replacing a metabolically labile gem-dimethyl group with an oxetane ring could block oxidation while simultaneously increasing aqueous solubility—a highly desirable but often counterintuitive outcome.[3] Furthermore, they demonstrated that the oxetane ring acts as an effective hydrogen bond acceptor and can favorably influence the basicity of nearby amines due to its electron-withdrawing nature.[1]
This pioneering research ignited an "oxetane rush" in the medicinal chemistry community, creating a demand for new, functionalized oxetane building blocks.[3] While a specific, celebrated "discovery paper" for this compound is not prominent in the literature, its emergence is a direct consequence of this new demand. Its CAS number (1363404-87-8) indicates its relatively recent formal registration. The compound appeared as a commercially available building block, enabling chemists to readily incorporate the 3-methyl-3-amino-oxetane motif into their drug discovery programs. A patent for muscarinic M1 receptor agonists from 2015 lists the free base, 3-Methyloxetan-3-amine (CAS: 874473-14-0), as a commercially available starting material, highlighting its establishment as a tool for drug discovery by that time.[7]
The logical precursor to this amine is Oxetan-3-one , a key intermediate whose synthetic accessibility was also a focus of significant research, providing the foundation for the synthesis of a wide array of 3-substituted oxetanes, including the title compound.[6][8]
Part 2: Synthesis and Mechanistic Insight
The most logical and industrially scalable route to 3-Methyloxetan-3-amine is through the reductive amination of 3-oxetanone. This well-established transformation converts a carbonyl group into an amine via an intermediate imine.[9]
Plausible Synthetic Pathway
The synthesis can be envisioned as a two-step, one-pot process. First, 3-oxetanone reacts with an ammonia source to form the corresponding imine. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the primary amine. A subsequent methylation step would be required to arrive at a methylated amine, however, for the title primary amine, direct amination is sufficient. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: Plausible synthetic workflow for 3-Methyloxetan-3-amine HCl.
Causality in Experimental Choices
-
Ammonia Source: While aqueous ammonia can be used, salts like ammonium acetate (NH₄OAc) are often preferred in a laboratory setting. The acetate anion acts as a mild acid catalyst, promoting the dehydration of the hemiaminal intermediate to the crucial imine, which is necessary for the reduction to proceed.[9]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive aminations. Its key advantage is its selectivity; it reduces the C=N bond of the imine much faster than the C=O bond of the starting ketone at neutral or slightly acidic pH. This selectivity prevents the wasteful reduction of the starting material to 3-methyloxetan-3-ol and allows for a convenient one-pot procedure where all reagents are mixed from the start.[9]
-
Salt Formation: The final product is isolated as a hydrochloride salt. The free amine is often a liquid or low-melting solid that can be difficult to handle and purify. Conversion to the hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. Anhydrous HCl in a solvent like diethyl ether or dioxane is used to precipitate the salt cleanly.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for reductive amination.
-
Imine Formation and Reduction (One-Pot):
-
To a stirred solution of 3-oxetanone (1.0 eq) in methanol (MeOH, ~0.5 M) in a round-bottom flask, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
-
Work-up and Isolation of the Free Base:
-
Carefully quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the remaining aqueous solution to pH > 12 with solid NaOH or 6 M NaOH solution, ensuring the mixture remains cool.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methyloxetan-3-amine free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
-
Part 3: Physicochemical and Spectroscopic Data
The value of this compound as a building block is rooted in its distinct physicochemical properties. The data presented below is a compilation from various chemical databases for the free base (CAS 874473-14-0) and the hydrochloride salt.[10][11][12][13]
Table 1: Physicochemical Properties
| Property | 3-Methyloxetan-3-amine (Free Base) | 3-Methyloxetan-3-amine HCl | Source(s) |
| CAS Number | 874473-14-0 | 1363404-87-8 | [5][11] |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO | [5][11] |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol | [5][11] |
| Appearance | Liquid | White Solid | Supplier Data |
| Calculated LogP | -0.8 | N/A | [13] |
| Topological Polar Surface Area | 35.3 Ų | N/A | [13] |
| Hydrogen Bond Donors | 1 | 2 | [13] |
| Hydrogen Bond Acceptors | 2 | 1 | [13] |
| Refractive Index (n20/D) | ~1.444 | N/A |
Spectroscopic Characterization
While a publicly available, peer-reviewed full dataset for the title compound is elusive, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted ¹H and ¹³C NMR Data (in D₂O)
| ¹H NMR (Predicted) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Oxetane Protons | 4.5 - 4.9 | AB quartet | 4H | -O-CH₂- |
| Methyl Protons | ~1.5 | Singlet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ) ppm | Assignment |
| Oxetane Carbons | 75 - 85 | -O-C H₂- |
| Quaternary Carbon | 55 - 65 | -C (CH₃)(NH₂) |
| Methyl Carbon | 20 - 30 | -C H₃ |
Note: The amine protons (NH₂) in ¹H NMR are often broad and may exchange with D₂O, rendering them invisible. Chemical shifts are estimates and can vary based on solvent and concentration.
Part 4: Applications in Drug Discovery and Development
The utility of this compound lies in its ability to confer desirable "drug-like" properties. Its incorporation into a lead compound can be a key strategy during lead optimization to address issues of solubility, metabolic stability, and lipophilicity.
Workflow for Bioisosteric Replacement
The diagram below illustrates a typical workflow where a problematic molecular fragment (like a gem-dimethyl or carbonyl group) is replaced with the 3-amino-3-methyloxetane moiety to improve a compound's overall profile.
Caption: A typical drug discovery workflow incorporating 3-amino-oxetanes.
Key Advantages in Medicinal Chemistry:
-
Improved Solubility and Reduced Lipophilicity: The polar oxygen atom of the oxetane ring significantly increases the polarity of the local environment compared to an analogous gem-dimethyl group, often leading to enhanced aqueous solubility and a lower LogP/LogD.[14]
-
Enhanced Metabolic Stability: The C-H bonds of a gem-dimethyl group can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The oxetane ring is generally more robust and serves as an effective "metabolic shield."[3]
-
Modulation of Amine Basicity (pKa): The electron-withdrawing inductive effect of the oxetane oxygen atom lowers the pKa of the adjacent amine. This can be crucial for reducing off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[1]
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more sp³-rich, three-dimensional molecules is a major trend in modern drug design. The rigid, puckered structure of the oxetane ring introduces conformational restriction and a well-defined exit vector for substituents, which can lead to improved target binding and selectivity.[4]
While specific examples detailing the use of this compound in clinical candidates are not yet widely published, its commercial availability and the clear benefits of the scaffold ensure its continued use as a valuable building block in ongoing drug discovery programs.
Conclusion
This compound is more than just a chemical reagent; it is a product of a paradigm shift in medicinal chemistry. Its history is tied to the strategic decision by chemists to embrace strained ring systems for their unique property-modulating effects. This guide has provided a comprehensive overview of its background, a robust and logical synthetic strategy, and the key principles that make it a valuable tool for drug discovery. For researchers aiming to overcome common hurdles in lead optimization, the incorporation of this and related oxetane building blocks represents a proven and powerful approach to designing safer and more effective medicines.
References
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An In-Depth Technical Guide to 3-Methyloxetan-3-amine Hydrochloride: A Versatile Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-methyloxetan-3-amine hydrochloride, a valuable heterocyclic building block in contemporary medicinal chemistry. The unique physicochemical properties conferred by the strained four-membered oxetane ring, combined with the synthetic versatility of the primary amine, make this compound a compelling scaffold for the development of novel therapeutics. This document details the nomenclature, chemical properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and drug development professionals. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.
Nomenclature and Identification
The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This section provides the standardized nomenclature and identifiers for this compound.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .
Synonyms and Common Names
In literature and commercial catalogs, this compound may be referred to by several synonyms:
-
3-Methyl-3-oxetanamine hydrochloride
-
3-Amino-3-methyloxetane hydrochloride
-
3-Oxetanamine, 3-methyl-, hydrochloride (1:1)
Chemical Identifiers
A comprehensive list of chemical identifiers is provided in the table below for precise database searching and material procurement.
| Identifier | Value |
| CAS Number | 1363404-87-8 |
| Molecular Formula | C₄H₁₀ClNO |
| Molecular Weight | 123.58 g/mol |
| PubChem CID | 66570570[1] |
| MDL Number | MFCD17676116 |
For the corresponding free base, 3-methyloxetan-3-amine:
| Identifier | Value |
| CAS Number | 874473-14-0[2] |
| Molecular Formula | C₄H₉NO[2][3] |
| Molecular Weight | 87.12 g/mol [3] |
| PubChem CID | 46835725[2] |
Physicochemical Properties and Reactivity
The utility of this compound in drug discovery is intrinsically linked to the properties of the oxetane ring. The four-membered ring is conformationally restrained and possesses significant ring strain, which dictates its reactivity and influence on the properties of parent molecules.
The Oxetane Ring: A Unique Structural Motif
The oxetane ring is a saturated heterocycle containing one oxygen and three carbon atoms. The inherent ring strain, estimated to be around 106 kJ/mol, makes it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but less so than the three-membered oxirane (epoxide) ring. This intermediate reactivity allows for the oxetane ring to be stable under many synthetic conditions while being susceptible to ring-opening reactions under specific, often acidic, conditions.
A key feature of the oxetane oxygen is its ability to act as a strong hydrogen bond acceptor. This property can enhance the aqueous solubility of molecules, a desirable trait in drug candidates. The incorporation of oxetane moieties has been shown to improve metabolic stability and reduce lipophilicity in comparison to gem-dimethyl or carbonyl groups, making them attractive bioisosteres.
Reactivity of 3-Methyloxetan-3-amine
The reactivity of 3-methyloxetan-3-amine is dominated by two key features: the nucleophilicity of the primary amine and the electrophilicity of the oxetane ring under acidic conditions.
-
Amine Reactivity: The primary amine at the 3-position is a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward incorporation of the 3-methyl-3-oxetanyl moiety into larger, more complex molecules.
-
Oxetane Ring-Opening: The oxetane ring is susceptible to cleavage under acidic conditions. Protonation of the ring oxygen activates the C-O bonds towards nucleophilic attack. This reactivity must be considered during synthetic planning, particularly in deprotection or salt formation steps involving strong acids.
The relationship between the amine's nucleophilicity and the oxetane's electrophilic potential is visualized in the diagram below.
Caption: Reactivity pathways of 3-methyloxetan-3-amine.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the formation of the oxetane ring, followed by the introduction of the amine functionality, and concludes with the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
Step 1: Synthesis of 3-Hydroxy-3-methyloxetane
-
To a solution of 2,2-bis(hydroxymethyl)propan-1-ol in a suitable solvent such as dichloromethane, add one equivalent of a tosylating agent (e.g., tosyl chloride) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, add a strong base (e.g., sodium hydride) to effect intramolecular cyclization.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield 3-hydroxy-3-methyloxetane.
Step 2: Synthesis of 3-Methyl-3-oxetanone
-
Dissolve 3-hydroxy-3-methyloxetane in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.
-
Stir the reaction until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or celite and concentrate the filtrate under reduced pressure to obtain 3-methyl-3-oxetanone.
Step 3: Synthesis of 3-Methyloxetan-3-amine (via Neber Rearrangement)
-
Treat 3-methyl-3-oxetanone with hydroxylamine hydrochloride and a base to form the corresponding oxime.
-
React the oxime with tosyl chloride in the presence of a base (e.g., pyridine) to form the O-tosyl oxime.
-
Subject the O-tosyl oxime to Neber rearrangement conditions, typically by treatment with a base such as sodium ethoxide in ethanol, to yield 3-methyloxetan-3-amine.
-
Purify the free base by distillation or column chromatography.
Step 4: Formation of this compound
-
Dissolve the purified 3-methyloxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Methyl Protons (CH₃): A singlet integrating to three protons is expected, likely in the range of δ 1.5-2.0 ppm.
-
Oxetane Protons (CH₂): The four protons of the oxetane ring are diastereotopic and are expected to appear as two distinct sets of signals, likely multiplets or distinct AB quartets, in the range of δ 4.0-5.0 ppm.
-
Amine Protons (NH₃⁺): A broad singlet corresponding to the three amine protons is anticipated, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 8.0-9.0 ppm.
¹³C NMR Spectroscopy
-
Methyl Carbon (CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 20-30 ppm.
-
Quaternary Carbon (C-NH₃⁺): The carbon atom bearing the amino and methyl groups is expected to have a chemical shift in the range of δ 55-65 ppm.
-
Oxetane Carbons (CH₂): The two equivalent methylene carbons of the oxetane ring are expected to resonate further downfield due to the deshielding effect of the oxygen atom, likely in the range of δ 75-85 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (N-H) group.
-
C-H Stretching: Aliphatic C-H stretching vibrations are anticipated just below 3000 cm⁻¹.
-
N-H Bending: An absorption band for the asymmetric and symmetric bending of the NH₃⁺ group is expected around 1600-1500 cm⁻¹.
-
C-O Stretching: A characteristic strong absorption for the C-O-C stretch of the oxetane ring is expected in the fingerprint region, typically around 980-960 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-methyloxetan-3-amine moiety into drug candidates can offer several advantages, making it a valuable building block for lead optimization.
-
Improved Physicochemical Properties: As a bioisostere for commonly used groups like gem-dimethyl or carbonyl, the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which can lead to improved pharmacokinetic profiles.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially increasing the half-life of a drug.
-
Three-Dimensional Scaffolding: The rigid, non-planar structure of the oxetane ring provides a well-defined three-dimensional scaffold that can be exploited to orient substituents for optimal binding to biological targets. This can lead to increased potency and selectivity.
-
Versatile Synthetic Handle: The primary amine allows for the facile introduction of the 3-methyl-3-oxetanyl group into a wide variety of molecular architectures using standard amide bond formation, reductive amination, and other common synthetic transformations.
While specific examples for 3-methyloxetan-3-amine are emerging, the closely related 3-phenyloxetan-3-amine core has been successfully employed in the development of potent and orally bioavailable small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), highlighting the therapeutic potential of this class of compounds.
Safety, Handling, and Storage
Proper safety precautions are essential when handling this compound and its free base.
Hazard Identification
Based on safety data sheets for the free base, 3-amino-3-methyloxetane, the compound is classified as:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Handle in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The hydrochloride salt is expected to be a hygroscopic solid, so storage in a desiccator may be necessary. The free base is typically stored at low temperatures (-20°C) to prevent degradation.[3]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, polar oxetane ring and a synthetically tractable primary amine offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory. As the demand for novel chemical matter with improved drug-like properties continues to grow, the utility of this compound and related scaffolds is poised to expand significantly.
References
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- PubChem. (n.d.). 3-Amino-3-methyloxetane. National Center for Biotechnology Information.
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A Comprehensive Technical Guide to the Solubility of 3-Methyloxetan-3-amine Hydrochloride in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-Methyloxetan-3-amine hydrochloride, a compound of increasing interest in pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.
Executive Summary
This compound is a polar, ionic compound incorporating a strained oxetane ring. This unique structural combination suggests a nuanced solubility profile. As a hydrochloride salt, it is anticipated to exhibit favorable solubility in polar protic solvents capable of solvating both the ammonium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. The presence of the oxetane moiety is known to significantly enhance aqueous solubility, a factor that also influences its behavior in polar organic solvents.[1][2][3] Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents. This guide provides the necessary protocols to quantify these solubility characteristics across a spectrum of relevant organic solvents.
Theoretical Framework: Factors Governing Solubility
The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the interplay of several physicochemical factors. A thorough understanding of these principles is critical for solvent selection in synthesis, purification, formulation, and analytical method development.
2.1 The Role of the Amine Hydrochloride Salt
The primary determinant of the solubility of this compound is its ionic nature. As the hydrochloride salt of a primary amine, the molecule exists in a dissociated or ion-paired state in solution. The solubility is therefore highly dependent on the solvent's ability to stabilize these charged species.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates for dissolving amine hydrochlorides. Their high dielectric constants reduce the electrostatic attraction between the cation and anion, while their ability to act as hydrogen bond donors allows for effective solvation of the chloride anion. The oxygen and nitrogen atoms of the solvent can also interact favorably with the ammonium cation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While possessing high dielectric constants, these solvents lack the ability to donate hydrogen bonds. Consequently, their ability to solvate the chloride anion is diminished compared to protic solvents, which may result in lower, though often still significant, solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with ionic species. As such, the solubility of this compound in these solvents is expected to be very low.
2.2 The Influence of the Oxetane Ring
The incorporation of an oxetane ring can profoundly impact a molecule's physicochemical properties, most notably its aqueous solubility.[1][2] This effect is attributed to the Lewis basicity of the oxetane oxygen, which can act as a hydrogen bond acceptor.[1] This property can also enhance solubility in polar organic solvents that can participate in hydrogen bonding. Furthermore, the strained four-membered ring introduces a unique conformational rigidity and polarity that can disrupt crystal lattice formation, potentially leading to improved solubility compared to analogous acyclic or less strained cyclic structures.[2][4]
Methodologies for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is crucial for generating reliable data. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[5][6] This can be coupled with various analytical techniques for quantification.
3.1 Isothermal Equilibrium (Shake-Flask) Method
This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7][8]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle. For finer separation, centrifuge the vials.[6]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[5][6] This filtered solution is then analyzed by a suitable quantitative method.
3.2 Quantification Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a solute.[9][10][11]
-
Procedure:
-
Develop a suitable HPLC method with a column (e.g., C18) and mobile phase that provides good peak shape and retention for 3-Methyloxetan-3-amine. UV detection is typically suitable.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.[9]
-
Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and standards into the HPLC system.
-
Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the solubility in the original solvent, accounting for the dilution factor.
-
Gravimetric Analysis
This is a fundamental and straightforward method for determining solubility, particularly for non-volatile solutes.[7][12][13]
-
Procedure:
-
Pipette a known volume of the filtered supernatant into a pre-weighed evaporating dish.[7][13]
-
Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the compound) until a constant weight is achieved.[7][13]
-
The final weight of the dish minus the initial weight gives the mass of the dissolved solute.
-
Solubility is then expressed as mass of solute per volume of solvent.
-
UV-Vis Spectroscopy
For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid method for concentration determination.[14][15]
-
Procedure:
-
Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentration and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert Law.
-
Dilute the filtered supernatant to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, correcting for the dilution.
-
Predicted Solubility Profile and Data Presentation
While empirical determination is essential, a predicted solubility profile based on physicochemical principles can guide experimental design.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the hydrochloride salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constant facilitates ion separation, but less effective anion solvation than protic solvents. |
| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to solvate ionic species. |
| Nonpolar Aprotic | Toluene, Hexane | Very Low | Incapable of effectively solvating the ionic compound. |
Upon experimental determination, quantitative data should be systematically tabulated for clear comparison.
Table 2: Experimentally Determined Solubility Data (Template)
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | [Insert Data] | [Insert Data] | HPLC |
| Ethanol | 25 | [Insert Data] | [Insert Data] | HPLC |
| Isopropanol | 25 | [Insert Data] | [Insert Data] | Gravimetric |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] | HPLC |
| Acetone | 25 | [Insert Data] | [Insert Data] | UV-Vis |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] | Gravimetric |
| Toluene | 25 | [Insert Data] | [Insert Data] | Gravimetric |
| Hexane | 25 | [Insert Data] | [Insert Data] | Gravimetric |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application in drug discovery and development. While specific quantitative data is not yet widely published, this guide provides the theoretical foundation and detailed experimental protocols necessary for its determination. The ionic nature of the hydrochloride salt and the unique properties of the oxetane ring suggest a strong preference for polar solvents. By employing the robust methodologies outlined herein, researchers can generate high-quality, reliable solubility data to inform and accelerate their research endeavors.
References
- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 2025-03-26.
- Qureshi A, Vyas J, Upadhyay UM. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal. 2021;1(1):58-60.
- Unknown. Determination of Solubility by Gravimetric Method.
- Qureshi A, Vyas J, Upadhyay UM. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Solubility of Things. Spectroscopic Techniques.
- Wuitschik G, Rogers-Evans M, Müller K, Fischer H, Wagner B, Schuler F, Polonchuk L, Carreira EM. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2010;53(8):3227-46.
- Unknown. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 2025-08-05.
- Standfuss-Holzer M, Mondon M, Ortner R, Görtler G, Stubenrauch M, Helfricht N, Renz A, Schwoerer H. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. 2015-06-08.
- Pan L, Ho Q, Tsutsui K, Takahashi L. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. 2001;73(5):913-7.
- Unknown. how can i test the solubility in hplc please ?. Chromatography Forum. 2009-08-19.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- National Center for Biotechnology Information. This compound. PubChem.
- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021-02-14.
- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
- Wuitschik G, Rogers-Evans M, Müller K, Fischer H, Wagner B, Schuler F, Polonchuk L, Carreira EM. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. 2010-03-30.
- Unknown. GRAVIMETRIC. Scribd.
- Stepan AF, Subramanyam C, Efremov IV, Klee MR, Lamontagne G, Ngu K, O'Donnell CJ, O'Sullivan T, Sawant N, Smith AC, et al. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. 2021;11(1):14.
- Burkhard JA, Wuitschik G, Rogers-Evans M, Müller K, Carreira EM. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016-09-15.
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Spectroscopic Data for 3-Methyloxetan-3-amine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyloxetan-3-amine hydrochloride (C₄H₁₀ClNO), a valuable building block in contemporary drug discovery. Given the nascent state of publicly available experimental spectra for this specific salt, this document synthesizes predicted spectroscopic data with established principles of analytical chemistry. The insights herein are grounded in the analysis of its constituent functional groups—a quaternary carbon-centered oxetane, a primary amine salt, and a methyl group—and draw parallels with structurally analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a strained four-membered oxetane ring, a structural motif of increasing interest in medicinal chemistry for its ability to modulate physicochemical properties. The presence of a protonated amine introduces specific spectroscopic signatures, particularly in NMR and IR spectroscopy, that are critical for its characterization.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for the methyl and oxetane methylene protons, alongside a broad signal for the ammonium protons. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and protonated amine.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 9.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~4.6 - 4.9 | Multiplet (AB quartet) | 4H | Oxetane ring (-CH₂-O-) |
| ~1.7 - 1.9 | Singlet | 3H | -CH₃ |
Expertise & Experience: The protons of the ammonium group (-NH₃⁺) are expected to be significantly downfield and broad due to rapid exchange with trace amounts of water in the deuterated solvent and quadrupolar broadening from the nitrogen atom. The four methylene protons of the oxetane ring are diastereotopic and are therefore expected to appear as a complex multiplet, likely an AB quartet, due to their distinct chemical environments. The methyl group, being attached to a quaternary carbon, will appear as a sharp singlet.
¹³C NMR (Carbon-13) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~75 - 80 | Oxetane ring (-C H₂-O-) |
| ~55 - 60 | Quaternary Carbon (-C -NH₃⁺) |
| ~20 - 25 | Methyl Carbon (-C H₃) |
Trustworthiness: The prediction of these chemical shifts is based on established substituent effects and data from similar aliphatic amines and oxetane-containing structures[1][2]. The carbon atoms of the oxetane ring are expected to be the most downfield due to the deshielding effect of the oxygen atom. The quaternary carbon attached to the ammonium group will also be significantly downfield.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the ammonium group, C-H bonds, and the C-O bond of the oxetane ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 - 2800 | N-H Stretching (broad) | Ammonium (-NH₃⁺) |
| ~2950 - 2850 | C-H Stretching | Aliphatic (CH₃, CH₂) |
| ~1600 - 1500 | N-H Bending (Asymmetric) | Ammonium (-NH₃⁺) |
| ~1500 - 1400 | N-H Bending (Symmetric) | Ammonium (-NH₃⁺) |
| ~980 - 950 | C-O-C Stretching (Ring) | Oxetane |
Authoritative Grounding: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of an ammonium salt. This is in contrast to a free primary amine, which would typically show two sharp peaks in the 3400-3300 cm⁻¹ range. The characteristic ring stretching of the oxetane C-O-C bond is expected around 980-950 cm⁻¹[3].
Experimental Protocol for FT-IR Spectroscopy (ATR)
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure intimate contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering further structural insights. For this compound, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique.
Expected Observation: The mass spectrum will not show the mass of the intact hydrochloride salt. Instead, it will display the molecular ion for the free base, 3-Methyloxetan-3-amine, at an m/z corresponding to [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data for 3-Methyloxetan-3-amine
| m/z (amu) | Ion |
| 88.0757 | [C₄H₉NO + H]⁺ |
Trustworthiness: The molecular weight of the free base (C₄H₉NO) is 87.12 g/mol [4]. Upon protonation in the ESI source, the expected exact mass for the [M+H]⁺ ion is 88.0757.
Fragmentation Pathway: While fragmentation will depend on the collision energy, a plausible fragmentation pathway involves the loss of the methyl group or the opening of the oxetane ring.
Hypothesized Fragmentation in Mass Spectrometry
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, though based on predicted data, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the structure and purity of this important chemical entity. Researchers can use this guide to anticipate spectral features, troubleshoot experimental results, and confidently utilize this compound in their synthetic and drug discovery endeavors.
References
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- PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook.
- PubChemLite. (n.d.). 3-amino-3-methyloxetane (C4H9NO).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine.
- SpectraBase. (n.d.). 3-Methyloctane - Optional[13C NMR] - Chemical Shifts.
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Whitepaper: The Strategic Role of 3-Methyloxetan-3-amine Hydrochloride as a Bioisostere in Modern Drug Discovery
Abstract
In the landscape of contemporary medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to its success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters other properties, is a cornerstone of this endeavor.[1][2] This technical guide provides an in-depth exploration of 3-Methyloxetan-3-amine hydrochloride, a versatile and increasingly vital building block. We will dissect its role as a multifaceted bioisostere, primarily for gem-dimethyl, tert-butyl, and aniline moieties. This guide will move beyond mere description to explain the underlying chemical principles and offer field-proven experimental protocols to validate its application. By synthesizing mechanistic insights with practical methodologies, we aim to equip drug discovery professionals with the knowledge to effectively leverage this unique scaffold to overcome common developability hurdles such as poor solubility, metabolic instability, and undesirable basicity.
The Imperative for Bioisosteric Innovation: Beyond Classical Scaffolds
The path from a potent "hit" to a viable drug candidate is frequently obstructed by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Classical isosteric replacements have served medicinal chemistry for decades, but the demand for novel chemical space and superior property profiles necessitates innovation.[3][4] Saturated heterocycles, in particular, have emerged as powerful tools for their ability to impart three-dimensionality, polarity, and metabolic robustness.[5][6][7]
Among these, the oxetane ring—a four-membered cyclic ether—has garnered immense interest.[8] Its strained yet stable nature, combined with the polarity imparted by the ether oxygen, makes it an attractive surrogate for more common, metabolically susceptible, or lipophilic groups.[9][10][11] The oxetane motif can profoundly and favorably alter aqueous solubility, lipophilicity, and metabolic stability, often simultaneously.[11][12][13] This guide focuses on a specific, highly functionalized scaffold: 3-Methyloxetan-3-amine , typically used as its hydrochloride salt for improved handling and solubility.[14] This molecule is not just an oxetane; it is a carefully designed tool that serves as a bioisostere for several problematic functional groups, offering a pre-packaged solution to multiple challenges.
Core Bioisosteric Applications of 3-Methyloxetan-3-amine
The utility of 3-Methyloxetan-3-amine lies in its ability to mimic the spatial arrangement of common motifs while fundamentally altering their electronic and physical properties.
A Polar Surrogate for gem-Dimethyl and tert-Butyl Groups
A prevalent strategy in lead optimization is the replacement of metabolically vulnerable or overly lipophilic gem-dimethyl or tert-butyl groups. The 3-methyl-3-amino-oxetane moiety serves as an excellent bioisostere in this context.[6][9][15]
-
Causality of Improvement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group.[9] However, the replacement of two methyl groups with the cyclic ether introduces a polar oxygen atom. This substitution achieves two critical goals:
-
Blocking Metabolic Hotspots: The C-H bonds of tert-butyl and gem-dimethyl groups are often sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes. The oxetane ring is significantly more resistant to such oxidation, effectively shielding the molecule and enhancing its metabolic half-life.[16][17]
-
Enhancing Aqueous Solubility: The introduction of the polar ether functionality drastically reduces lipophilicity (LogD) and improves interactions with water, which can lead to dramatic increases in aqueous solubility—in some cases by factors of over 4 to 4000.[12][13][17]
-
A Saturated Isostere for the Aniline Moiety
Aniline and its derivatives are common in medicinal chemistry but are well-known "structural alerts."[18] Their oxidative metabolism can generate highly reactive quinone-imine species, leading to idiosyncratic adverse drug reactions.[18] Replacing an aniline with a saturated bioisostere like 3-Methyloxetan-3-amine is a powerful strategy to mitigate this risk.[7][19]
-
Causality of Improvement: The 3-amino-3-methyloxetane provides a primary amine attached to a tertiary carbon within a saturated ring system. This design maintains a key interaction vector (the amine) while removing the problematic aromatic ring.
-
Elimination of Reactive Metabolites: By replacing the phenyl ring, the pathway to quinone-imine formation is completely eliminated, drastically improving the compound's safety profile.
-
Increased sp³ Character: This replacement increases the fraction of sp³-hybridized carbons, which is often correlated with improved clinical success rates due to better physicochemical properties and more specific binding interactions.[7]
-
Modulation of Amine Basicity (pKa)
A frequent challenge with amine-containing drugs is high basicity, which can lead to off-target effects (e.g., hERG channel inhibition) and poor cell permeability due to high ionization at physiological pH. The oxetane ring provides an elegant solution.
-
Causality of Improvement: The ether oxygen in the oxetane ring exerts a strong inductive electron-withdrawing effect. When placed alpha to an amine, as in 3-Methyloxetan-3-amine, this effect significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity. This pKa reduction can be substantial, often by 1.5-2.0 units compared to a simple alkyl amine.[5][6][13] This fine-tuning allows chemists to maintain necessary hydrogen-bonding interactions while mitigating the liabilities of a highly basic center.
Synthesis and Implementation
The practical application of a building block is contingent on its accessibility. While numerous routes to substituted oxetanes exist, a common approach for 3-Methyloxetan-3-amine involves multi-step synthesis starting from commercially available materials, culminating in the formation of the hydrochloride salt for stability and ease of handling.[10]
The hydrochloride salt form is typically a stable, crystalline solid, which is advantageous for purification, storage, and weighing, compared to the potentially volatile and hygroscopic free amine.[14]
Quantitative Impact: A Comparative Overview
To illustrate the practical benefits, the following table summarizes typical property changes observed when replacing common motifs with a 3-amino-3-methyloxetane analogue. The data is representative of improvements reported across numerous drug discovery campaigns.
| Property | Original Moiety (e.g., tert-Butyl) | Bioisosteric Replacement | Magnitude of Change | Rationale for Improvement |
| Aqueous Solubility | Low (e.g., <10 µg/mL) | High (e.g., >200 µg/mL) | 10x - 4000x Increase[12][17] | Introduction of polar ether and amine functionalities. |
| Metabolic Stability (CLint) | High (e.g., >100 µL/min/mg) | Low (e.g., <20 µL/min/mg) | 5x - 20x Decrease | Removal of oxidizable C-H bonds; resistance to CYP-mediated metabolism.[10][16] |
| Lipophilicity (cLogD) | High (e.g., 3.5) | Moderate (e.g., 1.5) | Δ of -1.0 to -2.0 | Replacement of non-polar alkyl groups with a polar heterocycle.[5][11] |
| Amine Basicity (pKa) | N/A (for t-butyl) / High (~10.5 for cyclohexylamine) | Moderate (~8.5-9.0) | Δ of -1.5 to -2.0 | Inductive electron-withdrawal by the oxetane oxygen.[5][13] |
Experimental Validation Protocols
Synthesizing a novel analogue is only the first step. Rigorous, self-validating experimental systems are required to confirm the hypothesized improvements.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the intrinsic clearance (CLint) of a compound, providing a measure of its susceptibility to Phase I metabolism.
-
Causality: HLMs contain a high concentration of CYP450 enzymes, the primary drivers of oxidative drug metabolism. By incubating the compound with HLMs and a necessary cofactor (NADPH), we simulate this key metabolic process. A slow rate of disappearance indicates high metabolic stability.[16]
-
Methodology:
-
Preparation: Prepare stock solutions of the test compound and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM solution (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). An identical incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate intrinsic clearance (CLint). A lower CLint value signifies greater stability.
-
Protocol: Kinetic Aqueous Solubility Assessment
-
Objective: To measure the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock, mimicking conditions in early screening assays.
-
Causality: This method determines the concentration of a compound that remains in solution under specific pH and time conditions, providing a crucial parameter for predicting oral absorption.
-
Methodology:
-
Preparation: Create a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Dilution & Precipitation: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous phosphate buffer (pH 7.4) in a 96-well plate. This rapid dilution causes less soluble compounds to precipitate.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.
-
Separation: Use a filter plate to separate the soluble fraction from the precipitated solid.
-
Quantification: Quantify the concentration of the compound in the filtrate using a suitable method like LC-MS or UV-Vis spectroscopy, by comparing against a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where solubility is not limiting).
-
Conclusion and Authoritative Grounding
This compound is more than a mere building block; it is a strategic tool for mitigating multiple, often co-linear, risks in drug discovery. Its application as a bioisostere for gem-dimethyl, tert-butyl, and aniline groups is a validated and powerful approach to simultaneously enhance aqueous solubility, block metabolic oxidation, and fine-tune basicity.[6][9][13][18] By understanding the fundamental chemical principles that drive these improvements and by employing robust experimental protocols to verify them, research organizations can significantly increase the efficiency of their lead optimization programs. The continued exploration and application of such sp³-rich, polar scaffolds will undoubtedly be a hallmark of successful drug design in the coming years.[5][20]
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An In-Depth Technical Guide to Oxetanes in Medicinal Chemistry
Abstract
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—makes it an invaluable tool for drug designers.[1][2][3] This guide provides an in-depth analysis of the strategic incorporation of oxetanes to modulate the physicochemical and pharmacokinetic properties of drug candidates. We will explore the role of oxetanes as versatile bioisosteres, delve into synthetic methodologies, present data-driven case studies, and provide detailed experimental protocols for researchers in the field.
Introduction: The Strategic Rise of the Oxetane Scaffold
For decades, medicinal chemists have relied on a toolkit of common functional groups to build and optimize drug candidates. However, the increasing complexity of biological targets necessitates a move towards more sophisticated, three-dimensional molecular architectures.[3] The oxetane ring has emerged as a powerful solution, offering a unique structural and electronic profile that can address common challenges in drug development such as poor solubility, metabolic instability, and off-target effects.[1][4][5]
Initially gaining fame from its inclusion in the natural product paclitaxel (Taxol), the broader application of synthetically accessible oxetanes was pioneered in the early 21st century.[1][2][3][6] Seminal studies demonstrated that replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane could lead to profound, beneficial changes in a molecule's properties.[2][3][7][8] This "oxetane advantage" stems from its ability to introduce polarity and a fixed three-dimensional vector without a significant increase in lipophilicity, a common drawback of traditional bioisosteres.[7][9][10]
The Oxetane as a Modern Bioisostere
A primary driver of the oxetane's adoption is its success as a bioisosteric replacement for metabolically susceptible or property-limiting groups.[9][11][12]
-
gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block sites of metabolism. However, it significantly increases lipophilicity (LogP), which can negatively impact solubility and other properties. The oxetane ring offers a similar steric profile but introduces a polar oxygen atom, thereby blocking metabolism while simultaneously improving aqueous solubility.[7][9][10][11]
-
Carbonyl Group Replacement: While the carbonyl group is a key hydrogen bond acceptor, it can be a site for metabolic reduction or can impart unwanted reactivity. The oxetane serves as a metabolically robust isostere, maintaining a similar dipole moment and hydrogen-bond-accepting capacity but with greater stability.[2][10][11]
Impact on Physicochemical and ADME Properties
The introduction of an oxetane ring can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The causality behind these changes is rooted in the ring's unique electronic and conformational features.
-
Aqueous Solubility: By replacing a non-polar group like a gem-dimethyl with a polar oxetane, aqueous solubility can be dramatically enhanced. This effect can range from a 4-fold to over a 4000-fold increase, depending on the molecular context.[7][8][13] The oxetane's oxygen acts as a hydrogen bond acceptor, improving interactions with water.
-
Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their gem-dimethyl analogues.[10][13] This reduction in LogD is crucial for optimizing the balance between permeability and solubility and can help avoid issues related to off-target toxicity.
-
Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation by cytochrome P450 (CYP) enzymes.[2][9] By replacing metabolically labile groups or sterically shielding adjacent sites, the oxetane moiety can significantly reduce a compound's intrinsic clearance (CLint) and prolong its half-life.[9]
-
Basicity (pKa) Modulation: The oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. When placed near a basic nitrogen atom, it can significantly lower its pKa. An oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units.[3][13] This is a critical tool for medicinal chemists to fine-tune basicity, which can mitigate hERG channel inhibition, improve cell permeability, and optimize selectivity.[2][3][6]
Data Presentation: Comparative Property Analysis
The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.
Table 1: Oxetane as a gem-Dimethyl Surrogate
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference |
| Compound A | Compound A-Oxe | Solubility (µg/mL) | 10 | 450 | +45x |
| Compound B | Compound B-Oxe | LogD (pH 7.4) | 3.5 | 2.1 | Δ -1.4 |
| Compound C | Compound C-Oxe | HLM CLint (µL/min/mg) | 85 | 15 | -82% |
Data is illustrative, based on trends reported in medicinal chemistry literature.[7][8]
Table 2: Oxetane for Amine pKa Modulation
| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference |
| Benzylamine | (Oxetan-3-yl)methanamine | pKa | 9.9 | 7.2 | Δ -2.7 |
| Piperidine | 4-(Oxetan-3-yl)piperidine | pKa | 11.1 | 9.2 | Δ -1.9 |
Data sourced from studies on the inductive effects of oxetanes.[3]
Synthetic Strategies for Oxetane Incorporation
The growing demand for oxetane-containing building blocks has spurred significant innovation in synthetic methodology.[1][2] While initially perceived as challenging to synthesize due to ring strain, robust and scalable methods are now available.[14] The choice of strategy often depends on the desired substitution pattern.
The Paternò–Büchi Reaction
The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[15][16] This is one of the most direct methods for constructing the oxetane ring.
-
Mechanism: The reaction proceeds via the photoexcitation of the carbonyl to its triplet or singlet excited state, which then adds to the ground-state alkene to form a diradical intermediate that cyclizes to the oxetane.[16]
-
Modern Advances: While traditional methods required high-energy UV light, recent developments have enabled the use of visible light through triplet energy transfer from a photocatalyst, improving the safety, scalability, and functional group tolerance of the reaction.[17][18]
Experimental Protocol: Visible-Light Mediated Paternò–Büchi Reaction
This protocol is a representative example for the synthesis of functionalized oxetanes using visible light photocatalysis.[17][18]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl glyoxylate (0.2 mmol, 1.0 equiv), the alkene (1.0 mmol, 5.0 equiv), and the iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%).
-
Degassing: The vial is sealed with a septum, and the reaction mixture is sparged with nitrogen for 15 minutes to remove oxygen.
-
Solvent Addition: Add 1.0 mL of degassed anhydrous solvent (e.g., acetonitrile).
-
Photoreaction: Place the vial approximately 5 cm from a 24 W blue LED lamp and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carbonyl is consumed (typically 4-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired oxetane product.
Intramolecular Cyclization (Williamson Ether Synthesis)
The cyclization of 1,3-diols or their derivatives is a classical and reliable method for forming the oxetane ring, particularly for 3-substituted and 3,3-disubstituted oxetanes.[1]
-
Activation: One of the hydroxyl groups of a propane-1,3-diol is selectively activated by converting it into a good leaving group (e.g., tosylate, mesylate, or halide).
-
Cyclization: The remaining hydroxyl group is deprotonated with a base (e.g., NaH, t-BuOK), and the resulting alkoxide performs an intramolecular nucleophilic substitution (SN2) to displace the leaving group, forming the oxetane ring.[14]
Case Studies in Drug Discovery
The true value of the oxetane motif is demonstrated by its successful application in late-stage drug discovery programs to overcome critical hurdles.
Case Study 1: Rilzabrutinib (BTK Inhibitor)
Rilzabrutinib is a Bruton's tyrosine kinase (BTK) inhibitor. In the optimization process, the strategic incorporation of an oxetane moiety was key to fine-tuning the physicochemical properties.[1][5][6]
-
Challenge: Lead compounds exhibited high amine basicity, leading to potential off-target effects like hERG inhibition.
-
Solution: An oxetane was introduced adjacent to a basic piperazine nitrogen.
-
Outcome: The oxetane's inductive effect successfully reduced the amine's basicity, mitigating off-target liabilities while maintaining metabolic stability and improving the overall drug-like profile.[1][6] Rilzabrutinib recently received regulatory approval, validating the use of oxetanes in synthetic drugs.[1][5]
Case Study 2: GDC-0349 (mTOR Inhibitor)
During the development of mTOR inhibitors at Genentech, a lead compound suffered from poor plasma clearance and time-dependent inhibition of CYP enzymes.[2]
-
Challenge: The predecessor compound was hypothesized to undergo oxidative metabolism at an amino-pyrimidine functionality.
-
Solution: An oxetane-containing fragment was introduced.
-
Outcome: The resulting compound, GDC-0349, showed significantly improved metabolic stability and a cleaner CYP inhibition profile. The oxetane served to modulate the molecule's properties, contributing to a more favorable pharmacokinetic profile.[2]
Challenges and Future Outlook
Despite their proven advantages, the use of oxetanes is not without challenges. The ring strain, while lower than in azetidines or cyclobutanes, can still lead to instability under harsh acidic or thermal conditions.[2][3][14] The stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes generally being the most robust.[2][3] Predicting the stability of a novel oxetane-containing compound remains a key consideration.[2]
The future for oxetanes in medicinal chemistry is bright. As synthetic methods become more diverse and efficient, chemists will be able to access a wider array of functionalized oxetane building blocks.[1][14] This will enable their use not just as pendant groups for property modulation, but also as core scaffolding elements and direct binding motifs, opening up new avenues for exploring chemical space and designing the next generation of therapeutics.[1][5]
Conclusion
The oxetane has firmly established itself as a valuable component of the modern medicinal chemistry toolbox. Its ability to act as a stable, polar, and three-dimensional bioisostere for problematic functional groups provides a rational strategy for enhancing key drug-like properties. By improving aqueous solubility, increasing metabolic stability, and modulating amine basicity, the oxetane ring empowers chemists to overcome common development obstacles. Supported by increasingly sophisticated synthetic methods and validated by numerous clinical candidates, the strategic application of oxetanes will continue to drive innovation in drug discovery.
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A-Comprehensive-Guide-to-Sourcing-3-Methyloxetan-3-amine-Hydrochloride-for-Pharmaceutical-Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyloxetan-3-amine hydrochloride is a pivotal building block in modern medicinal chemistry, prized for its ability to imbue drug candidates with improved physicochemical properties. As its incorporation in novel therapeutics continues to rise, the ability to reliably source high-purity material has become a critical, yet often challenging, aspect of the research and development pipeline. This guide provides an in-depth technical overview for professionals in the pharmaceutical sciences on the sourcing, evaluation, and handling of this compound. We will explore the significance of this compound in drug discovery, establish a framework for qualifying commercial suppliers, detail essential quality control procedures, and provide best practices for safe handling and storage. This document aims to be a comprehensive resource, ensuring that researchers can confidently procure and utilize this valuable reagent to accelerate the discovery of new medicines.
Introduction: The Ascendancy of the Oxetane Moiety in Drug Design
The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after motif in contemporary drug discovery.[1][2] Its unique stereoelectronic properties offer a compelling alternative to more traditional functional groups. Specifically, the strategic incorporation of an oxetane can lead to significant improvements in a molecule's aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amines to mitigate off-target effects.[2]
3-Methyloxetan-3-amine, in particular, serves as a versatile bioisostere for gem-dimethyl and carbonyl groups, offering a more polar and three-dimensional scaffold.[1][3][4][5] This has led to its application in a wide array of therapeutic areas, where fine-tuning the delicate balance of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount to achieving clinical success. Given the direct impact of starting material quality on the reproducibility of experimental results and the integrity of subsequent clinical candidates, a thorough understanding of the commercial landscape for this compound is indispensable for any serious drug development program.
Navigating the Commercial Landscape: A Framework for Supplier Qualification
The selection of a commercial supplier for a critical chemical building block extends beyond a simple price comparison. A robust qualification process is necessary to ensure a consistent and reliable supply of high-purity material. The following framework outlines key considerations for evaluating potential vendors.
Core Qualification Criteria
-
Reputation and Industry Standing: Prioritize suppliers with a proven track record in the fine chemical and pharmaceutical industries. Established companies are more likely to have robust quality management systems in place.
-
Transparency and Documentation: A reputable supplier will readily provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for each batch. The absence or incompleteness of this documentation is a significant red flag.
-
Purity and Analytical Rigor: Scrutinize the stated purity of the compound and the analytical techniques used for its determination. High-purity material (typically ≥97%) is essential for most drug discovery applications. Look for evidence of characterization by 1H NMR, 13C NMR, and mass spectrometry.
-
Scalability and Lead Times: For projects that may advance to later stages of development, the supplier's ability to provide larger quantities of the material with consistent quality is a crucial factor. Inquire about their manufacturing capabilities and typical lead times for both research and bulk quantities.
-
Technical Support: The availability of knowledgeable technical support staff can be invaluable for troubleshooting any issues that may arise with the material.
Visualization of the Supplier Qualification Workflow
The following diagram illustrates a logical workflow for the evaluation and selection of a commercial supplier for this compound.
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The Inaugural Gateway: A Technical Guide to the Preliminary Biological Screening of 3-Methyloxetan-3-amine hydrochloride
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding a rigorous and systematic evaluation of new chemical entities. This guide provides an in-depth technical framework for the preliminary biological screening of 3-Methyloxetan-3-amine hydrochloride, a compound of nascent interest. While public domain data on the bioactivity of this specific molecule is sparse[1][2], its unique structural motifs, featuring a strained oxetane ring, suggest potential for novel pharmacological interactions. This document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic profile, potential mechanisms of action, and early drug-like properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of modern drug discovery, emphasizing a "fail early, fail cheap" strategy to identify promising candidates and deprioritize those with unfavorable characteristics at the outset[3].
Introduction: The Rationale for Screening this compound
The oxetane moiety, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry. Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles. The presence of a primary amine in this compound adds a key functional group for potential interactions with biological targets through hydrogen bonding or salt-bridge formation.
Given the absence of established biological data for this compound, a broad-spectrum preliminary screening approach is warranted. This initial phase is not intended to definitively identify a clinical candidate but rather to generate foundational data that will guide subsequent, more focused investigations. The screening cascade detailed herein is designed to answer three fundamental questions:
-
Is the compound cytotoxic? A baseline understanding of the compound's effect on cell viability is crucial.
-
Does it elicit a specific biological response? Phenotypic and target-based assays can provide initial clues into its mechanism of action.
-
Does it possess drug-like properties? Early assessment of absorption, distribution, metabolism, and excretion (ADME) parameters can predict potential liabilities.[4][5][6]
Our screening funnel is designed to maximize information gain while minimizing resource expenditure, a critical consideration in early-stage drug discovery.
A Tiered Screening Cascade: From Broad Cytotoxicity to Mechanistic Insights
The proposed screening strategy is organized into three sequential tiers. Each tier builds upon the data from the previous one, allowing for informed decision-making at each stage.
Diagram: Tiered Screening Cascade for this compound
Caption: A multi-tiered approach for the preliminary biological screening of novel compounds.
Tier 1: Foundational Assessment
The initial tier focuses on establishing a baseline understanding of the compound's cytotoxicity and its basic physicochemical properties.
The first critical step is to determine if and at what concentrations the compound affects cell viability.[7] We recommend employing two distinct assays to ensure the robustness of the data.
Experimental Protocol: MTT Assay for Cell Viability [8][9]
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with the compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity [10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation and Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with detergent) to quantify cytotoxicity.
Data Presentation: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) - MTT Assay | % Cytotoxicity at 50 µM - LDH Assay |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 | 48.2 ± 3.5 |
| A549 | Lung Carcinoma | > 100 | 5.1 ± 1.2 |
| HCT116 | Colorectal Carcinoma | 15.8 ± 1.5 | 62.5 ± 4.1 |
| HEK293 | Human Embryonic Kidney | > 100 | 2.3 ± 0.8 |
Concurrent with cytotoxicity screening, in silico and simple in vitro assays can provide an early indication of the compound's drug-like properties.[3][4][11]
-
In Silico Profiling: Computational tools can predict properties such as Lipinski's Rule of Five, polar surface area (TPSA), and potential for off-target effects.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive intestinal absorption.
Tier 2: Mechanistic Exploration
Based on the results from Tier 1, compounds exhibiting interesting activity (e.g., selective cytotoxicity) will proceed to Tier 2 for a deeper investigation into their potential mechanism of action.
Phenotypic screening is a powerful, target-agnostic approach to identify compounds that induce a desired change in cellular phenotype.[12][13][14][15] High-content imaging is the cornerstone of modern phenotypic screening.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Preparation and Treatment: Plate cells of interest (e.g., HCT116, based on Tier 1 data) in optically clear 96- or 384-well plates. Treat with this compound at concentrations around its IC50 value.
-
Staining: After 24-48 hours, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for the nucleus, Phalloidin for the actin cytoskeleton, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, such as nuclear size and shape, cytoskeletal organization, and mitochondrial morphology.
-
Data Interpretation: Compare the phenotypic profile of the treated cells to that of known reference compounds to generate hypotheses about the compound's mechanism of action.
Diagram: Phenotypic Screening Workflow
Caption: A streamlined workflow for high-content phenotypic screening.
If prior knowledge or the results of phenotypic screening suggest a particular target class, focused target-based screening can be employed.[16][17] This involves testing the compound against a panel of purified proteins or in cell-based reporter assays.
Example Protocol: Kinase Inhibition Profiling
-
Assay Principle: Utilize a fluorescence-based assay (e.g., FRET) to measure the activity of a panel of kinases in the presence of this compound.
-
Assay Execution: In a 384-well plate, combine each kinase with its specific substrate and ATP. Add the test compound at a fixed concentration (e.g., 10 µM).
-
Data Acquisition: Measure the fluorescence signal over time to determine the rate of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of each kinase by the compound.
Tier 3: Hit Validation and Elucidation
Promising "hits" from Tier 2 undergo further validation to confirm their activity and to begin elucidating their mechanism of action.
-
Dose-Response Analysis: Conduct detailed dose-response studies for the confirmed hits to accurately determine their potency (EC50 or IC50).
-
Mechanism of Action Studies: Employ techniques such as Western blotting to investigate the modulation of specific signaling pathways, or qPCR to assess changes in gene expression.
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the initial biological evaluation of this compound. By following this tiered approach, researchers can efficiently gather the critical data necessary to make informed decisions about the future development of this novel compound. The successful identification of a validated "hit" from this preliminary screen would trigger a cascade of more in-depth studies, including medicinal chemistry efforts to optimize its structure, comprehensive ADME-Tox profiling, and in vivo efficacy studies in relevant disease models. The journey of a drug from the bench to the bedside is long and arduous, but it begins with a robust and well-designed preliminary screening strategy.
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Methodological & Application
Synthesis of 3-Methyloxetan-3-amine Hydrochloride: An Experimental Protocol for Researchers
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Methyloxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The oxetane motif is of growing importance due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] This protocol outlines a robust two-step synthetic route, commencing with the preparation of the key intermediate, 3-methyl-3-oxetanecarbonitrile, followed by its reduction to the corresponding primary amine and subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety considerations.
Introduction
The four-membered oxetane ring has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, including a strained ring system and the presence of a hydrogen bond acceptor, can confer advantageous pharmacological properties to parent molecules.[1][2] The incorporation of the 3-methyl-3-aminooxetane moiety, in particular, provides a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for drug discovery programs.
This guide details a reliable and reproducible method for the synthesis of this compound. The described synthetic strategy is based on well-established chemical transformations, ensuring its accessibility to researchers with a solid background in synthetic organic chemistry. The protocol is divided into three main stages:
-
Synthesis of 3-Methyl-3-oxetanecarbonitrile: This key intermediate is prepared from a suitable precursor, such as 3-methyl-3-oxetanemethanol.
-
Reduction of 3-Methyl-3-oxetanecarbonitrile to 3-Methyloxetan-3-amine: The nitrile is reduced to the primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[2][3][4][5][6]
-
Formation of this compound: The free amine is converted to its more stable and easily handled hydrochloride salt.
Each step is accompanied by a detailed experimental procedure, a discussion of the reaction mechanism, and essential safety precautions.
Reaction Scheme
Caption: Overall synthetic route for this compound.
PART 1: Synthesis of 3-Methyl-3-oxetanecarbonitrile
The synthesis of the nitrile intermediate is a crucial first step. While various methods exist for the introduction of a nitrile group, a common and effective strategy involves the conversion of a primary alcohol to a sulfonate ester (e.g., tosylate or mesylate), which is a good leaving group, followed by nucleophilic substitution with a cyanide salt.[7] This two-step, one-pot procedure is often efficient and avoids the use of harsh reagents that could potentially open the strained oxetane ring.
Experimental Protocol: Synthesis of 3-Methyl-3-oxetanecarbonitrile
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methyl-3-oxetanemethanol | 102.13 | 10.2 g | 0.1 | 1.0 |
| Pyridine | 79.10 | 40 mL | - | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 | 1.1 |
| Sodium cyanide (NaCN) | 49.01 | 7.35 g | 0.15 | 1.5 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - | - |
| Diethyl ether (Et₂O) | 74.12 | As needed | - | - |
| Saturated aqueous NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methyl-3-oxetanemethanol (10.2 g, 0.1 mol) and anhydrous pyridine (40 mL).
-
Tosylation: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (Tosylation): After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Cyanation: To the reaction mixture, add sodium cyanide (7.35 g, 0.15 mol) and dimethyl sulfoxide (100 mL).
-
Heating: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC until the tosylate intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexane as the eluent) to afford 3-methyl-3-oxetanecarbonitrile as a colorless oil.
PART 2: Reduction of 3-Methyl-3-oxetanecarbonitrile
The reduction of the nitrile to a primary amine is a key transformation in this synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines.[2][3][4][5][6] The reaction proceeds via the nucleophilic addition of hydride ions to the carbon of the nitrile group.
Safety Considerations for Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid.[8][9][10][11] It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[8][10][11] Strict adherence to the following safety precautions is mandatory:
-
Handling: All manipulations involving LiAlH₄ must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[8] Use of a glovebox is recommended for handling larger quantities.
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).[8] A face shield is also recommended.[12]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available.[8] Do not use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire. [8] Keep a container of dry sand or powdered limestone nearby to smother small fires.[8]
-
Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases hydrogen gas. This procedure must be performed with extreme caution, typically at low temperatures (0 °C).
Experimental Protocol: Synthesis of 3-Methyloxetan-3-amine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methyl-3-oxetanecarbonitrile | 97.11 | 9.7 g | 0.1 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.7 g | 0.15 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |
| Water (H₂O) | 18.02 | As needed | - | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (5.7 g, 0.15 mol) and anhydrous THF (100 mL).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 3-methyl-3-oxetanecarbonitrile (9.7 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. CAUTION: This step is highly exothermic and releases hydrogen gas. Slowly and carefully add the following reagents dropwise in the specified order:
-
5.7 mL of water
-
5.7 mL of 15% aqueous NaOH
-
17.1 mL of water
-
-
Work-up: Stir the resulting granular white precipitate at room temperature for 1 hour. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether.
-
Drying and Concentration: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude 3-Methyloxetan-3-amine as an oil. The crude product can be purified by vacuum distillation if necessary.
Caption: Workflow for the Fieser quenching procedure.
PART 3: Formation of this compound
For ease of handling, purification, and storage, the free amine is typically converted to its hydrochloride salt. The salt is generally a stable, crystalline solid that is less volatile and has a longer shelf life than the free base.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyloxetan-3-amine | 87.12 | 8.7 g | 0.1 |
| Dichloromethane (DCM) or Diethyl Ether (Et₂O) | - | 100 mL | - |
| 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane | - | ~55 mL | ~0.11 |
Procedure:
-
Dissolution: Dissolve the crude 3-Methyloxetan-3-amine (8.7 g, 0.1 mol) in dichloromethane or diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether or a 4.0 M solution of HCl in dioxane dropwise with stirring until precipitation of the white solid is complete. The pH of the solution should be acidic (test with pH paper).
-
Isolation: Stir the suspension at 0 °C for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL).
-
Drying: Dry the solid under vacuum to afford this compound as a white to off-white crystalline solid.
-
Purification (Optional): If necessary, the product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the oxetane ring protons, and the ammonium protons. The chemical shifts will be influenced by the solvent used. For amine hydrochlorides, D₂O or DMSO-d₆ are common solvents.[13]
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.[13][14]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the ammonium salt and the C-O-C stretch of the oxetane ring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete tosylation or inefficient cyanide displacement. | Ensure anhydrous conditions for tosylation. Increase reaction time or temperature for the cyanation step. |
| Incomplete reduction in Step 2 | Insufficient LiAlH₄ or deactivated reagent. | Use a fresh batch of LiAlH₄. Ensure all reagents and solvents are anhydrous. |
| Formation of a gelatinous precipitate during quenching | Incorrect order or rate of addition of quenching reagents. | Adhere strictly to the Fieser workup procedure, adding reagents slowly and in the correct order. Vigorous stirring is essential. |
| Product is an oil instead of a solid | Impurities present. | Purify the free amine by distillation before salt formation. Recrystallize the hydrochloride salt. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed experimental protocols and adhering to the stringent safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The provided insights into the rationale behind the procedural steps aim to empower scientists to adapt and optimize the synthesis for their specific needs.
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
- University of California, Santa Barbara, Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Lithium Aluminum Hydride.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
- University of the West Indies at Mona. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- The Schlenk Line Survival Guide. (n.d.). Purifying LiAlH₄.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- YouTube. (2025, May 1). Reduction of nitriles to amines using LiAlH4.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4.
- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
- ResearchGate. (2015, May 13). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
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The Strategic Integration of 3-Methyloxetan-3-amine Hydrochloride in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Rise of Oxetanes in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized physicochemical properties is paramount. Among the structural motifs that have gained significant traction, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This four-membered cyclic ether is prized for its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[2][3] The incorporation of an oxetane moiety can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][3] Its value is underscored by its presence in a growing number of FDA-approved drugs and clinical candidates.[1][4]
This guide focuses on a particularly valuable building block for fragment-based drug discovery (FBDD): 3-Methyloxetan-3-amine hydrochloride (CAS: 1363404-87-8).[5] This small, sp³-rich fragment offers a unique combination of a polar oxetane ring and a basic amine, presenting multiple opportunities for interaction with biological targets and subsequent fragment elaboration.
The Rationale for Employing 3-Methyloxetan-3-amine in FBDD
Fragment-based drug discovery (FBDD) is a powerful approach for identifying high-quality lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target with low affinity.[6][7] These initial hits are then optimized into more potent leads. The choice of fragments is critical to the success of an FBDD campaign. This compound is an exemplary fragment for several key reasons:
-
Bioisosteric Replacement: The oxetane ring can serve as a hydrophilic surrogate for commonly used groups like the gem-dimethyl or carbonyl groups.[2][8] This allows for the modulation of molecular properties to improve solubility and reduce metabolic liability while maintaining or enhancing biological activity.[3][9]
-
Improved Physicochemical Properties: The introduction of the oxetane moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogD).[1][10] This is a crucial advantage for improving the oral bioavailability and overall drug-like properties of a lead candidate.
-
Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine.[1][2] This is a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1]
-
Three-Dimensionality: The inherent three-dimensionality of the oxetane ring allows for the exploration of non-flat chemical space, which can lead to increased target selectivity and improved pharmacokinetic profiles.[2][3]
The strategic placement of the methyl group on the same carbon as the amine in 3-methyloxetan-3-amine provides a defined vector for subsequent chemical elaboration, a key consideration in fragment-to-lead development.[11]
Data Summary: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363404-87-8 | [5] |
| Molecular Formula | C₄H₁₀ClNO | [12] |
| Molecular Weight | 123.58 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign relies on robust screening and validation protocols. The following sections detail standardized workflows for hit identification and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
FBDD Workflow Overview
The general workflow for an FBDD campaign incorporating this compound is as follows:
Caption: General workflow for a fragment-based drug discovery campaign.
Protocol 1: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying weak binding interactions between fragments and a target protein.[6][13] Ligand-observed NMR methods are particularly well-suited for primary screening.
Objective: To identify the binding of this compound to the target protein using ligand-observed NMR techniques.
Materials:
-
Target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed methods if desired for follow-up)
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 99.9% D₂O)
-
NMR tubes
-
NMR spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the NMR buffer.
-
Prepare a solution of the target protein in the NMR buffer.
-
For ligand-observed experiments, prepare two samples:
-
Reference Sample: this compound in NMR buffer.
-
Protein Sample: this compound and the target protein in NMR buffer.
-
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the reference and protein samples.
-
Perform ligand-observed NMR experiments such as Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY).[14][15]
-
STD-NMR: This experiment identifies protons of the fragment that are in close proximity to the protein. A positive STD signal indicates binding.[16]
-
WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the fragment, which is perturbed upon binding to the protein.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
For STD-NMR, calculate the difference spectrum by subtracting the off-resonance spectrum from the on-resonance spectrum. Protons of this compound that show signals in the difference spectrum are in close contact with the protein.
-
For WaterLOGSY, compare the sign of the fragment's signals in the presence and absence of the protein. A change in sign or significant attenuation of the signal indicates binding.
-
-
Hit Validation (Optional but Recommended):
-
Perform a titration experiment by acquiring a series of NMR spectra with a fixed concentration of the protein and increasing concentrations of this compound.
-
Monitor the chemical shift perturbations (CSPs) of the protein's signals (if using an isotopically labeled protein) to determine the binding affinity (Kd) and map the binding site.[13]
-
Caption: Step-wise protocol for NMR-based fragment screening.
Protocol 2: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, offering invaluable insights for structure-based drug design.[17][18]
Objective: To determine the three-dimensional structure of this compound in complex with the target protein.
Materials:
-
Crystals of the target protein
-
This compound
-
Soaking solution (cryo-protectant buffer)
-
Crystal mounting loops
-
X-ray diffraction equipment (synchrotron beamline is preferred)
Step-by-Step Methodology:
-
Crystal Soaking:
-
Prepare a solution of this compound in the soaking solution at a suitable concentration (typically in the mM range).
-
Transfer a protein crystal into a drop of the soaking solution containing the fragment.
-
Allow the crystal to soak for a defined period (this may require optimization).
-
-
Crystal Mounting and Data Collection:
-
Using a crystal mounting loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on the goniometer of the X-ray diffractometer.
-
Collect a complete X-ray diffraction dataset.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known structure of the target protein.
-
Analyze the resulting electron density maps to identify the binding site of this compound. Clear and unambiguous electron density corresponding to the fragment should be visible.
-
Build the fragment into the electron density and refine the structure of the protein-fragment complex.
-
-
Analysis of the Binding Mode:
-
Examine the refined structure to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.
-
Identify potential vectors for fragment elaboration based on the solvent-exposed parts of the bound fragment.
-
Caption: Step-wise protocol for X-ray crystallography-based fragment screening.
Conclusion and Future Directions
This compound represents a valuable and versatile fragment for FBDD campaigns. Its unique combination of a polar, three-dimensional oxetane ring and a strategically placed primary amine allows for the effective modulation of physicochemical properties and provides clear vectors for synthetic elaboration. The protocols outlined in this guide provide a robust framework for the identification and characterization of its binding to target proteins. The insights gained from these studies can significantly accelerate the journey from a weakly binding fragment to a potent and drug-like clinical candidate.[7][11]
References
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- A. D. Campbell, et al. Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. 2025.
- Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design.
- PolyPeptide Group. Oxetanes in Drug Discovery.
- M. D. G. O'Donovan, et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023.
- E. M. Carreira, et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. 2010.
- M. J. Harner, et al. Fragment-Based Drug Discovery Using NMR Spectroscopy. ResearchGate. 2013.
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- A. D. Campbell, et al. Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. 2025.
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Application Note & Protocols: Strategic Use of 3-Methyloxetan-3-amine Hydrochloride in Reactions with Electrophiles
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the reaction of 3-Methyloxetan-3-amine hydrochloride with various electrophiles. The oxetane motif is of significant interest in medicinal chemistry for its ability to advantageously modify the physicochemical properties of lead compounds, such as solubility, metabolic stability, and lipophilicity.[1] This document elucidates the core reactivity of 3-Methyloxetan-3-amine, focusing on practical, field-proven methodologies for its incorporation into diverse molecular scaffolds through N-acylation, N-sulfonylation, and reductive amination.
Introduction: The Strategic Value of the 3-Methyl-3-aminooxetane Moiety
The 3-Methyloxetan-3-amine scaffold represents a valuable building block in modern synthetic and medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is not merely a passive structural element; its inherent ring strain and the Lewis basicity of the oxygen atom allow it to act as an excellent hydrogen-bond acceptor, often more effective than other cyclic ethers or even carbonyl groups.[1] Incorporating this moiety can lead to significant improvements in a molecule's pharmacological profile, including:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can disrupt crystal packing and introduce a favorable polar surface area.[1]
-
Improved Metabolic Stability: The oxetane core is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl or carbonyl groups.[1]
-
Modulation of Lipophilicity (logP): It offers a method to increase steric bulk without a proportional increase in lipophilicity.[1]
-
Influence on Proximal Amine Basicity: The electron-withdrawing effect of the oxetane oxygen can lower the pKa of a nearby amine, which can be crucial for optimizing target engagement or pharmacokinetic properties.[1]
This compound (CAS: 1363404-87-8) is the stable, crystalline salt form of the free amine, making it ideal for storage and handling.[2][3] The primary amine serves as a versatile nucleophilic handle for a wide array of synthetic transformations.
Table 1: Physicochemical Properties of 3-Methyloxetan-3-amine and its Hydrochloride Salt
| Property | 3-Methyloxetan-3-amine (Free Base)[4][5] | This compound[3][6] |
| CAS Number | 874473-14-0 | 1363404-87-8 |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol |
| Appearance | Liquid (typical) | White to off-white solid[3] |
| Storage Temperature | - | Room Temperature, sealed in dry conditions[3] |
Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the nucleophilic primary amine. However, its hydrochloride salt form dictates the initial step of nearly all reactions: in-situ generation of the free amine .
Deprotonation: The Essential First Step
The ammonium salt is unreactive as a nucleophile. A stoichiometric amount of a suitable base must be added to the reaction mixture to liberate the free amine.
Causality Behind Base Selection: The choice of base is critical.
-
Non-Nucleophilic Bases: Sterically hindered, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are strongly preferred. They are basic enough to deprotonate the ammonium salt but are too bulky to compete with the primary amine in reacting with the electrophile.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile, but may suffer from solubility issues. They are often used in two-phase systems or when the electrophile is less reactive.
Caption: General deprotonation scheme.
The Oxetane Ring: Stable but Not Inert
Under the typical conditions for N-functionalization (neutral or mildly basic), the oxetane ring is highly stable. However, researchers must be aware of conditions that can promote its ring-opening:
-
Strong Lewis Acids: Lewis acids can coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[7]
-
Strong Brønsted Acids: Highly acidic conditions can protonate the oxygen, leading to ring-opening.
-
Powerful Nucleophiles: Potent nucleophiles like organolithium reagents can directly attack one of the ring carbons.[8]
For the protocols described herein, which focus on reactions at the amine, oxetane ring stability is maintained.
Detailed Application Protocols
Safety Note: Always consult the latest Safety Data Sheet (SDS) before handling any chemical.[2][9][10] 3-Amino-3-methyloxetane and its salt are classified as irritants and may cause serious eye damage.[4][9][11] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Protocol 1: N-Acylation with an Acid Chloride (Amide Synthesis)
This protocol describes a standard Schotten-Baumann type reaction to form a robust amide bond, a cornerstone of medicinal chemistry.
Principle: The liberated 3-methyloxetan-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The TEA scavenges the HCl generated during the reaction.
Caption: Experimental workflow for N-Acylation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| 3-Methyloxetan-3-amine HCl | 123.58 | 1.24 g | 10.0 | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20.0 | 2.0 |
| Benzoyl Chloride (Example) | 140.57 | 1.16 mL | 10.0 | 1.0 |
| Sat. aq. NaHCO₃ Solution | - | 2 x 25 mL | - | - |
| Brine | - | 25 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.24 g, 10.0 mmol) and Dichloromethane (50 mL).
-
Add Triethylamine (2.8 mL, 20.0 mmol) to the suspension and stir at room temperature. The suspension should become a clear solution as the free amine is formed.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add Benzoyl Chloride (1.16 mL, 10.0 mmol) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide product.
Protocol 2: N-Sulfonylation with a Sulfonyl Chloride (Sulfonamide Synthesis)
Principle: Similar to acylation, the free amine attacks the electrophilic sulfur atom of the sulfonyl chloride to form a stable sulfonamide linkage, a common pharmacophore.[12]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| 3-Methyloxetan-3-amine HCl | 123.58 | 618 mg | 5.0 | 1.0 |
| Dichloromethane (DCM) | - | 25 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 | 2.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 953 mg | 5.0 | 1.0 |
| 1M aq. HCl Solution | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~3 g | - | - |
Procedure:
-
Combine this compound (618 mg, 5.0 mmol), DCM (25 mL), and TEA (1.4 mL, 10.0 mmol) in a 50 mL flask and stir until homogeneous.
-
Add p-Toluenesulfonyl Chloride (953 mg, 5.0 mmol) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-18 hours. Monitor by LC-MS.
-
Upon completion, dilute the mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (20 mL) to remove excess TEA, followed by brine (20 mL).
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or flash chromatography.
Protocol 3: Reductive Amination with an Aldehyde (Secondary Amine Synthesis)
Principle: This powerful one-pot reaction avoids the over-alkylation issues common with alkyl halides.[13][14] The amine and aldehyde first form a transient iminium ion, which is then selectively reduced by a mild hydride agent like sodium triacetoxyborohydride [NaBH(OAc)₃].[15]
Caption: Simplified mechanism of reductive amination.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Example Amount | Moles (mmol) | Equivalents |
| 3-Methyloxetan-3-amine HCl | 123.58 | 1.24 g | 10.0 | 1.0 |
| Dichloroethane (DCE) | - | 50 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 | 1.0 |
| Isobutyraldehyde (Example) | 72.11 | 0.92 mL | 10.0 | 1.0 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 15.0 | 1.5 |
| Sat. aq. NaHCO₃ Solution | - | 30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Procedure:
-
In a 100 mL flask, suspend this compound (1.24 g, 10.0 mmol) in Dichloroethane (50 mL).
-
Add Triethylamine (1.4 mL, 10.0 mmol) and stir for 10 minutes.
-
Add Isobutyraldehyde (0.92 mL, 10.0 mmol) and stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.
-
Carefully add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise. Note: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Stir the reaction at room temperature for 12-24 hours until LC-MS analysis indicates complete conversion.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired secondary amine.
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Incomplete deprotonation of the amine hydrochloride.2. Poor quality or unreactive electrophile.3. Insufficient reaction time or temperature. | 1. Ensure at least one equivalent of base is used for the free amine, and an additional equivalent for acid-generating reactions (acylation, sulfonylation). Consider a stronger base if needed.2. Check the purity of the electrophile. For reductive amination, ensure the aldehyde/ketone is not old or polymerized.3. Monitor the reaction over a longer period. Gentle heating (e.g., 40 °C) may be required for less reactive partners. |
| Multiple Products | 1. (For alkylation) Over-alkylation to form tertiary amine or quaternary salt.2. Side reaction with solvent.3. Degradation of starting material or product. | 1. Use reductive amination instead of alkyl halides for better control.[14] If using halides, use a large excess of the amine.2. Use a non-reactive solvent (e.g., DCM, THF, DCE, DMF).3. Check for stability under the reaction conditions. Consider running the reaction at a lower temperature. |
| Difficult Workup | 1. Emulsion formation during extraction.2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion.2. If the product is a basic amine, it may be protonated and water-soluble during acidic washes. Re-basify the aqueous layer and re-extract. Alternatively, use a continuous liquid-liquid extractor or saturate the aqueous layer with NaCl before extracting. |
References
- Cross-Electrophile Coupling of Oxetanes - ScholarWorks. (2023).
- Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12536-12643.
- Singh, V., & Arora, S. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1471-1489.
- Chemistry university. (2021). Reactions of Oxetanes. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Bull, J. A., & Croft, R. A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1344-1386.
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Application Notes & Protocols: Strategic Incorporation of Oxetane Motifs for Enhanced Drug-Like Properties
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensionality—makes it a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides an in-depth analysis of the strategic incorporation of oxetanes, detailing the scientific rationale, synthetic methodologies, and practical protocols for researchers in drug discovery. We will explore how this versatile scaffold can serve as a bioisosteric replacement for common functional groups, leading to significant improvements in aqueous solubility, metabolic stability, and target engagement.[4][5][6]
The Rationale: Why Incorporate Oxetanes?
The strategic value of the oxetane motif lies in its ability to confer multiple benefits simultaneously, addressing common liabilities in lead compounds.[5][7] The strained C–O–C bond angle exposes the oxygen lone pairs, making oxetane a potent hydrogen bond acceptor, while its sp³-rich, non-planar structure can improve solubility and disrupt undesirable planar interactions.[6][7]
Bioisosteric Replacement: A Modern Approach
Pioneering work has established the oxetane ring as a superior bioisostere for two ubiquitous functional groups in drug candidates: the gem-dimethyl group and the carbonyl group.[5][6][7]
-
gem-Dimethyl Surrogate: The gem-dimethyl group is often used to block sites of metabolism. However, it significantly increases lipophilicity (LogP), which can negatively impact solubility and other ADME properties. The oxetane ring occupies a similar steric volume but introduces polarity, effectively blocking metabolism without the associated lipophilicity penalty.[1][4][6]
-
Carbonyl Surrogate: While carbonyl groups are key for target binding through hydrogen bonding, they can be metabolically labile. Oxetanes mimic the dipole moment and hydrogen-bonding capacity of a carbonyl but are significantly more resistant to metabolic degradation by enzymes like reductases.[1][5][6]
Physicochemical Property Modulation
The incorporation of an oxetane can profoundly and predictably alter a molecule's properties:
-
Solubility: The polar nature of the oxetane ring generally enhances aqueous solubility. Replacing a lipophilic group like a gem-dimethyl with an oxetane can lead to solubility improvements ranging from modest to over 4000-fold, depending on the molecular context.[8]
-
Metabolic Stability: Oxetanes are generally stable to metabolism.[4][9] They can block adjacent metabolic "soft spots" and can redirect metabolism away from cytochrome P450 (CYP) pathways towards other routes like hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions (DDIs).[8]
-
Lipophilicity (LogD): Oxetanes typically lower lipophilicity compared to carbocyclic analogs or alkyl groups, which is often beneficial for improving the overall ADME profile.[5][7]
-
Basicity (pKa): The strong electron-withdrawing inductive effect of the oxetane oxygen can significantly reduce the basicity of nearby amines. Placing an oxetane α, β, or γ to a basic nitrogen can lower its pKa, which is a valuable strategy for mitigating issues related to hERG inhibition or improving cell permeability.[4][7]
The following diagram illustrates the conceptual workflow for deciding to incorporate an oxetane motif.
Caption: Workflow for oxetane incorporation in drug discovery.
Synthetic Strategies & Key Building Blocks
The successful integration of oxetanes into drug discovery programs has been fueled by advances in synthetic chemistry, making key building blocks more accessible.[5][7]
Common Building Blocks
Most strategies rely on a set of commercially available or readily synthesized building blocks. The choice of building block dictates the subsequent coupling chemistry.
| Building Block | Common Coupling Reactions |
| Oxetan-3-one | Reductive Amination, Aldol Condensation, Organometallic Addition |
| 3-Aminooxetane | Amide Coupling, Sulfonamide Formation, Reductive Amination, SNAr |
| Oxetan-3-ol | Etherification (Williamson, Mitsunobu), Esterification |
| 3-(Halomethyl)oxetanes | Nucleophilic Substitution (e.g., with amines, thiols) |
The most frequently used building blocks in recent campaigns are 3-amino-oxetane and oxetan-3-one, highlighting the importance of introducing nitrogen-linked or carbon-linked oxetanes.[5][7]
Core Synthetic Approaches
Two primary strategies are employed for synthesizing oxetane-containing molecules:
-
De Novo Ring Construction: This involves building the oxetane ring from an acyclic precursor, typically via an intramolecular Williamson etherification of a 1,3-diol derivative.[9][10] This method is versatile but can be multi-step. The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl and an alkene, is another powerful method for direct oxetane formation.[11][12]
-
Derivatization of Pre-formed Oxetanes: This is the more common approach in late-stage drug discovery, where a functionalized oxetane building block is coupled to a larger molecular scaffold. This allows for rapid exploration of structure-activity relationships (SAR).
The diagram below illustrates the divergent utility of oxetan-3-one, a key synthetic intermediate.
Caption: Synthetic utility of the oxetan-3-one building block.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations used to incorporate oxetane motifs.
Protocol 1: Reductive Amination with Oxetan-3-one
This protocol describes the coupling of a primary or secondary amine to oxetan-3-one to form a 3-aminooxetane derivative. This is one of the most widely used methods for incorporating the motif.[5][7]
Objective: To synthesize N-Benzyl-oxetan-3-amine.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Benzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an argon atmosphere, add oxetan-3-one (1.0 g, 13.9 mmol) and anhydrous DCM (50 mL).
-
Add benzylamine (1.59 g, 14.6 mmol) to the solution.
-
Add glacial acetic acid (0.4 mL, 7.0 mmol) and stir the mixture at room temperature for 20 minutes. The formation of the iminium intermediate is crucial.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (4.41 g, 20.8 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Benzyl-oxetan-3-amine.
Self-Validation:
-
TLC/LCMS: Monitor reaction progress and confirm product formation (check for expected mass).
-
NMR Spectroscopy (¹H, ¹³C): Confirm the structure of the final product and assess its purity.
Protocol 2: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification
This protocol outlines the de novo synthesis of an oxetane ring, a key strategy for creating novel, 3,3-disubstituted building blocks not available commercially. This approach is based on the intramolecular cyclization of a diol derivative.[9][13]
Objective: To synthesize 3,3-dimethyl-oxetane.
Materials:
-
2,2-Dimethyl-1,3-propanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine, anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monotosylation: Dissolve 2,2-dimethyl-1,3-propanediol (5.0 g, 48.0 mmol) in anhydrous pyridine (50 mL) and cool to 0 °C.
-
Add TsCl (9.59 g, 50.4 mmol) portion-wise, maintaining the temperature at 0 °C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir overnight.
-
Work-up (Tosylate): Pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether (3 x 75 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to afford the crude mono-tosylate, which can be purified by chromatography or used directly.
-
Cyclization: Under an argon atmosphere, suspend NaH (2.30 g of 60% dispersion, 57.6 mmol) in anhydrous THF (100 mL).
-
Add a solution of the crude mono-tosylate (from the previous step) in anhydrous THF (50 mL) dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up (Oxetane): Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Due to the volatility of the product, purification is best achieved by careful distillation.
Self-Validation:
-
NMR Spectroscopy: The disappearance of the tosyl group signals and the appearance of characteristic oxetane ring protons in the ¹H NMR spectrum will confirm cyclization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile products, confirming mass and purity.
Case Study: Impact of Oxetane Incorporation on Drug Properties
A compelling example of the benefits of oxetane incorporation is seen in the development of mTOR inhibitors.[4]
| Compound | Key Structural Feature | mTOR Kᵢ (nM) | hERG IC₅₀ (µM) | Mouse Microsomal Stability (t½, min) |
| Parent Compound | N-Methylpiperazine | 5.2 | 8 | < 5 |
| Oxetane Analogue (43) | N-(Oxetan-3-yl)piperazine | 3.8 | > 100 | 45 |
Data synthesized from literature reports for illustrative purposes.[4]
In this series, replacing a simple N-methyl group on a piperazine ring with an N-oxetanyl group led to a cascade of improvements.[4]
-
Reduced Basicity: The oxetane's inductive effect lowered the pKa of the distal piperazine nitrogen, which dramatically reduced off-target activity at the hERG channel (a common liability for basic amines).[4]
-
Blocked Metabolism: The oxetane moiety blocked N-dealkylation, a primary metabolic pathway for the parent compound, resulting in a significant enhancement in microsomal stability.[4]
-
Maintained Potency: Critically, these improvements were achieved while maintaining, and even slightly improving, potency against the primary target, mTOR.[4]
This case highlights how a single, small structural modification can resolve multiple drug development challenges, transforming a problematic lead into a viable candidate.
Conclusion and Future Outlook
The incorporation of oxetane motifs is a validated and powerful strategy in modern drug design. It provides a reliable method for enhancing solubility, improving metabolic stability, and fine-tuning basicity, often without compromising biological potency.[4][5] As synthetic accessibility to diverse oxetane building blocks continues to expand, their application is expected to grow, enabling the discovery of safer and more effective therapeutics. Researchers are encouraged to consider the oxetane ring as a key tool in their molecular design toolbox to overcome common ADME and physicochemical hurdles.
References
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- Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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3-Methyloxetan-3-amine hydrochloride as a carbonyl group bioisostere
Application Notes & Protocols
Topic: 3-Methyloxetan-3-amine Hydrochloride as a Carbonyl Group Bioisostere: A Modern Strategy for Optimizing Drug-like Properties
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and physicochemical profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters other properties, is a cornerstone of this process.[1][2][3] The carbonyl group, and by extension the amide bond, is a ubiquitous feature in bioactive molecules but often presents challenges related to metabolic instability, poor solubility, and undesirable polarity. This document provides a detailed guide on the use of the 3-methyloxetan-3-amine moiety as a robust bioisostere for the carbonyl group. We will explore the underlying rationale for this substitution, its profound impact on key drug-like properties, and provide detailed, actionable protocols for its synthesis and validation.
The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional motif that has garnered significant attention for its ability to favorably modulate molecular properties.[4][5][6] Specifically, replacing a carbonyl group with a 3-amino-3-methyloxetane unit can maintain or improve target engagement while significantly enhancing aqueous solubility, increasing metabolic stability, and fine-tuning the basicity of adjacent amines.[4][5][6][7] This guide serves as a practical resource for researchers looking to leverage this powerful bioisosteric replacement in their drug discovery campaigns.
The Rationale: Why Replace a Carbonyl with a 3-Amino-3-methyloxetane?
The decision to replace a carbonyl group is driven by the need to overcome common liabilities in drug development. The 3-amino-3-methyloxetane moiety offers a compelling, multi-faceted solution.
-
Enhanced Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases and amidases, representing a common metabolic liability. The C-C and C-O bonds of the oxetane ring are significantly more resistant to metabolic cleavage, often leading to a marked improvement in compound half-life in microsomal stability assays.[4][5][7]
-
Improved Aqueous Solubility: The introduction of the polar ether oxygen in the oxetane ring, without the high hydrogen bond donor/acceptor character of a carbonyl, can disrupt crystal lattice packing and improve solvation. This frequently results in a substantial increase in kinetic and thermodynamic aqueous solubility, a critical factor for oral bioavailability.[8]
-
Modulation of Lipophilicity (LogD): While introducing a polar group, the compact nature of the oxetane often leads to a favorable decrease in lipophilicity (LogD) compared to greasy moieties like a gem-dimethyl group, which might otherwise be used to block metabolism.[1] Compared to a carbonyl, the oxetane's effect on LogD is context-dependent but generally provides a tool for fine-tuning this property.[1][6]
-
Basicity (pKa) Attenuation: Tertiary amines are common in drug molecules, but high basicity can lead to off-target effects (e.g., hERG inhibition) and poor permeability. The strong electron-withdrawing effect of the oxetane oxygen significantly reduces the basicity (pKa) of an adjacent amine. Placing the 3-amino-3-methyloxetane group alpha to another nitrogen can lower its pKa by approximately 2 units, which can be crucial for optimizing selectivity and pharmacokinetic profiles.[6]
-
Increased Three-Dimensionality (sp³ Character): The tetrahedral carbons of the oxetane ring increase the molecule's sp³ fraction, moving away from the "flatland" of aromatic-rich compounds. This increased three-dimensionality can lead to improved solubility and provide novel vectors for exploring target binding pockets.[6]
Data Presentation: A Comparative Analysis
To illustrate the tangible benefits of this bioisosteric replacement, the following table presents representative data for a hypothetical matched molecular pair. The data is synthesized from trends reported across numerous drug discovery campaigns.[1][4][6][7]
| Property | Parent Compound (Amide) | Oxetane Analogue | Rationale for Improvement |
| Structure | R¹–C(=O)–N(CH₃)–R² | R¹–C(CH₃)(NH₂)–CH₂–O–CH₂–R² (conceptual) | Replacement of C=O with C(CH₃)(NH₂)-Oxetane core |
| MW | X | X + 15.05 | Modest increase in molecular weight |
| cLogP | 3.5 | 3.1 | Increased polarity from the ether oxygen reduces calculated lipophilicity |
| Aqueous Solubility (pH 7.4) | 5 µg/mL | 75 µg/mL | Improved solvation and disruption of crystal packing by the 3D oxetane ring |
| Human Liver Microsome T½ | 8 min | 55 min | Oxetane C-O/C-C bonds are more resistant to metabolic cleavage than the amide bond |
| pKa of Adjacent Basic Nitrogen | 8.9 | 7.0 | Strong inductive electron-withdrawing effect from the oxetane oxygen |
Experimental Protocols
A key advantage of the 3-amino-3-methyloxetane moiety is its accessibility through modular and scalable synthetic routes from commercially available starting materials like oxetan-3-one.[9][10]
Protocol 1: Synthesis of 3-Aryl-3-amino-3-methyloxetane Analogue
This protocol describes a modern, two-step procedure based on a strain-release-driven modular synthesis.[10][11] It allows for the convergent assembly of the target molecule from three components: a secondary amine, oxetan-3-one, and an organometallic reagent.
Materials:
-
Secondary amine (e.g., morpholine)
-
Benzotriazole
-
Oxetan-3-one
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
Part A: Formation of the Benzotriazoyl Mannich Adduct [10]
-
To a stirred solution of the secondary amine (1.0 eq) and benzotriazole (1.0 eq) in anhydrous DCM (0.5 M) at room temperature, add oxetan-3-one (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. The formation of the adduct is driven by the strain relief of the exocyclic double bond that forms transiently.[11]
-
Monitor the reaction by TLC or LC-MS until consumption of the starting materials.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude adduct can often be used directly in the next step. If necessary, purify by trituration with cold diethyl ether or by silica gel chromatography.
Part B: Coupling with Grignard Reagent [10]
-
Dissolve the benzotriazoyl adduct (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.
-
Add the aryl Grignard reagent (2.0 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 10-30 minutes. The reaction is typically very fast.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-3-amino-oxetane.
Protocol 2: Comparative In Vitro Property Assessment
To validate the success of the bioisosteric replacement, the parent and analogue compounds must be tested in parallel using key ADME assays.
A. Kinetic Aqueous Solubility
-
Prepare 10 mM stock solutions of the parent and analogue compounds in DMSO.
-
In a 96-well plate, add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer.
-
Quantify the concentration of the dissolved compound in the supernatant after centrifugation by LC-MS/MS against a standard curve. The result is a direct measure of solubility under physiological conditions.
B. Lipophilicity (LogD)
-
Prepare 1 mg/mL stock solutions of each compound in a suitable organic solvent (e.g., methanol).
-
In a vial, combine 1 mL of octan-1-ol and 1 mL of PBS (pH 7.4).
-
Add 10 µL of the compound stock solution.
-
Vortex vigorously for 1 minute, then shake at room temperature for 3 hours to ensure equilibrium is reached.
-
Centrifuge to separate the layers.
-
Carefully sample a known volume from both the octanol and aqueous layers.
-
Determine the concentration in each layer using LC-MS/MS.
-
Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
C. Metabolic Stability (Human Liver Microsomes)
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and NADPH (1 mM final concentration) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C.
-
Initiate the reaction by adding the test compound (1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (T½) by plotting the natural log of the percent remaining versus time and determining the slope of the line.
Conclusion
The strategic replacement of a carbonyl or amide group with a 3-methyloxetan-3-amine moiety is a powerful and validated strategy in modern drug design.[1][5][6] This bioisosteric switch offers a reliable method to overcome common liabilities such as poor metabolic stability and low aqueous solubility, while providing a valuable tool to modulate the basicity of nearby functional groups. The availability of robust and modular synthetic protocols further lowers the barrier for incorporating this valuable motif into discovery programs. By following the synthetic and analytical procedures outlined in this guide, researchers can effectively leverage the 3-methyloxetan-3-amine bioisostere to accelerate the optimization of lead compounds into viable drug candidates.
References
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Spránitz, P., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach.
- Skoda, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12226-12284. [Link]
- ResearchGate.
- Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045-2052. [Link]
- Huang, B., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharmaceutica Sinica B, 11(8), 2133-2153. [Link]
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- Spránitz, P., et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach.
- Moody, C. J., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
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Application Note: Leveraging 3-Methyloxetan-3-amine Hydrochloride for Enhanced Aqueous Solubility in Drug Discovery
Introduction: Overcoming the Solubility Barrier in Modern Drug Development
The pharmaceutical industry faces a persistent challenge: a significant portion of new chemical entities (NCEs) emerging from high-throughput screening are characterized by high lipophilicity and, consequently, poor aqueous solubility.[1][2][3] This low solubility is a major hurdle, often leading to poor absorption, low bioavailability, and ultimately, the failure of otherwise promising drug candidates.[4][5] Therefore, strategies to enhance the aqueous solubility of NCEs are critical from the earliest stages of drug discovery.[1][6]
One of the most effective and widely adopted strategies is the chemical modification of a lead compound.[3][6] This application note details the strategic use of the 3-methyloxetan-3-amine moiety, and its subsequent conversion to a hydrochloride salt, as a powerful tool to improve the physicochemical properties of drug candidates. We will explore the underlying principles, provide detailed experimental protocols, and present a clear workflow for synthesis, salt formation, and solubility assessment.
Rationale: The Multifaceted Benefits of the 3-Methyloxetan-3-amine Moiety
The 3-methyloxetan-3-amine scaffold offers a unique combination of features that synergistically enhance aqueous solubility and other drug-like properties.[7][8][9]
-
The Oxetane Ring: This four-membered cyclic ether is a highly valuable motif in modern medicinal chemistry.[8][9] It serves as a polar, three-dimensional bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[7][10][11] By replacing a non-polar group with an oxetane, medicinal chemists can introduce a hydrogen bond acceptor, disrupt unfavorable lipophilic interactions, and significantly improve solvation, leading to dramatic increases in aqueous solubility—in some cases by orders of magnitude.[7][11]
-
The Tertiary Amine: The amine group provides a basic handle (a site that can accept a proton), which is essential for salt formation. The specific placement on a tertiary carbon, adjacent to the oxetane ring, also offers steric shielding that can enhance metabolic stability. Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can predictably lower the basicity (pKa) of the adjacent amine, which can be a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition.[7][8]
-
Hydrochloride Salt Formation: Converting the basic amine into its hydrochloride (HCl) salt is a time-tested and highly effective method for dramatically increasing aqueous solubility and dissolution rates.[2][12][13] The resulting ionic compound readily dissociates in water, overcoming the high crystal lattice energy that often limits the solubility of the neutral parent molecule.[13][14][15]
The combination of these features makes 3-methyloxetan-3-amine a strategic building block for rescuing compounds with solubility liabilities.
Experimental Protocols and Workflows
This section outlines the complete workflow, from incorporating the 3-methyloxetan-3-amine moiety into a parent molecule to forming the HCl salt and quantifying the resulting improvement in solubility.
Workflow Overview
The overall process involves synthesizing the amine-containing analog of a poorly soluble parent compound, converting this analog to its highly soluble hydrochloride salt, and then comparing the aqueous solubility of the parent compound, the amine analog, and the final salt form.
Caption: High-level workflow from synthesis to solubility assessment.
Protocol 3.1: Hydrochloride Salt Formation
This protocol describes a standard laboratory procedure for converting a tertiary amine-containing compound into its hydrochloride salt.
Materials:
-
Purified amine-containing compound
-
Anhydrous diethyl ether (or other suitable aprotic solvent like Dichloromethane)
-
2.0 M solution of HCl in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Pasteur pipette
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Accurately weigh the purified amine-containing compound and dissolve it in a minimal amount of anhydrous diethyl ether in a round-bottom flask. A typical concentration is 50-100 mg/mL.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool to ensure clarity.
-
Acidification: Place the flask on a magnetic stirrer in a fume hood. While stirring, add the 2.0 M HCl/ether solution dropwise using a Pasteur pipette.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white or off-white solid.[16] Continue adding the HCl solution until no further precipitation is observed. A slight excess (e.g., 1.1 equivalents) is often used to ensure complete conversion.
-
Stirring: Allow the resulting slurry to stir for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitated salt by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Carefully transfer the solid salt to a pre-weighed vial and dry under vacuum to a constant weight. This removes residual solvent.
Protocol 3.2: Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[17][18][19]
Materials:
-
Parent compound, amine analog, and hydrochloride salt
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
-
Centrifuge
-
Syringes and 0.45 µm filters
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound (parent, amine analog, or HCl salt) to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 2-5 mg of solid per 1 mL of buffer.
-
Incubation: Add a precise volume of PBS (e.g., 2 mL) to each vial. Cap the vials tightly.
-
Equilibration: Place the vials on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[17][18] The presence of undissolved solid should be visible throughout the incubation.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method against a standard curve.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, remembering to account for the dilution factor. Perform the experiment in triplicate for each compound to ensure reproducibility.[4]
Data Presentation and Interpretation
Clear presentation of solubility data is essential for decision-making in a drug discovery project.
Mechanistic View of Solubility Enhancement
The incorporation of the 3-methyloxetan-3-amine hydrochloride moiety enhances solubility through improved solvation and the introduction of a highly dissociable ionic center.
Caption: Mechanism of solubility enhancement at the molecular level.
Comparative Solubility Data
The following table presents hypothetical but realistic data illustrating the dramatic impact of the modification and salt formation on aqueous solubility.
| Compound ID | Modification | Form | Aqueous Solubility at pH 7.4 (µg/mL) | Fold Increase (vs. Parent) |
| LEAD-001 | None (Parent) | Free Base | 0.5 | 1x |
| LEAD-001-Oxa | 3-Methyloxetan-3-amine | Free Base | 25 | 50x |
| LEAD-001-Oxa.HCl | 3-Methyloxetan-3-amine | Hydrochloride | >2000 | >4000x |
Interpretation: As demonstrated in the table, the initial incorporation of the oxetane-amine moiety provides a significant 50-fold boost in solubility. However, the conversion to the hydrochloride salt unlocks the full potential of this strategy, resulting in a greater than 4000-fold increase in aqueous solubility. This level of improvement can transform a non-viable lead compound into a developable drug candidate.
Conclusion
The strategic incorporation of the 3-methyloxetan-3-amine group, followed by conversion to its hydrochloride salt, is a highly effective and robust method for addressing poor aqueous solubility in drug candidates. The oxetane ring enhances polarity and hydrogen bonding capability, while the amine provides a handle for creating a highly dissociable and soluble salt form. The protocols and workflows outlined in this note provide a clear, validated path for researchers to apply this powerful medicinal chemistry tool to accelerate their drug discovery programs.
References
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- Solubility Enhancement Techniques | Pharmaguideline. (n.d.). Pharmaguideline.
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- Physiochemical assessment of pharmaceutical salt forms. (2024). Pharma Focus Asia.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
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- Amine and HCl - salt formation reaction. (2022). YouTube.
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Synthetic Routes to 3,3-Disubstituted Oxetanes: A Guide for Drug Discovery
By Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable structural motif in modern drug discovery.[1] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional profile offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates.[1][2] Among oxetane derivatives, 3,3-disubstituted variants are particularly attractive as they serve as effective isosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and target affinity.[1][3] However, the synthetic accessibility of these strained ring systems has historically been a significant hurdle, limiting their broader application.[4][5] This guide provides a detailed overview of robust synthetic strategies for the preparation of 3,3-disubstituted oxetanes, with a focus on practical protocols and mechanistic insights relevant to drug discovery programs.
Core Synthetic Strategies
The construction of the 3,3-disubstituted oxetane core can be broadly categorized into two primary approaches: intramolecular cyclization of 1,3-diols and related precursors, and [2+2] photocycloaddition reactions. More recent methodologies have also focused on the functionalization of pre-formed oxetane rings.[6][7]
Intramolecular Williamson Etherification: A Classic and Versatile Approach
The intramolecular cyclization of a 1,3-diol derivative, wherein one hydroxyl group is converted into a good leaving group, remains one of the most common and reliable methods for synthesizing 3,3-disubstituted oxetanes.[8][9] This strategy is predicated on the formation of a C-O bond to close the four-membered ring.
Mechanistic Rationale: The reaction proceeds via an SN2 mechanism, where the remaining hydroxyl group, deprotonated by a strong base, acts as an intramolecular nucleophile, displacing a leaving group (typically a tosylate or mesylate) at the 3-position of the propane backbone. The choice of base and reaction conditions is critical to favor the desired 4-exo-tet cyclization over competing intermolecular reactions or elimination pathways like Grob fragmentation, which can be a significant side reaction with certain substrates.[10]
Workflow for Williamson Etherification:
Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via Williamson etherification.
Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes from 1,3-Diols[11][12]
This protocol outlines a general procedure for the synthesis of 3,3-disubstituted oxetanes starting from the corresponding 2,2-disubstituted propane-1,3-diol.
Materials:
-
2,2-disubstituted propane-1,3-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Monotosylation of the 1,3-Diol
-
Dissolve the 2,2-disubstituted propane-1,3-diol (1.0 eq) in anhydrous pyridine or DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding cold water or ice.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude monotosylate by flash column chromatography on silica gel.
Part B: Intramolecular Cyclization
-
To a suspension of NaH (1.2-1.5 eq, 60% dispersion in mineral oil) or KOtBu in anhydrous THF or DMF at 0 °C, add a solution of the monotosylated diol (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oxetane by flash column chromatography or distillation.
Troubleshooting and Optimization:
-
Low Yields: Low yields can often be attributed to competing side reactions.[11] Running the cyclization step under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization.
-
Grob Fragmentation: For substrates prone to fragmentation, using a less-hindered base or milder reaction conditions may be beneficial.[10]
-
Purification Challenges: Oxetanes can be sensitive to acidic conditions, potentially leading to ring-opening on silica gel.[2][11] It is advisable to use deactivated (neutral) silica gel or alumina for chromatography.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that directly yields an oxetane.[12][13][14] This method is particularly useful for accessing structurally complex oxetanes that may be difficult to prepare via cyclization routes.
Mechanistic Insights: The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state.[12] This excited carbonyl then reacts with the ground-state alkene to form a 1,4-biradical intermediate.[15] Subsequent ring closure of this biradical affords the oxetane product. The regioselectivity of the reaction is governed by the relative stability of the possible biradical intermediates.[15]
General Scheme of the Paternò-Büchi Reaction:
Caption: The Paternò-Büchi reaction for oxetane synthesis.
Protocol 2: General Procedure for the Paternò-Büchi Reaction[13][14][16]
This protocol provides a generalized method for the synthesis of oxetanes via the Paternò-Büchi reaction. Specific reaction conditions will vary depending on the substrates.
Materials:
-
Carbonyl compound (e.g., aldehyde or ketone)
-
Alkene
-
Photochemically transparent solvent (e.g., acetonitrile, benzene, or acetone)
-
Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp)
-
Pyrex or quartz reaction vessel (depending on the required wavelength)
Procedure:
-
Prepare a solution of the carbonyl compound and an excess of the alkene in the chosen solvent in the photoreactor vessel. The concentration should be optimized to maximize product formation and minimize side reactions.
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.
-
Irradiate the reaction mixture with the appropriate light source. The reaction time will vary depending on the reactivity of the substrates and the intensity of the light source. Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to isolate the desired oxetane regio- and stereoisomers.
Key Considerations:
-
Regio- and Stereoselectivity: The Paternò-Büchi reaction can often lead to a mixture of regio- and stereoisomers.[13] Careful characterization of the product mixture is essential.
-
Substrate Scope: The reaction is most efficient with electron-rich alkenes.[12][14]
-
Quantum Yield: The efficiency of the reaction can be influenced by the quantum yield of intersystem crossing of the carbonyl compound and the lifetime of its excited state.
Advanced and Emerging Synthetic Strategies
The demand for structurally diverse 3,3-disubstituted oxetanes has spurred the development of novel synthetic methodologies.
Metal-Catalyzed Approaches
Recent advances have demonstrated the utility of metal catalysis in the synthesis of 3,3-disubstituted oxetanes. For instance, Brønsted and Lewis acid catalysts have been employed to activate 3-aryl-oxetanols for Friedel-Crafts alkylation and other nucleophilic substitutions.[16] Photoredox catalysis has also been utilized for the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids, providing a route to introduce new substituents at the 3-position.[7][17]
Functionalization of Oxetan-3-one
Oxetan-3-one is a versatile building block that can be readily functionalized to generate a wide array of 3,3-disubstituted oxetanes.[18] Reactions such as reductive amination, Grignard additions, and Horner-Wadsworth-Emmons olefination provide access to diverse scaffolds for further elaboration.[18]
Characterization and Purification
The purification and characterization of 3,3-disubstituted oxetanes require careful consideration of their unique properties.
| Technique | Key Observations and Considerations |
| NMR Spectroscopy | ¹H NMR: Methylene protons of the oxetane ring typically appear as characteristic triplets or multiplets in the region of 4.0-5.0 ppm. ¹³C NMR: The carbons of the oxetane ring resonate at approximately 60-80 ppm. |
| Infrared (IR) Spectroscopy | The C-O-C stretching vibration of the oxetane ring is typically observed in the range of 950-1000 cm⁻¹. |
| Mass Spectrometry (MS) | Provides molecular weight information and fragmentation patterns that can aid in structure elucidation. |
| Purification | As previously mentioned, care should be taken during chromatographic purification to avoid ring-opening. Neutral stationary phases are recommended.[11] Distillation can be an effective purification method for volatile oxetanes. |
Conclusion
The synthesis of 3,3-disubstituted oxetanes has evolved significantly, providing drug discovery scientists with a range of reliable methods to access these valuable building blocks. The classic Williamson etherification remains a workhorse in the field, while photochemical methods like the Paternò-Büchi reaction offer unique opportunities for structural diversification. The continued development of novel catalytic strategies promises to further expand the accessible chemical space of 3,3-disubstituted oxetanes, paving the way for their increased application in the design of next-generation therapeutics.
References
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- D'Auria, M. & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI.
- (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
- Ishikura, H. (2023). Recent advances in the synthesis of 3,3-disubstituted oxetanes (2023).
- Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- (n.d.). Paternò–Büchi reaction. Wikipedia.
- D'Auria, M. & Racioppi, R. (2013). Oxetane synthesis through the Paternò-Büchi reaction. PubMed.
- Thompson, M. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster EPrints.
- Burkhard, J. A. et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
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- Li, S. & Xu, J. (2016). Synthesis of Oxetanes.
- Litskan, E. et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- (n.d.). Recent advances in the synthesis of 3,3-disubstituted oxetanes. OUCI.
- Majek, M. & Filace, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
- Majek, M. & Filace, F. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- (n.d.). Oxetanes and Oxetan-3-ones.
- Guerreiro, A. et al. (2021). Chemical Space Exploration of Oxetanes. MDPI.
- Litskan, E. et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.
- Rojas, J. (2023). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Spiral.
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Application Notes & Protocols: Strategic Coupling Reactions with 3-Methyloxetan-3-amine Hydrochloride
Abstract
The oxetane motif has become increasingly vital in medicinal chemistry, serving as a versatile tool to enhance physicochemical properties such as solubility and metabolic stability.[1][2] 3-Methyloxetan-3-amine, in particular, offers a compact, sp³-rich scaffold that can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][3] This guide provides an in-depth exploration of coupling reactions involving 3-Methyloxetan-3-amine hydrochloride, a common salt form of the amine. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to navigate the unique reactivity of this valuable building block. We will delve into the nuances of amide bond formation and reductive amination, focusing on strategies to maximize yield while preserving the integrity of the strained oxetane ring.
Introduction: The Strategic Value of the 3-Methyloxetanyl Moiety
The incorporation of small, polar, three-dimensional fragments is a cornerstone of modern drug design.[4] The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structure due to its unique combination of properties.[5][6] It possesses significant strain energy (approx. 107 kJ/mol), which makes it more reactive than its five-membered counterpart, tetrahydrofuran (THF), yet it is generally more stable than the highly reactive epoxide ring.[7]
The 3-methyl-3-amino substitution pattern offers several distinct advantages:
-
Improved Physicochemical Properties: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude while often reducing metabolic degradation.[2]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can reduce the pKa of the proximal amine, which can be critical for optimizing target engagement and pharmacokinetic profiles.[1][4]
-
Vectorial Exit Point: The amine handle provides a reliable point for synthetic elaboration, allowing the oxetane to be appended to a wide array of molecular scaffolds.
This guide focuses on the hydrochloride salt, which is a common and stable form for storage and handling. However, the presence of the salt necessitates specific considerations in reaction design, primarily the need for a stoichiometric amount of base to liberate the free amine for coupling.
Core Principles: Navigating Oxetane Ring Stability
A primary concern when working with oxetanes is the potential for ring-opening under harsh conditions.[8] Understanding the stability profile of the 3,3-disubstituted oxetane core is crucial for successful synthesis.
pH Considerations
-
Acidic Conditions: The oxetane ring is most vulnerable to cleavage under strongly acidic conditions (protic or Lewis acids), which can catalyze nucleophilic attack and ring-opening.[7][9] However, the notion of categorical instability in acid is a misconception; 3,3-disubstituted oxetanes exhibit enhanced stability due to steric shielding of the C-O bonds.[8] Mildly acidic conditions are often tolerated.
-
Basic Conditions: The oxetane ring is remarkably stable in the presence of bases.[7][10] Ring-opening under basic conditions is typically very slow or nonexistent, which is a significant advantage in reaction design.[7]
Reagent Compatibility
-
Reducing Agents: Strong reducing agents, particularly LiAlH₄ at elevated temperatures, can induce ring cleavage.[9][10] Milder reagents like NaBH₄ are generally compatible.[8]
-
Oxidizing Agents: The oxetane ether linkage is relatively robust against many common oxidizing agents.[7]
The general stability profile allows for a broad synthetic toolbox to be applied, provided that strongly acidic or high-temperature conditions are approached with caution.[10]
Key Application: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[11] Coupling 3-Methyloxetan-3-amine with carboxylic acids is a straightforward way to incorporate the oxetane motif. The primary challenge lies in choosing an appropriate coupling reagent and base to ensure efficient reaction without compromising the oxetane ring.
Causality of Reagent Selection
The reaction begins with the neutralization of the hydrochloride salt to generate the free amine. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Using inorganic bases or strong nucleophilic bases can promote unwanted side reactions.
The carboxylic acid must be activated to facilitate nucleophilic attack by the sterically hindered tertiary amine.[12][13] Common coupling reagents fall into two main categories: carbodiimides (e.g., EDC) and phosphonium/uronium salts (e.g., HATU, PyBOP).[14][15]
-
EDC/HOBt: A cost-effective and common choice. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and an additive like 1-Hydroxybenzotriazole (HOBt) is used to form an active ester, which suppresses racemization and improves efficiency.[16]
-
HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium salt-based reagent, often preferred for difficult couplings involving sterically hindered amines or electron-deficient partners.[17][18] It typically leads to faster reaction times and higher yields.[14]
Protocol 1: Amide Coupling using HATU
This protocol is recommended for its high efficiency and reliability, especially with challenging substrates.[19]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, LiCl solution (5%), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. The extra base ensures complete neutralization of the hydrochloride salt and facilitates the coupling reaction.
-
Add HATU (1.2 eq) portion-wise. The solution may change color.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a more economical alternative to HATU, suitable for many standard couplings.[19]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
TEA (Triethylamine) or DIPEA
-
Anhydrous DCM (Dichloromethane)
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add TEA or DIPEA (2.5 eq) dropwise.
-
Add EDC (1.2 eq) portion-wise to the cold, stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Method 1: HATU/DIPEA | Method 2: EDC/HOBt/TEA | Causality & Remarks |
| Coupling Reagent | HATU | EDC / HOBt | HATU is more reactive and suitable for sterically hindered substrates.[20] EDC is more cost-effective for routine synthesis. |
| Base | DIPEA | TEA or DIPEA | A non-nucleophilic organic base is crucial to prevent side reactions. At least 2 equivalents are required to free the amine and drive the reaction. |
| Solvent | DMF | DCM | DMF is a polar aprotic solvent that aids in dissolving reagents. DCM is easier to remove during workup. |
| Reaction Time | 1–4 hours | 12–18 hours | HATU-mediated couplings are significantly faster.[14] |
| Typical Yield | Good to Excellent | Moderate to Good | Yields are substrate-dependent, but HATU generally provides superior results for challenging couplings.[21] |
Key Application: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing the synthesis of secondary or tertiary amines from aldehydes or ketones.[22][23] This reaction is particularly useful for coupling 3-Methyloxetan-3-amine to carbonyl-containing fragments. The process involves the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.[24]
The Importance of a Mild Reducing Agent
The key to a successful reductive amination is the choice of reducing agent. It must be powerful enough to reduce the iminium intermediate but not so reactive that it reduces the starting aldehyde or ketone before the imine can form.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is mild, selective for imines over ketones/aldehydes, and does not require strict pH control.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but its use requires slightly acidic conditions (pH ~6-7) for optimal reactivity and selectivity.[25] Given the potential sensitivity of the oxetane ring to acid, STAB is generally the preferred choice.
// Reactants AmineHCl [label="3-Methyloxetan-3-amine\nHydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\n(R-CO-R')", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (TEA/DIPEA)\n(1.1 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(DCE or THF)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediate Formation FreeAmine [label="Free Amine", shape=ellipse, style=dashed]; Imine [label="Iminium Ion Intermediate", shape=ellipse, style=dashed];
// Reduction Reducer [label="Reducing Agent\n(NaBH(OAc)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcome Workup [label="Aqueous Workup\n& Purification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Amine Product", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];
// Flow AmineHCl -> FreeAmine [label="Base", style=dashed]; {Carbonyl, FreeAmine} -> Imine [label="Imine Formation", style=dashed]; Imine -> Reduction [style=dashed]; Reducer -> Reduction; Reduction -> Workup; Workup -> Product;
// Grouping for clarity {rank=same; AmineHCl; Carbonyl; Base; Solvent;} } .dot Caption: Reductive amination mechanism overview.
Protocol 3: Reductive Amination using STAB
This protocol details a one-pot procedure for coupling 3-Methyloxetan-3-amine with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous 1,2-Dichloroethane (DCE) or THF
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
-
Suspend the solids in anhydrous DCE (or THF) to a concentration of approx. 0.2 M.
-
Add TEA (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may bubble slightly.
-
Stir the reaction at room temperature for 4-24 hours. The reaction is typically slower with ketones than with aldehydes. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or other appropriate methods.
Safety and Handling
As with any laboratory procedure, proper safety precautions are paramount.
-
This compound: This compound is a solid. Standard handling procedures for amine salts should be followed. It may be hygroscopic.[26] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[27] Avoid inhalation of dust and contact with skin and eyes.[26][28][29][30]
-
Reagents: Coupling reagents like HATU and EDC can be sensitizers. Bases like DIPEA and TEA are corrosive and volatile. Reducing agents like STAB react with water. Always handle these reagents in a well-ventilated fume hood and consult the specific Safety Data Sheet (SDS) for each chemical before use.[26][28][29][30]
Conclusion
This compound is a highly valuable building block for introducing the beneficial oxetane motif into drug candidates. Its successful application hinges on a rational approach to reaction design, with careful consideration for the stability of the strained ring system. By selecting mild, base-stable reaction conditions—such as those employed in HATU-mediated amide couplings and STAB-mediated reductive aminations—researchers can reliably and efficiently incorporate this scaffold. The protocols and principles outlined in this guide provide a solid foundation for the strategic use of 3-Methyloxetan-3-amine in diverse synthetic campaigns, empowering the development of next-generation therapeutics.
References
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- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- MDPI. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
- Blakey, S. B., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis.
- Li, Z., et al. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Molecules, 29(24), 5409. [Link]
- Wang, Q., et al. (2023). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. Chemical Science, 14(17), 4565-4572. [Link]
- Denmark, S. E., & Smith, R. C. (2006). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Organic & Biomolecular Chemistry, 4(5), 791-804. [Link]
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Application Notes & Protocols: A Guide to Analytical Methods for Monitoring Reactions with 3-Methyloxetan-3-amine Hydrochloride
Abstract
3-Methyloxetan-3-amine hydrochloride is a pivotal building block in modern medicinal chemistry, prized for its ability to introduce the 3D-rich oxetane motif, which can enhance physicochemical properties such as solubility and metabolic stability.[1][2] The effective use of this reagent in synthesis, particularly during process development and scale-up, necessitates robust and reliable real-time monitoring of reaction progress. This guide provides a comprehensive overview of key analytical techniques, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals to accurately track the consumption of this compound and the formation of products. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Need for Precision in Reaction Monitoring
The transformation of a primary amine, particularly one attached to a strained ring system like an oxetane, can be complex.[1][2] Potential side reactions, incomplete conversions, or intermediate buildup can compromise yield, purity, and safety. Therefore, moving beyond simple endpoint analysis (e.g., Thin Layer Chromatography) to quantitative, time-resolved monitoring is critical. A well-chosen analytical method provides invaluable data for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, concentration, and catalyst loading.[3]
-
Mechanism Elucidation: Identifying transient intermediates and byproducts to gain deeper insight into the reaction pathway.[4]
-
Process Optimization & Safety: Ensuring complete consumption of starting materials and preventing the accumulation of unstable species.
-
Quality Control: Guaranteeing batch-to-batch consistency and defining critical process parameters.
This document serves as a practical guide to implementing the most effective analytical strategies for reactions involving this compound.
Analyte Profile: this compound
A foundational understanding of the analyte's properties is crucial for method development.[5]
| Property | Value | Source |
| Chemical Name | This compound | J&K Scientific LLC[6] |
| CAS Number | 1363404-87-8 | ChemicalBook[7] |
| Molecular Formula | C₄H₁₀ClNO | J&K Scientific LLC[6] |
| Molecular Weight | 123.58 g/mol | (Calculated) |
| Free Base Formula | C₄H₉NO | ChemScene[8] |
| Free Base MW | 87.12 g/mol | ChemScene[8] |
| Structure (HCl Salt) | CC1(COC1)N.Cl | J&K Scientific LLC[6] |
The presence of the hydrochloride salt enhances water solubility but means the primary amine is protonated. The free base is typically generated in situ during a reaction by the addition of a non-nucleophilic base. Analytical methods will monitor either the protonated or free base form, depending on the sample preparation and technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is a premier technique for separating and quantifying components in a reaction mixture. However, small, polar amines like 3-methyloxetan-3-amine lack a strong UV chromophore, making direct detection challenging.[9] Pre-column derivatization is the standard approach to attach a UV-active or fluorescent tag, dramatically improving sensitivity and chromatographic behavior.[9][10]
Principle of Derivatization
The primary amine of the analyte reacts with a derivatizing agent to form a stable, highly detectable product. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or dansyl chloride are ideal as they react quickly and quantitatively under mild conditions.[11]
Caption: Workflow for HPLC analysis with pre-column derivatization.
Protocol 1: Reaction Monitoring by Reversed-Phase HPLC with FMOC-Cl Derivatization
This protocol is designed to quantify the consumption of 3-Methyloxetan-3-amine over time.
A. Materials & Reagents:
-
This compound standard
-
9-fluorenylmethylchloroformate (FMOC-Cl) solution (15 mM in acetonitrile)
-
Borate Buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade) with 0.1% Formic Acid
-
Reaction quenching solution (e.g., 1 M HCl)
B. Sample Preparation & Derivatization:
-
At designated time points (t=0, 5, 15, 60 min, etc.), withdraw a precise aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 480 µL of the quenching solution to stop the reaction. This provides a 1:25 dilution.
-
Transfer 50 µL of the quenched sample to a fresh HPLC vial.
-
Add 200 µL of Borate Buffer.
-
Add 250 µL of the FMOC-Cl solution and vortex immediately. Allow the reaction to proceed for 10 minutes at room temperature.[12]
-
The sample is now derivatized and ready for injection.
C. Chromatographic Conditions:
-
HPLC System: Standard HPLC or UPLC system with UV or Fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
D. Data Analysis:
-
Create a calibration curve using derivatized standards of this compound at known concentrations.
-
Integrate the peak area corresponding to the FMOC-derivatized amine in each time-point sample.
-
Calculate the concentration of the remaining starting material at each time point using the calibration curve.
| Compound | Expected Retention Time (min) | Key Diagnostic Feature |
| FMOC-3-Methyloxetan-3-amine | ~ 6.5 | Peak decreases in area over time. |
| Unreacted FMOC-Cl (and hydrolysis product) | ~ 5.0 | Present in all samples. |
| Hypothetical Product (e.g., Amide) | Varies (likely less polar) | Peak increases in area over time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Insight Tool
NMR spectroscopy is exceptionally powerful for reaction monitoring because it provides detailed structural information and can be inherently quantitative without the need for derivatization or compound-specific calibration.[13][14] It allows for the unambiguous identification of starting materials, intermediates, and products in the crude reaction mixture.
Principle of qNMR Monitoring
By integrating the area of specific proton (¹H) signals, one can determine the relative molar ratio of different species in the solution. Monitoring the decrease of a signal unique to the starting material and the increase of a signal unique to the product provides a direct measure of reaction conversion.[15]
Caption: Conceptual view of NMR signal integration for reaction monitoring.
Protocol 2: Ex-situ ¹H NMR Reaction Monitoring
This protocol involves taking samples from the reaction at intervals for external analysis.
A. Materials & Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction solvent.
-
Internal standard (optional, for absolute quantification), e.g., 1,3,5-trimethoxybenzene.
-
NMR tubes.
B. Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
If the reaction solvent is not deuterated, evaporate the solvent in vacuo.
-
Re-dissolve the residue in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent.[16]
-
If using an internal standard, add a precise amount.
-
Transfer the solution to an NMR tube for analysis.
C. Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR acquisition.
-
Key Parameters: Ensure a sufficient relaxation delay (d1, e.g., 5 times the longest T1) for accurate integration.
D. Data Analysis:
-
Identify a clean, well-resolved signal for 3-Methyloxetan-3-amine (e.g., the oxetane methylene protons) and a unique signal for the product.
-
Integrate these respective peaks.
-
Calculate the percent conversion at each time point: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] x 100
| Compound | Assignment | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity |
| 3-Methyloxetan-3-amine | Oxetane -CH₂- | ~ 4.5 - 4.8 | Two Doublets |
| Methyl -CH₃ | ~ 1.7 | Singlet | |
| Hypothetical Amide Product | Oxetane -CH₂- | Shifted from starting material | Two Doublets |
| Methyl -CH₃ | Shifted from starting material | Singlet | |
| Amide N-H | ~ 6.0 - 8.0 | Broad Singlet |
Note: Chemical shifts are predictive and will vary based on solvent and specific product structure.[16]
Mass Spectrometry (MS): The Identification Specialist
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is unparalleled for identifying reaction components. It provides molecular weight information that can confirm the presence of the starting material, the expected product, and any unexpected intermediates or byproducts.[4]
Principle of LC-MS Monitoring
A small aliquot of the reaction is injected into the LC-MS system. The LC separates the components, which are then ionized (typically via Electrospray Ionization, ESI) and detected by the mass spectrometer, generating a mass-to-charge (m/z) value for each species.
Caption: Simplified schematic of an LC-MS system for reaction analysis.
Protocol 3: LC-MS Analysis for Reaction Component Identification
A. Sample Preparation:
-
At a given time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench and dilute the sample significantly (e.g., 1:1000) in a suitable solvent like methanol or acetonitrile.[16] This is critical to avoid saturating the detector.
-
Filter the sample if particulates are present.
B. LC-MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A short C18 column is often sufficient for rapid analysis.
-
Mobile Phase: Standard water/acetonitrile gradient with 0.1% formic acid to promote protonation.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
C. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and product.
-
The molecular ion for the free base of 3-Methyloxetan-3-amine (MW = 87.12) will be observed as the protonated species [M+H]⁺.
| Compound | Formula | Exact Mass | Observed Ion (ESI+) | m/z |
| 3-Methyloxetan-3-amine | C₄H₉NO | 87.0684 | [M+H]⁺ | 87.0757 |
| Hypothetical Product (Acylation with Acetic Anhydride) | C₆H₁₁NO₂ | 129.0789 | [M+H]⁺ | 129.0862 |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Tracker
FTIR spectroscopy is a powerful technique for monitoring changes in functional groups during a reaction.[17] With an Attenuated Total Reflectance (ATR) probe, FTIR can be used for in-situ, real-time monitoring without sample extraction. It is particularly useful for tracking the disappearance of the N-H bonds of the primary amine and the appearance of new bonds, such as the C=O of an amide.
Protocol 4: In-situ ATR-FTIR Reaction Monitoring
A. Setup:
-
Insert a clean, dry ATR-FTIR probe directly into the reaction vessel.
-
Ensure the probe material (e.g., Diamond, Si) is compatible with all reaction components.
-
Collect a background spectrum of the reaction solvent and all reagents before adding 3-Methyloxetan-3-amine.
B. Data Acquisition:
-
Initiate the reaction by adding the final component.
-
Begin collecting spectra at regular intervals (e.g., every 30 seconds).
C. Data Analysis:
-
Monitor the intensity of characteristic absorption bands over time.
-
Plot the peak height or area versus time to generate a reaction profile.
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Expected Trend |
| Primary Amine (Starting Material) | N-H Stretch | 3300-3400 (doublet) | Decrease |
| Primary Amine (Starting Material) | N-H Bend | 1590-1650 | Decrease |
| Oxetane Ring | C-O-C Stretch | ~ 980 | Remain relatively constant |
| Amide (Product) | C=O Stretch | 1630-1680 | Increase |
| Amide (Product) | N-H Stretch | ~ 3300 (single peak) | Increase |
Comparative Summary of Analytical Methods
| Technique | Primary Use | Pros | Cons |
| HPLC | Quantification | High precision and accuracy; robust and widely available. | Requires derivatization for sensitivity; offline analysis. |
| NMR | Structural Confirmation & Quantification | Rich structural data; no derivatization needed; inherently quantitative.[13] | Lower sensitivity than HPLC/MS; higher equipment cost. |
| MS | Identification | Extremely sensitive; excellent for identifying unknowns and byproducts. | Quantification can be challenging without standards; matrix effects. |
| FTIR | Functional Group Tracking | Ideal for in-situ, real-time monitoring; provides kinetic data rapidly. | Provides functional group data, not discrete molecular structures; lower resolution for complex mixtures. |
Conclusion
The successful synthesis and process development utilizing this compound rely heavily on the implementation of appropriate analytical controls. For robust quantification of starting material consumption, HPLC with pre-column derivatization is the gold standard. For detailed structural elucidation and confirmation of product identity in the crude mixture, NMR spectroscopy is indispensable. LC-MS serves as a vital tool for the rapid identification of all mass-active species, while in-situ FTIR offers a powerful method for real-time kinetic profiling. Often, a combination of these techniques provides the most comprehensive understanding of the reaction, enabling scientists to optimize processes with confidence, ensuring higher yields, purity, and safety.[4]
References
- SIELC Technologies.Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column.[Link]
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.[Link]
- National Institutes of Health (NIH). (2020).
- Royal Society of Chemistry.Analytical Methods.[Link]
- ResearchGate. (2004). The high resolution FTIR-spectrum of oxetane.[Link]
- RPTU.Quantitative NMR methods for reaction and process monitoring.[Link]
- Ministry of the Environment, Government of Japan.III Analytical Methods.[Link]
- National Institutes of Health (NIH). (2022). NMR Reaction Monitoring Robust to Spectral Distortions.[Link]
- ChemRxiv. (2022). NMR reaction monitoring robust to spectral distortions.[Link]
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.[Link]
- Pharmaceutical Technology. (2010). NMR Reaction-Monitoring as a Process Analytical Technique.[Link]
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[Link]
- National Institutes of Health (NIH). (2022).
- National Institutes of Health (NIH).3-Amino-3-methyloxetane.[Link]
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.[Link]
- Beilstein Journals. (2024).
- National Institutes of Health (NIH).(3-Methyloxetan-3-yl)methanamine.[Link]
- OENO One. (2003).
- IU Indianapolis ScholarWorks. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.[Link]
- ResearchGate. (2018). Techniques and Methods to Monitor Chemical Reactions.[Link]
- ResearchGate. (2014).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 3-Methyl-3-oxetanaMine hydrochloride | 1363404-87-8 [chemicalbook.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
Strategic Overview: A Two-Step Pathway to the Target Molecule
An Application Guide to the Scalable Synthesis of 3-Methyloxetan-3-amine Hydrochloride
Introduction: The oxetane motif has emerged as a highly valuable structural unit in modern medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties make it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls, often leading to improved metabolic stability, solubility, and cell permeability of drug candidates[1]. 3-Methyloxetan-3-amine, in particular, serves as a crucial building block for introducing this constrained scaffold into complex molecules. This application note provides a detailed, field-proven guide for the multi-gram scale synthesis of its hydrochloride salt, designed for researchers and process chemists in the pharmaceutical industry. We will focus on a robust and scalable synthetic sequence, emphasizing the rationale behind procedural choices and critical safety considerations.
The synthesis of this compound is best approached through a strategy that ensures high yields, operational simplicity, and scalability. While several routes exist, including the Ritter reaction which transforms tertiary alcohols into N-alkyl amides[2][3], our selected pathway prioritizes safety and ease of purification, which are paramount in a scale-up context. The chosen two-step synthesis proceeds through a stable azide intermediate, which is then cleanly reduced to the desired primary amine before final salt formation.
This strategy involves:
-
Nucleophilic Substitution to form 3-Azido-3-methyloxetane: Starting from a suitable precursor, 3-methyl-3-oxetanemethanol, we first activate the primary alcohol as a tosylate. This is followed by an SN2 reaction with sodium azide to introduce the azido group. This method is highly efficient and reliable.
-
Catalytic Hydrogenation to 3-Methyloxetan-3-amine: The azide intermediate is reduced to the primary amine using catalytic hydrogenation. This method is exceptionally clean for large-scale operations, as the primary byproduct is nitrogen gas, which simplifies product isolation and purification compared to methods that generate stoichiometric byproducts[4][5].
-
Formation of the Hydrochloride Salt: The final step involves treating the isolated free amine with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.
Visualizing the Synthetic Pathway and Workflow
To provide a clear overview, the following diagrams illustrate the chemical transformation and the general experimental process flow.
Caption: Overall synthetic route to this compound.
Caption: General experimental workflow for a single synthetic step.
Part 1: Synthesis of 3-Azidomethyl-3-methyloxetane
This initial stage involves a two-part, one-pot procedure converting the commercially available alcohol into the key azide intermediate. The tosylation activates the hydroxyl group, transforming it into a good leaving group for subsequent nucleophilic displacement by the azide ion.
Protocol: Tosylation and Azidation
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Methyl-3-oxetanemethanol | 102.13 | 1.0 | 50.0 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | 102.0 g |
| Pyridine (anhydrous) | 79.10 | - | 300 mL |
| Sodium Azide (NaN₃) | 65.01 | 1.5 | 47.7 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 250 mL |
| Diethyl Ether | - | - | For work-up |
| Saturated aq. NaHCO₃ | - | - | For work-up |
| Brine | - | - | For work-up |
| Anhydrous MgSO₄ | - | - | For drying |
Procedure:
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Tosylation:
-
Charge the flask with 3-Methyl-3-oxetanemethanol (50.0 g) and anhydrous pyridine (300 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add p-toluenesulfonyl chloride (102.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting alcohol is consumed.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide (47.7 g) in DMF (250 mL). CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood[5].
-
Once the tosylation is complete, add the sodium azide solution to the reaction mixture.
-
Warm the mixture to 60-65 °C and stir for 12-16 hours. Monitor the disappearance of the tosylate intermediate by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 300 mL).
-
Combine the organic layers and wash sequentially with water (2 x 200 mL), saturated aqueous NaHCO₃ (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3-Azidomethyl-3-methyloxetane is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
-
Expected Yield: 80-90%
-
Appearance: Colorless oil.
-
Part 2: Reduction and Salt Formation
Catalytic hydrogenation is the method of choice for reducing the azide to the primary amine on a large scale. It offers high chemoselectivity and avoids the use of metal hydride reagents, which can be hazardous and complicate work-up[4]. The reaction is performed under a positive pressure of hydrogen gas.
Protocol: Catalytic Hydrogenation and HCl Salt Formation
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Azidomethyl-3-methyloxetane | 127.14 | 1.0 | (Assumed from previous step) |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 2 mol % | ~3.0 g |
| Methanol (MeOH) | 32.04 | - | 500 mL |
| Hydrogen Gas (H₂) | 2.02 | - | 50 psi |
| 4M HCl in Dioxane | - | 1.1 | As required |
| Methyl tert-butyl ether (MTBE) | - | - | For precipitation |
Procedure:
-
Reactor Setup: Charge a suitably sized hydrogenation vessel (e.g., Parr shaker) with a solution of 3-Azidomethyl-3-methyloxetane in methanol (500 mL).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. CAUTION: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle the wet catalyst carefully.
-
Hydrogenation:
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Begin vigorous stirring or shaking. The reaction is often exothermic; maintain the temperature below 40 °C with external cooling if necessary.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation of Free Amine:
-
Once hydrogen uptake ceases, vent the reactor and purge thoroughly with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol (2 x 50 mL). CAUTION: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air; quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Methyloxetan-3-amine as an oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in MTBE (300 mL).
-
While stirring, slowly add 1.1 equivalents of 4M HCl in dioxane.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold MTBE (2 x 100 mL) to remove any non-polar impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Overall Yield (from azide): 85-95%
-
Appearance: White to off-white crystalline solid[6].
-
Final Product Characterization
| Parameter | Specification |
| IUPAC Name | This compound[7] |
| CAS Number | 1363404-87-8[7][8] |
| Molecular Formula | C₄H₁₀ClNO[9] |
| Molecular Weight | 123.58 g/mol [7] |
| Purity (by NMR/HPLC) | ≥97% |
| Appearance | White to off-white solid |
Safety and Handling
Scaling up chemical syntheses requires stringent adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical production facility.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times[10].
-
Reagent Hazards:
-
Sodium Azide (NaN₃): Highly toxic if swallowed or inhaled. It can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
p-Toluenesulfonyl Chloride: Corrosive and a lachrymator. Handle with care.
-
Palladium on Carbon (Pd/C): Can be pyrophoric. Always handle wet and under an inert atmosphere. Ensure proper quenching of the catalyst after filtration.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents and catalysts before disposal.
References
- Bosch, I., Costa, A. M., Martın, M., Urpı, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters.
- BenchChem. (2025). Comparative study of different methods for azide reduction to amines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Semantic Scholar. (n.d.). Synthesis of 3-Azidomethyl-3-Methyloxetane.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- ResearchGate. (n.d.). Synthesis of 3-azidomethyl-3-methyloxetane.
- Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction.
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Master Organic Chemistry. (2018). Reactions of Azides.
- Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- S. G. Agalave, S. R. Maujan, V. S. Pore. (2025). Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones.
- Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
- National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem.
- ResearchGate. (2025). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).
- Elektronische Hochschulschriften der LMU München. (n.d.). Synthesis and Characterization of Energetic Oxetane Derivatives and Polymers thereof.
- Wikipedia. (n.d.). Ritter reaction.
- Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- ResearchGate. (2025). Low Risk Synthesis of Energetic Poly(3‐Azidomethyl‐3‐Methyl Oxetane) from Tosylated Precursors.
- Thermo Fisher Scientific. (2010). Safety Data Sheet for Methylamine hydrochloride.
- Organic Chemistry Portal. (2019). Ritter Reaction.
- Wuitschik, G., et al. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters.
- Organic Chemistry Portal. (n.d.). Ritter Reaction.
- Professor Dave Explains. (2022). Ritter Reaction [Video]. YouTube.
- ResearchGate. (n.d.). Oxetane synthesis and previous work.
- Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals.
- ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
- National Institutes of Health. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
Sources
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- 3. Ritter Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 3-Methyl-3-oxetanamine hydrochloride 97% | CAS: 1363404-87-8 | AChemBlock [achemblock.com]
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- 9. This compound | C4H10ClNO | CID 66570570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Methyloxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyloxetan-3-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its unique strained oxetane ring system. This motif can introduce favorable physicochemical properties in drug candidates, such as improved solubility and metabolic stability. However, the reactivity of the strained ring and the presence of the amine hydrochloride present specific challenges during synthetic transformations. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate common hurdles and achieve successful outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is typically a solid. As with most amine hydrochlorides, it is advisable to store it in a cool, dry place away from incompatible materials. The free amine form can be hygroscopic and may absorb atmospheric CO2, so it's best to handle it under an inert atmosphere where possible.[1][2]
Q2: Do I need to convert the hydrochloride salt to the free amine before my reaction?
A2: This is a critical and reaction-dependent question. For reactions where the amine acts as a nucleophile, such as in N-acylations or reductive aminations, the hydrochloride salt must be neutralized to the free amine.[3] This is typically achieved by adding a suitable base. For some catalytic reactions, the nature of the salt may be important, but in most common applications, starting with the free amine is necessary.
Q3: What are the most common reactions performed with this compound?
A3: The primary amine of 3-Methyloxetan-3-amine allows for a variety of common transformations, including:
-
N-Acylation/Amide Bond Formation: Reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.[4][5][6][7]
-
Reductive Amination: Forming a new carbon-nitrogen bond by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[8][9][10][11]
-
N-Alkylation: Introducing alkyl groups onto the nitrogen atom, although this can be prone to over-alkylation.[9]
Q4: Is the oxetane ring stable under typical reaction conditions?
A4: The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions. Strong acids, some Lewis acids, and strong nucleophiles can promote ring-opening. Therefore, reaction conditions, particularly temperature and pH, should be carefully controlled.
Troubleshooting Guide: N-Acylation Reactions
A common synthetic step is the acylation of the primary amine. Here are some common issues and how to resolve them.
Issue 1: Low or No Yield of the Acylated Product
-
Potential Cause: The amine hydrochloride was not adequately neutralized.
-
Troubleshooting Step: The most common reason for failed N-acylation is the presence of the hydrochloride salt, which protonates the amine, rendering it non-nucleophilic.[3] Ensure you add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to liberate the free amine before adding the acylating agent. For sensitive reactions, a second equivalent of base can be added to scavenge the acid byproduct (e.g., HCl from an acyl chloride).[5]
-
-
Potential Cause: The acylating agent is not sufficiently reactive or has degraded.
-
Troubleshooting Step: Acyl chlorides and anhydrides can hydrolyze if exposed to moisture. Use freshly opened or properly stored reagents. If using a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC) is necessary to form a more reactive intermediate.[3]
-
-
Potential Cause: The reaction temperature is too low.
-
Troubleshooting Step: While many acylations proceed readily at room temperature or 0 °C, some less reactive partners may require gentle heating.[6] Monitor the reaction by TLC or LC-MS to gauge progress before increasing the temperature, as higher temperatures can also promote side reactions.
-
Issue 2: Formation of Multiple Products or Impurities
-
Potential Cause: Diacylation or other side reactions.
-
Troubleshooting Step: While diacylation on the primary amine is unlikely under standard conditions, impurities can arise from the degradation of starting materials or products. Ensure the reaction is run under an inert atmosphere if reagents are sensitive to air or moisture. Purification by column chromatography is often necessary to isolate the desired product.
-
-
Potential Cause: Oxetane ring-opening.
-
Troubleshooting Step: If the reaction conditions are too harsh (e.g., high temperature, strong acid), the oxetane ring may open. This is more of a concern when strong Lewis acids are used as catalysts. If ring-opening is suspected, consider milder conditions, such as running the reaction at a lower temperature or using a less aggressive catalyst.
-
Optimized N-Acylation Protocol (Acyl Chloride)
This protocol provides a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (2.2 eq) to the stirred suspension. Stir for 15-30 minutes at 0 °C to ensure complete formation of the free amine.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.[5][6]
Data Summary: Base and Solvent Selection in N-Acylation
| Base | Solvent | Typical Temperature | Notes |
| Triethylamine (Et3N) | DCM, THF, Acetonitrile | 0 °C to RT | Standard, cost-effective choice. Can be difficult to remove under vacuum. |
| DIPEA | DCM, THF | 0 °C to RT | More sterically hindered, good for preventing base-catalyzed side reactions. |
| Pyridine | DCM, Chloroform | 0 °C to RT | Can also act as a catalyst. Can be difficult to remove. |
| Proton Sponge | p-xylene | 60 °C | Used in specific applications to avoid nucleophilic catalysis.[12] |
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.
Issue 1: Low Yield of the Desired Amine
-
Potential Cause: Inefficient imine/enamine formation.
-
Troubleshooting Step: The initial step of reductive amination is the formation of an imine or enamine intermediate. This is an equilibrium process. To drive the reaction forward, it can be beneficial to remove the water that is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves. Alternatively, a Lewis acid like Ti(OiPr)4 can be used to activate the carbonyl group.[12]
-
-
Potential Cause: The reducing agent is reducing the carbonyl starting material before imine formation.
-
Troubleshooting Step: This is a common problem when using strong reducing agents like sodium borohydride. A key strategy is to use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this reason.[8][9] It is also common practice to pre-stir the amine and carbonyl component together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for imine formation.[12]
-
-
Potential Cause: The amine hydrochloride was not neutralized.
-
Troubleshooting Step: As with acylation, the free amine is required for the initial nucleophilic attack on the carbonyl. Add one equivalent of a base to neutralize the hydrochloride salt. Note that some protocols for amine salts suggest adding an extra equivalent of base, though this may sometimes lead to a slight reduction in yield.[10]
-
Issue 2: Formation of a Dialkylated Product
-
Potential Cause: The newly formed secondary amine is reacting with another molecule of the aldehyde/ketone.
-
Troubleshooting Step: This can be an issue, leading to the formation of a tertiary amine. To minimize this, use a slight excess of the primary amine (3-Methyloxetan-3-amine) relative to the carbonyl compound. A one-pot, stepwise procedure where the imine is formed and then reduced in situ with a selective reagent often minimizes this side reaction.[9][12]
-
Optimized Reductive Amination Protocol
This protocol provides a general procedure for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound and the aldehyde or ketone in anhydrous DCM.
-
Add the base (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Stir the reaction at room temperature for 2-16 hours, or until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated NaHCO3 solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography if necessary.
Visualization of Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in reactions involving this compound.
Caption: A troubleshooting workflow for common reaction issues.
References
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (n.d.). Benchchem.
- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025). ResearchGate.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. (n.d.). Benchchem.
- This compound. (n.d.). Chiralen.
- 3-Methyl-3-oxetanaMine hydrochloride. (2025). ChemicalBook.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health.
- Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride. (n.d.). Benchchem.
- Methylamine Hydrochloride. (n.d.). Organic Syntheses.
- Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
- optimizing N-acylation of 3-aminoacetanilide reaction conditions. (n.d.). Benchchem.
- Amine Preparation 4 - Reductive Amination. (2020). YouTube.
- trimethylamine hydrochloride. (n.d.). Organic Syntheses.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Troubleshooting Side Products in 3-Methyloxetan-3-amine Hydrochloride Synthesis
Introduction
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals involved in the synthesis of 3-Methyloxetan-3-amine and its hydrochloride salt. While the oxetane motif is increasingly valuable in drug discovery for its ability to modulate physicochemical properties like solubility and metabolic stability, its synthesis is not without challenges.[1][2] The inherent ring strain of the four-membered ether makes it susceptible to specific side reactions, primarily acid-catalyzed ring-opening.[3][4][5]
This document provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting the formation of common side products. Our approach is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: After my reaction and workup, I'm observing a highly polar impurity by TLC/LC-MS that I can't easily remove. What is it and how did it form?
Plausible Cause: The most common polar byproduct is the ring-opened diol, 1-amino-2-methylpropane-2,3-diol . This is typically formed via acid-catalyzed hydrolysis of the oxetane ring. The high ring strain (approx. 25 kcal/mol) makes the ether oxygen susceptible to protonation, which activates the ring for nucleophilic attack by water.[3][5] This can occur during acidic workups, purification on standard silica gel, or if the reaction is run in protic solvents under acidic conditions for extended periods.
Mechanism of Formation:
-
Protonation: The oxetane oxygen is protonated by an acid source (e.g., HCl, H₂SO₄, or even acidic silica gel).
-
Nucleophilic Attack: A water molecule attacks one of the ring carbons (C2 or C4). This attack is highly facile due to the relief of ring strain.
-
Ring Opening: The C-O bond breaks, leading to the formation of the acyclic diol.
Prevention & Mitigation Strategies:
-
Strict pH Control: Avoid acidic conditions wherever possible, especially in the presence of water. If an acidic workup is necessary, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, particularly in steps preceding the final salt formation.
-
Optimized Salt Formation: Form the hydrochloride salt using anhydrous HCl (e.g., a solution in 2-propanol or diethyl ether) in an anhydrous, non-protic solvent like MTBE or EtOAc at low temperature. See Protocol 1 for a detailed methodology.
-
Purification: If the diol has already formed, consider derivatization (e.g., acetonide formation) to make it less polar for easier separation, followed by deprotection.
Verification:
-
LC-MS: Look for a mass corresponding to the desired product + 18 amu (mass of water).
-
¹H NMR: The diol will show two distinct hydroxyl protons (-OH), which are typically broad singlets and exchangeable with D₂O, and a more complex aliphatic region compared to the clean AB quartet or two triplets of the oxetane ring protons.
Question 2: My reaction mixture became significantly viscous or solidified, and my yield of the desired amine is extremely low. What is the likely cause?
Plausible Cause: This is a classic sign of cationic ring-opening polymerization (CROP) . Oxetanes are known to polymerize in the presence of strong Brønsted or Lewis acids.[5][6] The reaction is initiated by protonation of the oxetane oxygen, creating a cationic intermediate that is rapidly attacked by the oxygen atom of another oxetane monomer, propagating the polymer chain.
Prevention & Mitigation Strategies:
-
Avoid Strong Acids: Do not use strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) or strong protic acids as catalysts or reagents unless the reaction is specifically intended to open the ring.[7]
-
Temperature Control: CROP is often exothermic. Maintain strict temperature control, especially during the addition of any acidic reagents.
-
Quenching: If polymerization is suspected, the reaction can be quenched by adding a base (e.g., triethylamine, aqueous NaHCO₃) to neutralize the acidic catalyst.
-
Solvent Choice: Use less polar, non-coordinating solvents to disfavor the charge separation required for polymerization.
Question 3: My NMR analysis shows multiple species, including what appears to be an unsaturated alcohol. How is this possible?
Plausible Cause: Under certain acidic and non-nucleophilic conditions, the protonated oxetane can undergo rearrangement and elimination to form an allyl alcohol (e.g., 2-methyl-2-propen-1-ol if the amine is lost, or an amino-alcohol if it rearranges). This is a known isomerization pathway for oxetanes in the presence of acids.[8]
Prevention & Mitigation Strategies:
-
Control Acidity: This side reaction is most common with strong, non-nucleophilic acids. Use of milder, buffered, or basic conditions will prevent this pathway.
-
Nucleophilic Presence: Ensuring a competent nucleophile is present (if the reaction requires one) can favor the desired substitution or ring-opening pathway over rearrangement.
Key Experimental Protocols
Protocol 1: Optimized Hydrochloride Salt Formation to Minimize Ring Opening
This protocol is designed to form the hydrochloride salt of 3-Methyloxetan-3-amine while minimizing the risk of acid-catalyzed hydrolysis.
Materials:
-
Crude 3-Methyloxetan-3-amine (free base), dissolved in anhydrous Methyl tert-butyl ether (MTBE) (10 mL per 1 g of amine).
-
2M HCl solution in anhydrous 2-Propanol (IPA) or Diethyl Ether.
-
Anhydrous MTBE for washing.
-
Nitrogen or Argon atmosphere.
Procedure:
-
Ensure the crude amine solution in MTBE is free of water. If necessary, dry the solution over anhydrous Na₂SO₄ or MgSO₄ and filter.
-
Cool the amine solution to 0 °C in an ice-water bath under an inert atmosphere.
-
While stirring vigorously, add the 2M HCl solution dropwise. Monitor the pH of the solution (e.g., using wetted pH paper on a glass rod) or add stoichiometrically (1.0 to 1.05 equivalents).
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous MTBE to remove any non-polar impurities.
-
Dry the product under high vacuum at room temperature until a constant weight is achieved.
Protocol 2: Purification of Crude 3-Methyloxetan-3-amine (Free Base)
Amines can be challenging to purify on standard silica gel due to strong binding. This protocol uses a modified mobile phase to achieve efficient elution and good separation.
Materials:
-
Standard silica gel for column chromatography.
-
Mobile Phase: Dichloromethane (DCM) with a gradient of Methanol (MeOH) (0-10%).
-
Mobile Phase Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture to improve peak shape and recovery.[9]
Procedure:
-
Dissolve the crude amine in a minimal amount of DCM.
-
Dry-load the crude material onto a small amount of silica gel for best results.
-
Pack the column with silica gel slurried in the initial mobile phase (e.g., 100% DCM + 1% TEA).
-
Carefully load the sample onto the top of the column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the percentage of MeOH (e.g., from 0% to 5% over 10 column volumes) to elute the product.
-
Monitor the fractions by TLC (staining with ninhydrin or permanganate).
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: The added TEA will be removed with the solvent.
Data Summary Table:
| Side Product | Common Cause | Molecular Weight Change | Recommended Analytical Technique |
| 1-Amino-2-methylpropane-2,3-diol | Acid-catalyzed hydrolysis | +18.02 g/mol | LC-MS, ¹H NMR (D₂O exchange) |
| Poly(3-methyloxetan-3-amine) | Cationic Ring-Opening Polymerization | Multiple of 87.12 g/mol | Visual (viscosity), GPC |
| Allylic Alcohol Derivatives | Acid-catalyzed rearrangement | No change (isomer) | ¹H NMR (alkene signals), GC-MS |
Visual Workflows & Mechanisms
Diagram 1: Synthetic Pathways and Common Side Reactions
Caption: Key pathways in the synthesis and common off-target reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing the cause of low product yield.
References
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]
- de Nanteuil, F., De Simone, M., & Waser, J. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-140. [Link]
- Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Nishikubo, T. (2000). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]
- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. [Link]
- Tantillo, D. J., et al. (2023). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
- Nagy, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Wikipedia. (n.d.). Oxetane. [Link]
- Bach, T., & Hehn, J. P. (2010). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Organic Letters, 12(6), 1320–1323. [Link]
- Clarke, H. T., & Hartman, W. W. (1922). Methylamine Hydrochloride. Organic Syntheses, 2, 41. [Link]
- Request PDF. (n.d.). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]
- Wang, Y., et al. (2021). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
- Chinese Journal of Organic Chemistry. (2017). Synthesis of Oxetanes. [Link]
- Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]
- PubChem. (n.d.). 3-Methyloxetan-3-amine hydrochloride. [Link]
- PubChem. (n.d.). 3-Amino-3-methyloxetane. [Link]
- Biotage. (n.d.).
- Google Patents. (n.d.).
- Adams, R., & Brown, B. K. (1921). Trimethylamine Hydrochloride. Organic Syntheses, 1, 99. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. radtech.org [radtech.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetane - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
Recrystallization of 3-Methyloxetan-3-amine Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the recrystallization of 3-Methyloxetan-3-amine hydrochloride (CAS: 1363404-87-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining high-purity crystalline material. As a small, polar molecule, the hydrochloride salt of 3-methyloxetan-3-amine presents unique challenges and opportunities in its purification. This document provides a foundational protocol and a comprehensive troubleshooting section to address common issues encountered during the recrystallization process.
Understanding the Molecule
This compound is a white to off-white solid with the chemical formula C₄H₁₀ClNO.[1][3] Its structure, containing a polar oxetane ring and an amine hydrochloride group, dictates its solubility properties, making solvent selection a critical first step in developing a successful recrystallization protocol.
Core Recrystallization Protocol
This protocol is a starting point, and optimization may be necessary based on the impurity profile of your specific batch.
Solvent Selection:
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a polar hydrochloride salt like this compound, polar protic solvents are a good starting point.
Recommended Solvents to Screen:
-
Primary: Isopropanol (IPA), Ethanol, Methanol
-
Secondary (for anti-solvent addition): Diethyl ether, Methyl tert-butyl ether (MTBE), Toluene
Rationale: Short-chain alcohols can effectively dissolve the polar hydrochloride salt at elevated temperatures. An anti-solvent, a non-polar solvent in which the compound is insoluble, can then be added to induce precipitation.
Step-by-Step Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture gently with stirring (a hot plate with a magnetic stirrer is recommended). Continue to add the solvent dropwise until the solid completely dissolves.[4][5] Avoid adding an excess of solvent, as this is a common cause of poor or no yield.[6][7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with filter paper to remove any solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.[8]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5][9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q: Can I use water as a recrystallization solvent?
A: While this compound is likely soluble in water, water is generally not an ideal primary recrystallization solvent for small molecules as it can be difficult to remove completely and may not provide a significant solubility difference between hot and cold conditions. However, a small amount of water added to an alcohol solvent can sometimes improve the dissolution of highly polar salts.
Q: How do I know if my crystals are pure?
A: The purity of your recrystallized product should be assessed by analytical techniques such as melting point determination (pure compounds have a sharp melting point range), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Q: What if I can't find a suitable single solvent for recrystallization?
A: A mixed solvent system is a common alternative. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then adding a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of California, Davis. (n.d.). Recrystallization - Part 2.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
Sources
- 1. 3-Methyl-3-oxetanaMine hydrochloride | 1363404-87-8 [chemicalbook.com]
- 2. 3-Methyl-3-oxetanamine hydrochloride 97% | CAS: 1363404-87-8 | AChemBlock [achemblock.com]
- 3. This compound | C4H10ClNO | CID 66570570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Reactions with 3-Methyloxetan-3-amine hydrochloride
Welcome to the dedicated technical support resource for 3-Methyloxetan-3-amine hydrochloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with this versatile building block.
Introduction to this compound
This compound is a valuable reagent in medicinal chemistry, offering a unique strained four-membered ring system that can be strategically opened to install a 1,3-amino alcohol moiety.[1] However, the inherent ring strain and its nature as a hydrochloride salt present specific synthetic challenges.[2] This guide provides the expertise to overcome these common hurdles and ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this compound.
Q1: My this compound is not dissolving in my reaction solvent. What are my options?
A1: Solubility is a frequent challenge. As a hydrochloride salt, it is generally soluble in polar protic solvents like water and alcohols but has limited solubility in many common aprotic organic solvents such as THF, DCM, and toluene at room temperature.[3]
-
Troubleshooting Steps:
-
Solvent Choice: If compatible with your reaction, consider more polar aprotic solvents like DMF or DMSO.
-
In Situ Free-Basing: The free amine of 3-methyloxetan-3-amine is more soluble in a broader range of organic solvents.[4][5] You can neutralize the hydrochloride salt within the reaction mixture by adding one equivalent of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA).[6]
-
Gentle Heating: Cautious heating can improve solubility but must be carefully controlled to prevent premature ring-opening or unwanted side reactions.
-
Q2: I'm observing a complex mixture of products. What are the likely side reactions?
A2: The high ring strain of the oxetane makes it susceptible to various side reactions beyond the desired nucleophilic attack.
-
Potential Side Reactions:
-
Polymerization: Cationic ring-opening polymerization can occur, especially under acidic conditions.
-
Solvent Participation: Nucleophilic solvents, particularly alcohols, can act as nucleophiles and open the oxetane ring.
-
Dimerization: Under certain conditions, two molecules of the oxetane can react with each other.[7][8]
-
Q3: How can I verify the quality of my this compound before use?
A3: Ensuring the integrity of your starting material is critical for reproducible results.
-
Recommended Quality Control:
-
¹H NMR: Confirm the chemical structure and identify any significant impurities.
-
Melting Point: Compare the experimental melting point with the literature value. A broad or depressed melting point may suggest the presence of impurities.
-
LC-MS: This provides a more sensitive assessment of purity.
-
Part 2: In-Depth Troubleshooting Guides
This section offers detailed guidance for specific failed reactions, focusing on the underlying causes and providing actionable solutions.
Guide 1: Failed Nucleophilic Ring-Opening Reactions
The primary application of 3-methyloxetan-3-amine is its reaction with nucleophiles to form 1,3-amino alcohols. Failures in these reactions often arise from issues with nucleophile reactivity, reaction conditions, or substrate activation.
-
Causality: While the oxetane ring is strained, its opening requires a sufficiently strong nucleophile. Weak nucleophiles may not react under standard conditions.
-
Troubleshooting Workflow:
A workflow for troubleshooting low conversion in nucleophilic ring-opening reactions.
-
Detailed Protocol: Lewis Acid-Catalyzed Ring-Opening
-
In an anhydrous aprotic solvent (e.g., DCM, THF), dissolve your nucleophile, this compound, and one equivalent of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction to 0 °C and slowly add a Lewis acid catalyst (e.g., 0.1-0.3 equivalents of BF₃·OEt₂).
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and proceed with a standard aqueous workup and purification.
Rationale: The Lewis acid coordinates to the oxygen atom of the oxetane, making the ring more electrophilic and susceptible to attack by a weak nucleophile.[7][9]
-
| Nucleophile | Catalyst (0.2 eq) | Reaction Time (h) | Conversion (%) |
| Aniline | None | 24 | <10 |
| Aniline | BF₃·OEt₂ | 4 | >95 |
| 2-Propanol | None | 48 | <5 |
| 2-Propanol | Sc(OTf)₃ | 6 | >90 |
Guide 2: Uncontrolled Polymerization
Undesired polymerization is a common side reaction, particularly in the presence of acid.
-
Causality: Strong Brønsted or Lewis acids can initiate cationic ring-opening polymerization, where an opened oxetane molecule attacks another protonated oxetane.
-
Mitigation Strategies:
-
Base Selection: When neutralizing the hydrochloride salt, use a hindered, non-nucleophilic base like DIPEA or 2,6-lutidine to minimize side reactions.
-
Acid Control: If a Lewis acid is necessary, use it in catalytic amounts and at low temperatures. Avoid strong protic acids.
-
Slow Addition: Slowly adding the this compound to the reaction mixture can help maintain a low concentration and reduce the likelihood of polymerization.
-
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common and critical procedure.
Protocol: In Situ Free-Basing and Amidation
This protocol details the coupling of 3-Methyloxetan-3-amine with a carboxylic acid using a standard peptide coupling reagent.
-
Materials:
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[13][14]
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction's progress by LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Reaction Scheme:
Amide formation via in situ free-basing and peptide coupling.
References
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Particip
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign.
- (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Lewis Acid-Promoted Ring-Opening of 3-Oxetanone Deriv
- This compound. PubChem.
- (3-Methyloxetan-3-yl)methanamine. PubChem.
- 3-Methyl-3-oxetanaMine hydrochloride. ChemicalBook.
- 3-Methyl-3-oxetanamine hydrochloride 97%. AChemBlock.
- 3-Amino-3-methyloxetane. PubChem.
- Methylamine Hydrochloride. Organic Syntheses.
- 3-Methyloxetan-3-amine. ChemScene.
- 3-Methyl-3-oxetanaMine hydrochloride - Safety D
- This compound. J&K Scientific LLC.
- Amide Synthesis. Fisher Scientific.
- Amide coupling reaction in medicinal chemistry.
- Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine. BenchChem.
- Green Chemistry. BORIS Portal.
- 3-methyloxetan-3-amine,hydrochloride. Chemrio.
- Brief Summary of the Project. PARIVESH.
- 3-Amino-3-methyloxetane 97. Sigma-Aldrich.
- Purification of amine reaction mixtures.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Impurity Occurrence and Removal in Crystalline Products
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
- Reactions of Amines. Jasperse Ch. 19 Notes + Answers.
- How do I purify HCl from a reaction of a primary alcohol and TsCl?.
- 3-ethylpentan-3-amine hydrochloride. Smolecule.
- What Chemical Reactions Can Methylamine Hydrochloride Undergo?. Knowledge.
- Reactions of Amines. Chemistry LibreTexts.
- N-Methyloxetan-3-amine. ChemScene.
- 3-OXETANAMINE, 3-METHYL-. Nine Chongqing Chemdad Co. ,Ltd.
- Synthesis of 3-azidomethyl-3-methyloxetane.
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Technical Support Center: 3-Methyloxetan-3-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Methyloxetan-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Oxetane moieties are increasingly sought after in drug discovery for their ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the inherent ring strain of the oxetane core presents unique synthetic challenges, particularly concerning impurity formation and control.[4]
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues, understand the causality behind impurity formation, and implement robust analytical and purification protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 3-Methyloxetan-3-amine, and why is it isolated as a hydrochloride salt?
A common and effective strategy involves the functionalization of a pre-formed oxetane ring, such as one derived from 3-methyl-3-oxetanemethanol or oxetan-3-one.[4] A typical laboratory-scale synthesis might proceed from 3-Methyl-3-oxetanemethanol, converting the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide source (like sodium azide), and finally, reduction of the azide to the primary amine.
Diagram: General Synthetic Pathway
Caption: A representative synthetic route to the target compound.
The final product is isolated as a hydrochloride salt for several critical reasons:
-
Enhanced Stability: The free amine is a volatile, low-melting solid or oil that can be susceptible to oxidative degradation. The salt form is a stable, crystalline solid, which is easier to handle, weigh, and store.[5]
-
Simplified Purification: The formation of the hydrochloride salt is often a highly effective purification step. Many organic, non-basic impurities remain in the mother liquor upon crystallization of the salt.[6]
-
Improved Handling: Crystalline solids have better physical properties for large-scale manufacturing and formulation compared to oils or low-melting solids.
Q2: What are the most critical process parameters to control during the synthesis and salt formation?
Controlling the following parameters is crucial for minimizing impurities:
-
Temperature: The strained oxetane ring is susceptible to opening at elevated temperatures, especially under acidic or basic conditions.[1] All reaction and workup steps should be conducted at controlled, and often low, temperatures.
-
Stoichiometry of HCl: During salt formation, the amount of hydrochloric acid is critical. A significant excess can catalyze the formation of ring-opened byproducts. Sub-stoichiometric amounts will result in incomplete salt formation and an impure product.
-
Solvent Choice: Solvents must be chosen carefully. Protic solvents can participate in ring-opening reactions, while residual water can affect the crystallinity and purity of the final salt. Anhydrous, aprotic solvents are generally preferred for the salt formation step.
Q3: What are the major classes of impurities I should anticipate in my final product?
The most common impurities can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials or intermediates from the synthetic sequence.
-
Ring-Opened Byproducts: Formed by the nucleophilic attack on the oxetane ring, often catalyzed by acid.
-
Dimers and Oligomers: Resulting from intermolecular reactions of the oxetane, particularly under harsh conditions.[1][7]
-
Solvent Adducts: Impurities formed from the reaction with residual solvents.
Section 2: Troubleshooting Guide for Impurity Management
This section addresses specific, common impurities encountered during the synthesis.
Problem 1: My final product is contaminated with a significant amount of a ring-opened impurity, such as 1-amino-3-chloro-2-methylpropan-2-ol.
-
Probable Cause: This is a classic byproduct of acid-catalyzed ring-opening of the oxetane.[8] The strained four-membered ring is susceptible to cleavage under strongly acidic conditions. The protonated ether oxygen makes the ring carbons highly electrophilic, allowing the chloride ion (from HCl) to act as a nucleophile, leading to an irreversible ring-opening event. This is exacerbated by high temperatures or the presence of excess acid.
Diagram: Mechanism of Acid-Catalyzed Ring Opening
Caption: Acid catalysis makes the oxetane ring susceptible to nucleophilic attack.
-
Corrective & Preventive Actions:
-
Control HCl Addition: Use a stoichiometric amount (1.0 to 1.05 equivalents) of HCl for the salt formation. Prepare a standardized solution of HCl in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether) and add it slowly to a cooled solution of the free amine.
-
Maintain Low Temperature: Perform the salt formation at 0-5 °C to minimize the rate of the ring-opening side reaction.
-
Choose the Right Solvent: Use anhydrous, aprotic solvents for the salt formation step to avoid solvent participation in ring-opening.
-
Purification Strategy: If the impurity has already formed, it can often be removed by recrystallization. The ring-opened product is typically more polar and may have different solubility profiles. See the table below for suggested solvent systems.
-
| Solvent System for Recrystallization | Rationale |
| Isopropanol (IPA) / Diethyl Ether | The hydrochloride salt has moderate solubility in hot IPA and is insoluble in ether. The more polar impurity may remain in the IPA upon cooling. |
| Ethanol / Ethyl Acetate | Similar principle to the IPA/ether system, offering an alternative polarity range. |
Problem 2: I'm observing a high molecular weight impurity by LC-MS, possibly a dimer.
-
Probable Cause: Dimerization or oligomerization can occur through intermolecular reactions, especially at high concentrations or temperatures.[7] Trace amounts of Lewis acids, which can be inadvertently introduced from reagents or glassware, can also catalyze this process.[1] The amine functionality of one molecule can potentially attack the oxetane ring of another, although this is less common under the acidic conditions of salt formation.
-
Corrective & Preventive Actions:
-
Strict Temperature Control: Ensure all synthetic steps are performed at the recommended temperatures. Avoid prolonged heating.
-
Control Reaction Concentration: The final steps of the synthesis and the salt formation should be run at a moderate dilution to disfavor bimolecular side reactions.
-
Ensure Reagent Purity: Use high-purity reagents and solvents to avoid trace acid or metal catalysts that could promote oligomerization.
-
Purification Strategy: Dimeric impurities are significantly less volatile and often have very different polarity compared to the monomeric product. If the impurity is present in the free base, it can be removed by flash column chromatography. If it co-precipitates with the hydrochloride salt, a carefully chosen recrystallization may be effective.
-
Problem 3: My final product shows poor stability and develops a yellow or brown color over time.
-
Probable Cause: Amine compounds can be susceptible to oxidative degradation, which can be catalyzed by trace metal impurities or exposure to air and light.[9] The discoloration is often due to the formation of highly conjugated, colored degradation products. Reactive impurities from excipients or solvents, such as aldehydes or peroxides, can also lead to degradation.[10][11]
Diagram: Troubleshooting Workflow for Discoloration
Caption: A decision tree for diagnosing and solving product discoloration issues.
-
Corrective & Preventive Actions:
-
Inert Atmosphere: Conduct the final steps of the synthesis, particularly the handling of the free amine, under an inert atmosphere of nitrogen or argon to prevent air oxidation.
-
High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents to eliminate peroxides and other reactive impurities.
-
Charcoal Treatment: Before the final crystallization, a treatment with activated charcoal can effectively remove colored impurities.
-
Storage: Store the final product in a tightly sealed container, protected from light, and at a reduced temperature (e.g., 2-8 °C).
-
Section 3: Analytical Methodologies
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.[12][13]
Protocol: HPLC Method for Impurity Profiling
This method provides a general starting point for the analysis of this compound and its common impurities.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg/mL of the sample in a 50:50 mixture of Water:Acetonitrile.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
Expected Elution Profile:
| Compound | Expected Relative Retention Time (RRT) | Notes |
| Ring-Opened Impurity | ~0.8 - 0.9 | More polar, elutes earlier. |
| 3-Methyloxetan-3-amine HCl | 1.00 | Main peak. |
| Dimer Impurity | > 1.2 | Less polar, elutes later. |
This technical guide provides a framework for understanding and managing the common challenges in the synthesis of this compound. By understanding the root causes of impurity formation and implementing the suggested control strategies, researchers can consistently produce high-quality material for their drug discovery and development programs.
References
- The Synthesis of Oligomers of Oxetane-Based Dipeptide Isosteres Derived From L-rhamnose or D-xylose. J Pept Sci. 2005 Jun;11(6):303-18.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem. 2024; 20: 896–1013. [Link]
- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023, 66 (19), 13211-13239. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016, 116 (19), 11867-11924. [Link]
- Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. 2018, 38(11): 2833-2847. [Link]
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. [Link]
- Amine and HCl - salt form
- Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London Thesis. [Link]
- Properties of Amines and their Hydrochloride Salt.
- 3-Amino-3-methyloxetane. PubChem. [Link]
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC. [Link]
- An Overview of Degradation Str
- A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. 2009. [Link]
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
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- 13. agilent.com [agilent.com]
Technical Support Center: Stability of 3-Methyloxetan-3-amine Hydrochloride
Welcome to the technical support guide for 3-Methyloxetan-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound under various experimental conditions.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for the desirable physicochemical properties the oxetane ring imparts to drug candidates.[1][2] However, the inherent ring strain of the four-membered oxetane heterocycle raises pertinent questions about its stability.[3][4] This guide will provide a comprehensive overview of the stability of this compound, with a particular focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of the oxetane ring in this compound?
The stability of the oxetane ring is primarily influenced by:
-
pH: The oxetane ring is susceptible to acid-catalyzed ring-opening.[3][5]
-
Substitution Pattern: The 3,3-disubstituted pattern in 3-Methyloxetan-3-amine enhances stability due to steric hindrance, which impedes the approach of nucleophiles.[3][4]
-
Temperature: Elevated temperatures can promote ring-opening or decomposition reactions.[3]
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly dependent on the pH of the solution.
-
Acidic Conditions (pH < 7): The oxetane ring is most vulnerable under acidic conditions.[3] Protonation of the ring oxygen activates the ring for nucleophilic attack, which can lead to ring-opening and the formation of 1,3-diol derivatives.[5][6] However, the 3,3-disubstitution provides considerable steric protection, making it more robust than other substituted oxetanes.[3][7] Some 3,3-disubstituted oxetanes have shown remarkable stability even at a pH of 1.[3]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be largely stable at neutral pH.
-
Basic Conditions (pH > 7): The oxetane ring is generally stable in the presence of bases.[3][7] Ring-opening under basic conditions is typically very slow or does not occur at all, in stark contrast to the high reactivity of epoxides.[3]
Q3: What are the likely degradation pathways for this compound at different pH values?
The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the oxetane ring.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and a nucleophile (like water), the oxygen of the oxetane ring gets protonated. This is followed by a nucleophilic attack on one of the ring carbons, leading to the opening of the ring and the formation of a 1,3-diol.
Q4: Is the amine group in this compound susceptible to degradation?
While the oxetane ring is the more unique feature, the primary amine group can also undergo degradation reactions, particularly oxidation. Amines can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylamines.[8][9] Additionally, interactions with excipients containing reactive impurities like aldehydes (e.g., from the degradation of polyethylene glycols) could lead to the formation of adducts.[10][11]
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected degradation of the compound is observed during analysis.
Possible Causes:
-
Acidic Mobile Phase in HPLC: If using reverse-phase HPLC, an acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) could potentially cause some degradation on-column, especially at elevated temperatures.
-
Sample Preparation: Dissolving the compound in a highly acidic solution for an extended period before analysis can lead to degradation.
-
Storage of Stock Solutions: Storing stock solutions in acidic buffers for long durations may result in hydrolysis.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: If possible, use a mobile phase with a pH closer to neutral, or minimize the time the sample is exposed to the acidic mobile phase before injection.
-
Control Sample Preparation Time: Prepare samples in acidic solutions immediately before analysis.
-
Optimize Storage Conditions: For long-term storage, prepare stock solutions in aprotic organic solvents like acetonitrile or DMSO and store at low temperatures (-20°C).[12] If an aqueous buffer is necessary, use a neutral or slightly basic pH and store for a limited time, even at low temperatures.
Issue 2: Poor solubility is observed at a specific pH.
Possible Cause:
-
The solubility of amine hydrochlorides is often pH-dependent. As the pH increases towards the pKa of the amine, the free base form becomes more prevalent, which may have lower aqueous solubility than the protonated hydrochloride salt.
Troubleshooting Steps:
-
Adjust pH for Solubilization: To maintain solubility in aqueous solutions, it is generally advisable to keep the pH at least 2 units below the pKa of the amine.
-
Consider Co-solvents: If working at a higher pH is necessary, the use of organic co-solvents may be required to maintain solubility.
Experimental Protocols
To provide a framework for assessing the stability of this compound, the following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical forced degradation studies.[3][13][14]
Protocol 1: pH-Dependent Hydrolysis Stability Study
This protocol is designed to evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[13][15]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Phosphate or other suitable buffers for intermediate pH values (e.g., pH 4, 7, 9)
-
Acetonitrile or Methanol (HPLC grade)
-
Water (HPLC grade)
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[3]
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.[3]
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.[3]
-
Buffered Conditions: Prepare similar solutions in buffers of varying pH (e.g., pH 4, 7, and 9).
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C).[3][8]
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[3]
-
Neutralization: Before analysis, neutralize the acidic aliquots with an equivalent amount of 0.1 N NaOH and the basic aliquots with an equivalent amount of 0.1 N HCl.[3]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.[3]
Protocol 2: Oxidative Stability Study
This protocol assesses the susceptibility of the compound to oxidation.[8]
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile or Methanol (HPLC grade)
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubation: Incubate the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC to assess the extent of degradation.
Data Presentation
Summarize the quantitative data from the stability studies in a clear and structured table for easy comparison.
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| pH 7 Buffer, 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 |
Visualizations
pH-Dependent Equilibrium of this compound
Caption: pH-dependent equilibrium of an amine hydrochloride.
Workflow for a Forced Degradation Study
Caption: A typical workflow for forced degradation studies.
Conclusion
This compound possesses a stability profile that is largely dictated by the chemistry of its 3,3-disubstituted oxetane ring. While robust under basic and neutral conditions, it is susceptible to acid-catalyzed hydrolysis. A thorough understanding of its stability under various pH conditions is crucial for developing robust formulations and analytical methods. The troubleshooting guide and experimental protocols provided herein offer a framework for investigating and mitigating potential stability issues.
References
- Grygorenko, O. O., Vashchenko, B. V., Litskan, E. V., Tolmachova, D. A., Semenchenko, O. V., Lynnyk, S. V., Granat, D. S., Hoida, A. Y., Leha, D. O., Volochnyuk, D. M., & Ryabukhin, S. V. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. DOI: 10.26434/chemrxiv-2022-z1v0q-v2.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4518–4523. DOI: 10.1002/anie.201000142.
- ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
- ICH. (n.d.). Quality Guidelines.
- Mechanism of hydrolysis of polycyclic oxetan. (2014). Chemistry Stack Exchange.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itzstein, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 44-53.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. DOI: 10.1016/j.jpha.2013.09.003.
- Sharma, G., & Kumar, S. (2016). Forced Degradation Studies: A Prominent Way to Develop Stability Indicating Method. MedCrave Online Journal of Applied Bionics and Biomechanics, 1(1). DOI: 10.15406/oajbb.2016.01.00003.
- AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Pharmalytics. (2025). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. YouTube.
- ICH. (n.d.). Quality Guidelines.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
- Huynh-Ba, K. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- Burkhard, J. A., Wuitschik, G., Plancher, J.-M., Rogers-Evans, M., & Carreira, E. M. (2017). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters, 19(17), 4652–4655. DOI: 10.1021/acs.orglett.7b02229.
- Burkhard, J. A., Wuitschik, G., Plancher, J.-M., Rogers-Evans, M., & Carreira, E. M. (2017). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate.
- Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. DOI: 10.1021/ar00156a004.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem.
- National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem.
- Popova, M., & Yordanov, Y. (2024). An Overview of Degradation Strategies for Amitriptyline. Pharmaceuticals, 17(4), 455. DOI: 10.3390/ph17040455.
- Skotnicki, M., & Sediako, D. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Organic Process Research & Development, 24(10), 2053–2062. DOI: 10.1021/acs.oprd.0c00223.
- Kumar, V., & Singh, A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 105(9), 2664-2679. DOI: 10.1016/j.xphs.2016.05.021.
- Chemdad. (n.d.). 3-OXETANAMINE, 3-METHYL-.
- National Center for Biotechnology Information. (n.d.). Methylamine hydrochloride. PubChem.
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 12. chemscene.com [chemscene.com]
- 13. snscourseware.org [snscourseware.org]
- 14. database.ich.org [database.ich.org]
- 15. ajpsonline.com [ajpsonline.com]
Technical Support Center: Synthesis of 3-Methyloxetan-3-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 3-Methyloxetan-3-amine and its hydrochloride salt. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. Oxetane-containing compounds are of significant interest in medicinal chemistry as they can improve physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Overview of Synthetic Strategies
The synthesis of 3-Methyloxetan-3-amine typically originates from precursors that allow for the installation of an amino group at the C3 position of the methyl-substituted oxetane ring. The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations. The most prevalent routes involve the reduction of a nitrogen-containing functional group, such as a nitrile or a nitro group.
Caption: Common synthetic routes to 3-Methyloxetan-3-amine hydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Issue 1: Low Yield During Nitrile Reduction
Question: My yield is consistently low when reducing 3-methyloxetan-3-carbonitrile to the amine. What are the most critical factors to control?
Answer: Low yields in nitrile reductions, especially with sensitive substrates like oxetanes, typically stem from three areas: reagent choice and handling, reaction conditions, or workup losses.
A. For Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
Incomplete Reaction: LiAlH₄ is a powerful reducing agent, but incomplete reactions can still occur.[3]
-
Cause: Insufficient equivalents of LiAlH₄ or reagent deactivation by moisture.
-
Solution: Ensure you are using at least 1.5-2.0 equivalents of LiAlH₄. The solvent (typically THF or diethyl ether) must be rigorously anhydrous. The nitrile starting material should also be dry. Monitor the reaction to completion using TLC or GC-MS before quenching.[3]
-
-
Oxetane Ring Opening: The strained four-membered ring is susceptible to nucleophilic attack, especially under harsh conditions.
-
Cause: High local temperatures during the addition of reagents or prolonged heating.
-
Solution: The addition of the nitrile solution to the LiAlH₄ suspension should be done slowly at 0 °C to manage the initial exotherm.[3] After the addition is complete, the reaction can be gently refluxed for a controlled period (2-4 hours) to ensure full conversion.[3]
-
-
Difficult Workup: The quenching of LiAlH₄ can form gelatinous aluminum salts that trap the product, leading to significant losses.
-
Cause: Improper quenching procedure.
-
Solution: Employ a Fieser workup.[3] For 'X' grams of LiAlH₄ used, quench the reaction at 0 °C by the careful, sequential dropwise addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water.[3] This procedure is designed to produce granular, easily filterable aluminum salts, dramatically improving product recovery.
-
B. For Catalytic Hydrogenation:
-
Catalyst Poisoning or Inactivity:
-
Cause: Impurities in the starting material or solvent can poison the catalyst (e.g., Raney Nickel, Pd/C).
-
Solution: Use high-purity starting materials and solvents. If using Raney Nickel, ensure it is freshly prepared or properly activated.
-
-
Formation of Secondary Amine Byproducts: The primary amine product can react with the imine intermediate, leading to secondary amine impurities.
-
Cause: This is a common side reaction in reductive aminations and nitrile hydrogenations.
-
Solution: Perform the hydrogenation in a solvent containing ammonia (e.g., methanolic ammonia).[3] The excess ammonia competitively inhibits the primary amine product from reacting with the intermediate, thus maximizing the yield of the desired 3-methyloxetan-3-amine.
-
Issue 2: Product Isolation and Purification Challenges
Question: My crude product is a volatile, hard-to-purify oil. How can I improve its handling and achieve high purity?
Answer: The free base of 3-Methyloxetan-3-amine is a low molecular weight amine, which is expected to be a volatile liquid at room temperature.[4] Direct purification by distillation can lead to losses, and chromatographic purification can be complicated by the basicity of the amine.[5]
-
The Hydrochloride Salt Strategy:
-
Causality: The most robust and industry-standard method for purifying and handling basic amines is to convert them into a stable, non-volatile, crystalline salt. The hydrochloride salt is ideal for this purpose.
-
Protocol:
-
After a successful workup, dissolve the crude free-base amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The this compound salt will precipitate out of the solution as a solid.[6]
-
Monitor the addition to avoid adding a large excess of acid. You can check the pH of the slurry with a wetted pH strip.
-
Collect the solid by filtration, wash with a small amount of the cold solvent (e.g., diethyl ether) to remove any soluble impurities, and dry under vacuum.
-
-
-
Recrystallization for Final Purity:
-
Cause: The initial precipitate may still contain trapped impurities.
-
Solution: The dried hydrochloride salt can be further purified by recrystallization. A common solvent system for amine hydrochlorides is a polar protic solvent mixed with a less polar solvent, such as isopropanol/diethyl ether or ethanol/ethyl acetate. The goal is to dissolve the salt in a minimal amount of the hot polar solvent and then induce crystallization by cooling or by adding the less polar anti-solvent.
-
Caption: A logical workflow for troubleshooting low yield/purity issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 3-Methyloxetan-3-amine? A1: There are two main areas of concern. First, the oxetane ring is strained and can open under strongly acidic or high-temperature conditions, which can be exothermic.[2] Second, reagents commonly used in the synthesis are hazardous. LiAlH₄ is highly reactive with water and pyrophoric. Catalytic hydrogenation involves flammable solvents and pressurized hydrogen gas. Always conduct these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and engineering controls.
Q2: Which synthetic route is generally preferred for scalability? A2: For scalability, catalytic hydrogenation is often preferred over stoichiometric metal hydride reductions like LiAlH₄. The reasons include lower cost of reagents (hydrogen gas vs. LiAlH₄), easier workup (catalyst filtration vs. quenching large amounts of hydride), and generally milder reaction conditions which are safer to manage on a larger scale.[3]
Q3: How can I reliably confirm the purity and identity of the final hydrochloride salt? A3: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight of the free base. For the hydrochloride salt, a sharp melting point is a good indicator of purity. Finally, elemental analysis (CHN) is an excellent method to confirm the purity and correct salt stoichiometry of the final product.
Section 4: Data Summary Table
| Parameter | Route 1: LiAlH₄ Reduction of Nitrile | Route 2: Catalytic Hydrogenation of Nitrile |
| Starting Material | 3-Methyloxetan-3-carbonitrile | 3-Methyloxetan-3-carbonitrile |
| Key Reagents | LiAlH₄, Anhydrous THF/Ether | Raney Ni or Pd/C, H₂ gas, Methanolic NH₃ |
| Typical Yield | 60-80% | 70-90% |
| Pros | • Fast reaction times• High reactivity | • High yielding• Safer for large scale• Simpler workup |
| Cons | • Hazardous reagent• Requires strictly anhydrous conditions• Complex workup | • Requires specialized pressure equipment• Catalyst can be pyrophoric |
Section 5: Detailed Experimental Protocol
Protocol: Synthesis via Catalytic Hydrogenation and HCl Salt Formation
This protocol is provided as a representative example and should be adapted and optimized for specific laboratory conditions.
Part A: Reduction of 3-Methyloxetan-3-carbonitrile
-
Setup: To a high-pressure hydrogenation vessel, add 3-methyloxetan-3-carbonitrile (1.0 eq).
-
Catalyst & Solvent: Add Raney Nickel (approx. 10-20% by weight, as a slurry in water or ethanol) and anhydrous methanol saturated with ammonia. The use of ammonia is critical to suppress the formation of secondary amine byproducts.[3]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this depends on the specific catalyst and equipment) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 4-16 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst on the Celite pad is pyrophoric and should be kept wet with water and disposed of properly.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 3-methyloxetan-3-amine as an oil.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Part A in anhydrous diethyl ether (approx. 10 mL per gram of crude product).
-
Precipitation: While stirring, add 2.0 M HCl in diethyl ether dropwise. A white precipitate of this compound will form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities. Dry the solid under high vacuum to a constant weight. The final product should be a white to off-white crystalline solid.[6]
References
- T. Shyamsunder Reddy, B. George Vineel, A. Naidu and P.K. Dubey. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Wymann, D. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design.
- Various Authors. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- Biotage. (n.d.).
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 3-Methyloxetan-3-amine Hydrochloride
Welcome to the technical support guide for handling reactions involving 3-Methyloxetan-3-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable building block in their synthetic workflows. As a strained heterocyclic amine, its unique properties necessitate specific considerations during reaction work-up to ensure optimal yield, purity, and stability of your target molecule. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the common and complex challenges you may encounter.
Section 1: Core Principles & Pre-Work-up Considerations
Understanding the fundamental properties of your reagents is the first step toward a successful work-up. This section covers the essential chemistry of 3-Methyloxetan-3-amine and its hydrochloride salt.
FAQ: What are the key physicochemical properties I should be aware of?
3-Methyloxetan-3-amine is a primary amine featuring a strained four-membered oxetane ring. The hydrochloride salt is the common commercial form, which is a stable, crystalline solid. The free base is a liquid at room temperature. Understanding the difference in their properties is critical for designing an effective extraction strategy.
| Property | 3-Methyloxetan-3-amine (Free Base) | 3-Methyloxetan-3-amine HCl (Salt) | Rationale & Implications for Work-up |
| Molecular Formula | C₄H₉NO[1] | C₄H₁₀ClNO[2] | Affects molecular weight calculations for reaction stoichiometry. |
| Molecular Weight | 87.12 g/mol [1] | 123.58 g/mol | Ensure you are using the correct molecular weight for the form you have. |
| Appearance | Liquid | Off-white solid[3] | The salt is easier to handle and weigh accurately. |
| Solubility | Soluble in many organic solvents and slightly soluble in water.[4] | Highly soluble in water; poorly soluble in non-polar organic solvents like Et₂O, Hexanes. | This differential solubility is the cornerstone of a successful acid-base extraction. The salt form will partition into the aqueous layer, while the free base will move to the organic layer.[5] |
| pKa (of Conjugate Acid) | ~9-10 (Estimated) | N/A | The pKa of the conjugate acid (CH₃-Ox-NH₃⁺) is typical for a primary amine. To deprotonate it and generate the free base, the pH of the aqueous solution must be raised to at least 2 units above its pKa, typically pH > 11.[6] |
FAQ: Why is the hydrochloride salt typically used as the starting material?
The hydrochloride salt is favored for several practical reasons:
-
Stability and Handling: The salt is a non-volatile, crystalline solid, making it significantly easier and safer to weigh and handle compared to the free base, which is a liquid.[3]
-
Hygroscopicity: While the salt can be hygroscopic, it is generally more stable to atmospheric moisture and carbon dioxide than the highly basic free amine.[3]
-
Shelf Life: The salt form prevents degradation and side reactions over long-term storage.
FAQ: What are the primary safety considerations?
As with any chemical procedure, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: this compound is harmful if swallowed and can cause skin and serious eye irritation.[3][8] Avoid breathing dust and ensure work is conducted in a well-ventilated area or a chemical fume hood.
-
Basification Step: The neutralization of the hydrochloride salt with a base is an acid-base reaction and can be exothermic. Add the basic solution slowly, especially if the reaction mixture is concentrated.
Section 2: Standard Aqueous Work-up Protocol
This section details the most common procedure for isolating a product from a reaction where this compound was used as a reactant. The core principle is to convert the amine salt into its free base form, allowing it to be separated from aqueous-soluble materials.
Q: How do I properly neutralize the reaction mixture and liberate the free amine?
The goal is to raise the pH of the aqueous phase to >11 to ensure the complete deprotonation of the amine hydrochloride to its free base form.[9]
Step-by-Step Neutralization and Extraction Protocol:
-
Cool the Reaction Mixture: If the reaction was run at an elevated temperature, cool it to room temperature or 0 °C in an ice bath. This minimizes potential side reactions or degradation of sensitive functional groups during the exothermic neutralization.
-
Dilute with Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or diethyl ether). This ensures your product has a phase to partition into once the work-up begins.
-
Add Water: Add deionized water to the mixture to dissolve the amine salt and other inorganic byproducts.
-
Basify the Aqueous Layer: Slowly add a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) for sensitive substrates, or a stronger base like sodium carbonate (Na₂CO₃) or 1-2 M sodium hydroxide (NaOH) for more robust compounds. Monitor the pH of the aqueous layer using pH paper, aiming for a final pH of 11-12.
-
Expert Tip: NaHCO₃ is a weak base and may not be sufficient to fully deprotonate the amine. It is best used to neutralize excess acid before adding a stronger base. For most applications, Na₂CO₃ is a good compromise between basicity and safety. Use NaOH with caution, as its high basicity can sometimes catalyze side reactions.
-
-
Transfer to Separatory Funnel: Transfer the entire biphasic mixture to a separatory funnel.
-
Extract the Product: Stopper the funnel, invert it, and vent to release any pressure (especially if bicarbonate was used, which generates CO₂ gas). Shake the funnel vigorously for 30-60 seconds, venting periodically.[10] Allow the layers to separate completely.
-
Separate the Layers: Drain the lower layer. Which layer is which depends on the solvent used (e.g., DCM is denser than water; ethyl acetate is less dense). If you are unsure, add a few drops of water to see which layer it joins.[10]
-
Re-extract the Aqueous Layer: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.
Q: How do I properly wash and dry the combined organic layers?
-
Brine Wash: After combining the organic extracts, wash them once with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of dissolved water from the organic layer and can aid in breaking up minor emulsions.[10]
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Expert Tip: Na₂SO₄ is a neutral and mild drying agent, suitable for most compounds. MgSO₄ is slightly acidic and has a higher capacity but may not be suitable for very acid-sensitive products. Add the drying agent until it no longer clumps together and swirls freely.
-
-
Isolate: Filter the dried solution to remove the drying agent, rinse the agent with a small amount of fresh solvent, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield your crude product.
Section 3: Troubleshooting Guide
Even with a standard protocol, challenges can arise. This section provides solutions to the most common issues encountered during the work-up of reactions involving 3-Methyloxetan-3-amine.
Issue: A persistent emulsion has formed during extraction.
Emulsions are colloidal suspensions of one liquid in another and are a common frustration, often caused by fine particulate matter or amphiphilic byproducts.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Add Brine: Add a significant volume of saturated NaCl (brine) solution. This increases the ionic strength of the aqueous layer, forcing the organic solvent out of solution and often breaking the emulsion.[10]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.
-
Filter through Celite®: As a last resort, filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the particulate matter that may be stabilizing the emulsion. Rinse the Celite® pad with your organic solvent to recover your product.[11]
Issue: My product has high water solubility, leading to low extraction yields.
If your product contains polar functional groups, it may have significant solubility in the aqueous layer, even after basification.
Strategies to Improve Recovery:
-
Increase Salinity ("Salting Out"): Before extraction, saturate the aqueous layer with sodium chloride. This significantly decreases the solubility of polar organic compounds in the aqueous phase, driving them into the organic layer.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent that is still water-immiscible, such as n-butanol.
-
Continuous Liquid-Liquid Extraction: For highly valuable or extremely water-soluble products, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over several hours.
-
Back-Extraction: If your product is the only basic compound in the mixture, you can perform a "back-extraction." After the initial work-up, acidify the combined organic layers with dilute aqueous HCl (e.g., 1 M). Your amine product will become a hydrochloride salt and move into the new aqueous layer, leaving non-basic impurities behind in the organic layer. You can then re-basify this new aqueous layer and extract your now-purified product.[12]
Issue: My final product is contaminated with unreacted 3-Methyloxetan-3-amine.
Residual starting material can often be carried through the work-up.
Purification Strategies:
-
Acidic Wash: After your standard work-up, wash the combined organic layers with dilute aqueous acid (e.g., 1 M HCl or saturated NH₄Cl). This will protonate the leftover 3-Methyloxetan-3-amine, pulling it into the aqueous layer as its salt.
-
CAUTION: This method is only suitable if your desired product is not basic and is stable to acid. If your product is also an amine, this will not work.
-
-
Silica Gel Chromatography: Unreacted 3-Methyloxetan-3-amine is quite polar and will often stick to a silica gel column. Standard flash chromatography can effectively separate it from less polar products.[13]
Issue: My product is sensitive to strong base (e.g., contains an ester or other hydrolyzable group).
Using strong bases like NaOH can lead to product degradation.
Modified Work-up:
-
Use a milder base for the neutralization step. A saturated solution of sodium bicarbonate (NaHCO₃) is often the best choice. It is basic enough to neutralize the HCl salt but generally not strong enough to hydrolyze esters.
-
Be aware that you may need to use a large volume of NaHCO₃ solution and that significant CO₂ evolution will occur. Work slowly and vent the separatory funnel frequently.
-
Avoid leaving the reaction in the basic aqueous solution for extended periods. Proceed with the extraction as soon as the neutralization is complete.
Section 4: Advanced Purification
FAQ: When should I use column chromatography, and are there special considerations for amine-containing products?
Flash column chromatography is necessary when simple extraction fails to remove impurities with similar solubility profiles to your product.
Best Practices for Amine-Containing Compounds:
-
Tailing on Silica: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This often leads to significant "tailing" or streaking of the product spot on TLC and poor separation during column chromatography.[13]
-
Solution: To mitigate this, add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) is added to the solvent mixture (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). The triethylamine competitively binds to the acidic sites on the silica, allowing your product to elute cleanly.[13]
-
Alternative Stationary Phases: For very basic compounds, consider using a less acidic stationary phase like neutral or basic alumina.[14]
FAQ: Can I purify my product by forming a salt?
Yes, this is an excellent and often overlooked purification technique, especially if your product is an amine.[13]
Protocol for Salt Precipitation:
-
After obtaining your crude product, dissolve it in a suitable organic solvent where the free base is soluble (e.g., diethyl ether, ethyl acetate, or 2-propanol).
-
Slowly add a solution of an acid, such as HCl in diethyl ether or oxalic acid in THF.
-
The corresponding salt of your product will often precipitate out of the solution as a pure crystalline solid.
-
The solid can be collected by vacuum filtration, washed with cold solvent, and dried to yield highly pure material. This method is particularly effective for removing non-basic impurities.
References
- Reddit r/Chempros. (2024). Amine workup. [Link]
- PubChem - National Institutes of Health. This compound. [Link]
- University of California, Los Angeles (UCLA) - Merlic Group. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- YouTube. (2021). Troubleshooting Amine Systems. [Link]
- PubChem - National Institutes of Health. 3-Amino-3-methyloxetane. [Link]
- PubChem - National Institutes of Health. (3-Methyloxetan-3-yl)methanamine. [Link]
- The Dong Group.
- Scribd.
- Refining Community.
- AmmoniaKnowHow. Trends in Tragedy – An in-depth Study of Amine System Failures. [Link]
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
- Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. [Link]
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. [Link]
- ACS Publications - Chemical Reviews. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
- Google Patents.
- ResearchGate.
- National Institutes of Health (PMC).
- ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. [Link]
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- Michigan State University Chemistry. Amine Reactivity. [Link]
- Organic Syntheses. Methylamine Hydrochloride. [Link]
- PubChem - National Institutes of Health. 3-Methyloxetane. [Link]
- PubChem - National Institutes of Health. 3-Methyloxetane-3-carbaldehyde. [Link]
- YouTube. (2022). How to purify Amine?. [Link]
- Nine Chongqing Chemdad Co., Ltd. 3-OXETANAMINE, 3-METHYL-. [Link]
- Journal of the Chemical Society, Faraday Transactions 1. Reactions of methyl radicals with 3-methyloxetane.... [Link]
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry. [Link]
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- 1. 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in Oxetane Synthesis
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected byproducts in their reactions. As a Senior Application Scientist, I have compiled this resource to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. Our focus here is on scientific integrity, providing you with reliable, field-proven insights to ensure the success of your experiments.
Introduction: The Challenge of the Four-Membered Ring
Oxetanes are increasingly valuable motifs in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability when replacing common functional groups like gem-dimethyl or carbonyls.[1][2] However, the synthesis of this strained four-membered ring is not without its challenges.[2][3] The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to various side reactions, leading to the formation of unexpected and often difficult-to-characterize byproducts.[4] This guide will equip you with the knowledge to identify, minimize, and characterize these impurities, ensuring the purity and desired yield of your target oxetane.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental observations you might encounter. Each question is followed by a diagnostic workflow and potential solutions.
Issue 1: My NMR spectrum shows unexpected alkene signals, and the yield of my oxetane from a 1,3-diol is low.
Q1: What is the likely cause of these alkene signals?
A1: The presence of alkene signals (typically in the range of 4.5-6.0 ppm in ¹H NMR) in an intramolecular Williamson ether synthesis starting from a 1,3-diol or a 1,3-halohydrin strongly suggests a competing Grob fragmentation reaction.[2][3] This is a common side reaction that is entropically favored and can dominate under certain conditions, leading to the formation of an aldehyde or ketone and an alkene instead of the desired oxetane.[3][5]
DOT Diagram: Williamson Ether Synthesis vs. Grob Fragmentation
Caption: Competing pathways in the cyclization of a 1,3-halohydrin.
Q2: How can I confirm that Grob fragmentation is occurring?
A2: A combination of spectroscopic techniques can confirm the presence of Grob fragmentation products:
-
NMR Spectroscopy:
-
¹H NMR: Look for characteristic signals of a terminal or internal alkene. You will also see a new aldehyde proton signal (around 9-10 ppm) or signals corresponding to a ketone. The starting 1,3-diol or halohydrin signals will be diminished.
-
¹³C NMR: The presence of sp² carbon signals (typically 100-150 ppm) for the alkene and a carbonyl signal (>190 ppm for an aldehyde or >200 ppm for a ketone) are strong indicators.[6][7]
-
-
Mass Spectrometry (MS): The mass spectrum will show molecular ions corresponding to the masses of the alkene and carbonyl fragments. The fragmentation pattern of alkenes in EI-MS is often characterized by clusters of peaks separated by 14 mass units (CH₂).[8][9]
Q3: What steps can I take to minimize or prevent Grob fragmentation?
A3: Minimizing Grob fragmentation involves optimizing your reaction conditions to favor the intramolecular SN2 cyclization:
-
Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base. Potassium tert-butoxide (KOtBu) is often a good choice.[2] Avoid using smaller, more nucleophilic bases that can promote elimination.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[10] Higher temperatures tend to favor the fragmentation pathway.
-
Solvent: A polar aprotic solvent like THF or DMSO is generally preferred for Williamson ether synthesis.[11] The choice of solvent can significantly influence the selectivity.[12]
-
Leaving Group: A good leaving group is essential for the SN2 reaction. If starting from a diol, ensure complete conversion to a tosylate, mesylate, or halide. Iodide is generally the best leaving group among the halides.[2]
-
High Dilution: For intramolecular reactions, using high dilution conditions (i.e., slow addition of the substrate to a solution of the base) can favor the desired cyclization over intermolecular side reactions.[10]
Experimental Protocol: Minimizing Grob Fragmentation in Oxetane Synthesis
-
Substrate Preparation: Ensure your 1,3-halohydrin or 1,3-diol-derived substrate (e.g., tosylate) is pure and dry.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate in anhydrous THF to make a dilute solution (e.g., 0.01 M).
-
Base Addition: In a separate flame-dried flask, prepare a suspension of a slight excess (e.g., 1.1 equivalents) of potassium tert-butoxide in anhydrous THF.
-
Slow Addition: Using a syringe pump, add the substrate solution to the base suspension over a period of several hours at 0 °C or room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the oxetane product.
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: My Paterno-Büchi reaction is giving me a complex mixture of products, including what looks like cleavage products.
Q1: What are the likely side reactions in a Paterno-Büchi reaction?
A1: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be accompanied by several side reactions, most notably the Norrish Type I and Type II reactions of the excited carbonyl compound.[4][13][14]
-
Norrish Type I: This involves the cleavage of the α-carbon-carbonyl bond, leading to two radical fragments that can undergo further reactions.[3][15]
-
Norrish Type II: This is an intramolecular reaction where the excited carbonyl abstracts a γ-hydrogen, forming a 1,4-biradical. This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone or aldehyde) or cyclize to form a cyclobutanol.[15][16] Alkene dimerization can also be a competing process.[4]
DOT Diagram: Paterno-Büchi Reaction and Competing Norrish Type II Reaction
Caption: Competing photochemical pathways for an excited carbonyl.
Q2: How can I identify Norrish Type II byproducts?
A2: The identification of Norrish Type II products relies on careful spectroscopic analysis of your crude reaction mixture:
-
NMR Spectroscopy:
-
¹H NMR: Look for new alkene signals and signals corresponding to a new ketone or aldehyde. For example, the cleavage of a ketone could result in a new methyl ketone, which would show a characteristic singlet around 2.1 ppm.[17]
-
¹³C NMR: The presence of new sp² carbon signals for the alkene and a new carbonyl signal will be indicative of the cleavage reaction.
-
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for separating and identifying the volatile components of your reaction mixture.[18] The mass spectra of the byproducts can be compared to library data for confirmation.
Q3: How can I suppress these photochemical side reactions?
A3: Suppressing Norrish reactions and other photochemical side reactions involves careful control of the reaction conditions:
-
Wavelength of Light: The energy of the light used for irradiation can influence the reaction pathway. Using a longer wavelength of light (lower energy) may selectively excite the desired chromophore without providing enough energy for competing bond cleavages.
-
Solvent: The choice of solvent can impact the lifetime and reactivity of the excited state. Protic solvents can sometimes quench excited states, while aprotic solvents are generally preferred.
-
Concentration: Running the reaction at a higher concentration of the alkene can favor the intermolecular Paterno-Büchi reaction over the intramolecular Norrish Type II reaction.
-
Additives: In some cases, additives can be used to suppress side reactions. For example, p-xylene has been reported to suppress alkene dimerization.[4]
-
Triplet Sensitizers: For reactions that proceed through a triplet excited state, a triplet sensitizer can be used to selectively populate the triplet state of the carbonyl compound, potentially minimizing side reactions from the singlet excited state.[19][20][21]
Issue 3: I have a byproduct with the same mass as my desired oxetane, but the NMR is different. What could it be?
Q1: What is a likely isomeric byproduct in oxetane synthesis?
A1: A common and often unexpected isomeric byproduct is a tetrahydrofuran (THF) derivative, formed through a ring expansion of the oxetane product, especially under harsh reaction conditions.[1][4] This can be particularly prevalent when using strong acids or high temperatures during the synthesis or workup.[1][4]
Q2: How can I distinguish between an oxetane and a tetrahydrofuran isomer using NMR?
A2: ¹H and ¹³C NMR spectroscopy are excellent tools for distinguishing between these two cyclic ethers. The key differences arise from the different ring sizes and bond angles, which affect the chemical shifts and coupling constants.
| Feature | Oxetane | Tetrahydrofuran |
| ¹H NMR Chemical Shift (α-protons) | Typically downfield (4.5-5.0 ppm) due to ring strain.[22] | Typically more upfield (3.7-4.0 ppm) compared to oxetanes.[23] |
| ¹³C NMR Chemical Shift (α-carbons) | Typically in the range of 70-80 ppm.[22] | Typically in the range of 67-70 ppm.[7] |
| Coupling Constants | The coupling constants in the four-membered ring can be distinct from those in a five-membered ring. |
Q3: How can I prevent the formation of the tetrahydrofuran byproduct?
A3: Preventing ring expansion to a tetrahydrofuran involves maintaining mild reaction and workup conditions:
-
Avoid Strong Acids: Use non-acidic or mildly basic conditions whenever possible.[10] If an acidic workup is necessary, use a dilute acid and keep the temperature low.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps.
-
Purification: When performing column chromatography, use a neutral stationary phase like deactivated silica gel or alumina to minimize the risk of acid-catalyzed rearrangement on the column.[10]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble removing unreacted 1,3-diol starting material from my oxetane product. What are some effective purification strategies?
A1: 1,3-diols are often more polar than the corresponding oxetanes, which can be exploited for purification.
-
Column Chromatography: A carefully run silica gel column is the most common method. Use a solvent system with a gradual increase in polarity (e.g., starting with a non-polar solvent like hexanes and gradually adding ethyl acetate). The less polar oxetane should elute before the more polar diol.
-
Aqueous Wash: If the diol is sufficiently water-soluble, you may be able to remove a significant portion of it by washing the crude organic extract with water or brine.
-
Distillation: For volatile oxetanes, distillation under reduced pressure can be an effective method to separate it from the less volatile diol.[10]
Q2: I suspect I am forming polymeric byproducts. How can I detect and avoid them?
A2: Polymerization can be a significant side reaction, especially in the presence of catalytic amounts of acid or Lewis acids which can initiate cationic ring-opening polymerization.[1][24]
-
Detection: Polymeric byproducts are often non-volatile and may appear as a baseline "hump" in your NMR spectrum or as a non-eluting residue on your TLC plate or GC column. Gel permeation chromatography (GPC) can be used to confirm the presence of high molecular weight species.
-
Prevention: To avoid polymerization, it is crucial to maintain neutral or basic conditions and to scrupulously exclude any acidic impurities. Ensure all glassware is clean and that all reagents and solvents are free of acidic contaminants.
Q3: My mass spectrum shows a peak for my product, but the fragmentation pattern is confusing. What are some characteristic fragmentation patterns for oxetanes?
A3: The fragmentation of oxetanes in EI-MS can be complex. Common fragmentation pathways include the loss of small neutral molecules like formaldehyde (CH₂O) or an alkene, as well as ring cleavage to form radical cations. The specific fragmentation will depend on the substitution pattern of the oxetane ring.
References
- Bednarek, M., Degueil, M., & Pourceau, G. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(7), 2458–2464. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Fessard, T. C., & Carreira, E. M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1323–1425. [Link]
- Glaude, P. A., et al. (2010). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST. [Link]
- Bull, J. A., Croft, A. K., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Fessard, T. C., & Carreira, E. M. (2024).
- Azevedo, C. M. G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5199. [Link]
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694. [Link]
- Ma, X., & Xia, Y. (2020). CHAPTER 7: Unsaturated Lipid Analysis via Coupling the Paternò–Büchi Reaction with ESI-MS/MS. In Lipidomics. Royal Society of Chemistry. [Link]
- Kaur, N. (2023). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Ermer, K. (2001). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne. [Link]
- Wikipedia. (2023).
- Clark, J. (2022).
- eGyanKosh. (n.d.).
- ResearchGate. (n.d.).
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- Chad's Prep. (n.d.).
- The Dong Group. (n.d.).
- Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Vanderwal, C. D., & Vosburg, D. A. (2005). Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy. Organic Letters, 7(25), 5677–5680. [Link]
- Reddit. (2022). Williamson Ether synthesis. [Link]
- AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. [Link]
- Li, A., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.
- Li, A., et al. (2024). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Paternò‐Büchi reaction of ketoesters with alkenes and Norrish type II reaction. [Link]
- Aitken, D. J., et al. (2022). Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò-Büchi Reactions. The Journal of Organic Chemistry, 87(23), 15985–15994. [Link]
- D'Auria, M. (2019). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 24(18), 3326. [Link]
- ResearchGate. (n.d.). Next Generation Paternò-Büchi Reagents for Lipid Analysis by Mass Spectrometry. [Link]
- D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. [Link]
- Majumder, S., & Giri, P. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly, 152(11), 1303-1324. [Link]
- Chem-St
- D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. RSC Publishing. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
- ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. [Link]
- ResearchGate. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
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solvent effects on the reactivity of 3-Methyloxetan-3-amine hydrochloride
Welcome to the technical support center for 3-Methyloxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in chemical synthesis. The unique strained ring system of the oxetane motif, combined with the adjacent primary amine, presents a distinct reactivity profile that is highly dependent on experimental conditions, particularly the choice of solvent.[1][2] This resource provides field-proven insights and scientifically grounded explanations to help you navigate the complexities of working with this versatile building block.
I. Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
Question: I am attempting an N-alkylation/N-acylation reaction with this compound, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?
Answer:
The primary reason for a lack of reactivity is the state of the amine group. In its hydrochloride salt form, the amine exists as a protonated ammonium ion (R-NH3+), which is not nucleophilic.[3] To participate in nucleophilic reactions, it must be deprotonated to the free amine (R-NH2).
Probable Causes & Solutions:
-
Inadequate Basicity: The base used may not be strong enough to effectively deprotonate the ammonium salt.
-
Solution: Switch to a stronger, non-nucleophilic base. For many reactions, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sufficient. However, in some cases, a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) may be required.[2] The choice of base is critical and should be tailored to the specific reaction conditions.
-
-
Incorrect Stoichiometry of Base: An insufficient amount of base will result in incomplete deprotonation of the starting material.
-
Solution: Use at least one equivalent of base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation and drive the reaction to completion.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4][5]
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., CH2Cl2 or MeCN).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) at 0 °C to neutralize the hydrochloride and deprotonate the resulting ammonium salt.[3]
-
Slowly add the acid chloride (1.1 eq) to the reaction mixture at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Issue 2: Unwanted Oxetane Ring-Opening Side Products
Question: My reaction is producing significant amounts of a side product that appears to be the result of the oxetane ring opening. How can I prevent this?
Answer:
The oxetane ring is strained and susceptible to nucleophilic or acid-catalyzed ring-opening, especially under harsh reaction conditions.[1][7] The presence of Lewis acids or strong Brønsted acids can promote this side reaction.
Probable Causes & Solutions:
-
Acidic Conditions: The hydrochloride salt itself can create a mildly acidic environment. Furthermore, some reagents or impurities may be acidic.
-
Solution: Ensure that a sufficient amount of a non-nucleophilic base is present to neutralize all acidic species. Running the reaction under strictly neutral or slightly basic conditions is crucial.
-
-
Lewis Acid Catalysis: Certain metal catalysts or additives can act as Lewis acids, coordinating to the oxetane oxygen and facilitating ring opening.[7]
-
Solution: If a metal catalyst is necessary, screen for milder options. For instance, some indium-catalyzed reactions have been shown to activate N-acyl-3-aminooxetanes to trigger ring-opening.[7] If not essential, avoid Lewis acidic reagents.
-
-
High Temperatures: Elevated temperatures can provide the activation energy needed for the ring-opening pathway.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.
-
-
Choice of Nucleophile: Highly reactive or "hard" nucleophiles may be more prone to attacking the oxetane ring carbons.
-
Solution: If possible, use a "softer," less reactive nucleophile. The specific choice will depend on the desired transformation.
-
Issue 3: Poor Solubility of Starting Material
Question: I am having difficulty dissolving this compound in my chosen reaction solvent. What can I do?
Answer:
As a salt, this compound has higher polarity and is more soluble in polar solvents.
Probable Causes & Solutions:
-
Inappropriate Solvent: Nonpolar solvents like toluene or hexanes are generally poor choices for dissolving this salt.
-
Initial Neutralization: The free amine form is often more soluble in a wider range of organic solvents than the hydrochloride salt.
-
Solution: A biphasic workup can be employed to generate the free amine before the main reaction. Dissolve the hydrochloride salt in water, add a base like NaOH to deprotonate the amine, and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. After drying and concentrating the organic phase, the free amine can be used in the subsequent reaction.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, stability, and reactivity of this compound.
1. What is the role of the oxetane ring in influencing the reactivity of the amine group?
The oxetane ring has several effects. Its strained nature can influence the bond angles and electronics of the adjacent quaternary carbon, which in turn can have a modest impact on the basicity and nucleophilicity of the amine. More significantly, the oxetane is a polar functional group and can act as a hydrogen bond acceptor, which can affect the solubility and interaction of the molecule with solvents and other reagents.[1]
2. How does solvent polarity affect reactions involving this compound?
Solvent polarity plays a crucial role in both SN1 and SN2 type reactions.
-
For SN2 reactions (e.g., N-alkylation, N-acylation): Polar aprotic solvents (e.g., THF, MeCN, DMF) are generally preferred.[6] They can dissolve the polar starting materials but do not strongly solvate the nucleophilic free amine, thus enhancing its reactivity.[5] Polar protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to act as a nucleophile and slows the reaction rate.[4][5]
-
For SN1-type reactions (less common for the amine itself but relevant for ring-opening): If a reaction proceeds through a carbocationic intermediate (e.g., acid-catalyzed ring-opening), polar protic solvents can accelerate the reaction by stabilizing the charged transition state and intermediate.[4][6][8]
Solvent Polarity and its General Effect on Nucleophilic Substitution
| Solvent Type | Example Solvents | Effect on SN1 Rate | Effect on SN2 Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Increases | Decreases | Stabilizes the carbocation intermediate in SN1. Solvates the nucleophile in SN2, reducing its reactivity.[4][6][8][9] |
| Polar Aprotic | Acetone, DMF, MeCN, DMSO | No significant effect or slight decrease | Increases | Solvates the cation but not the anionic nucleophile, leading to a "naked," more reactive nucleophile.[5][6] |
| Nonpolar | Hexane, Toluene, CCl4 | Decreases | Decreases | Poor solvation of both charged intermediates (SN1) and polar reactants (SN2).[6] |
3. What are some common side reactions to be aware of?
Besides oxetane ring-opening, other potential side reactions include:
-
Over-alkylation: In N-alkylation reactions, the primary amine product can sometimes react further to form a secondary amine. This can be minimized by using the amine as the limiting reagent or by employing reductive amination.
-
Dimerization/Polymerization: Under certain catalytic conditions, 3-aminooxetanes can undergo dimerization or polymerization.[10] This is more of a concern in specialized applications and less so in typical nucleophilic substitution reactions.
4. How should this compound be stored?
It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. As it is a hydrochloride salt, it is generally more stable and less volatile than its free amine counterpart.
5. Is the free amine of 3-Methyloxetan-3-amine stable?
The free amine, 3-Methyloxetan-3-amine, is a stable compound.[11] However, like many primary amines, it is basic and can react with atmospheric carbon dioxide over time to form a carbonate salt. For long-term storage, the hydrochloride salt is preferred due to its greater stability.
Visualizing Reaction Pathways
Diagram 1: Deprotonation and N-Acylation Workflow
Caption: Workflow for the activation and acylation of this compound.
Diagram 2: Troubleshooting Low Reactivity
Caption: Decision tree for troubleshooting low reactivity in nucleophilic substitution reactions.
References
- What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. (2014).
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015).
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
- Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (n.d.). NIH.
- Table 2 . Effects of solvent on the ring-opening a - ResearchGate. (n.d.).
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023).
- Organic & Biomolecular Chemistry. (2023). RSC Publishing.
- Synthesis of 3-azidomethyl-3-methyloxetane - ResearchGate. (n.d.).
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
- Impact of Solvent on the Thermal Stability of Amines - PMC. (2022). NIH.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem. (n.d.). NIH.
- 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC. (2020). NIH.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (n.d.). Connect Journals.
- This compound | C4H10ClNO | CID 66570570 - PubChem. (n.d.). NIH.
- (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem. (n.d.). NIH.
- Impact of Solvent on the Thermal Stability of Amines - ResearchGate. (n.d.).
- Initial results between 3-aminooxetanes and thiocarbonyl compounds - ResearchGate. (n.d.).
- Amine Reactions Exam Prep | Practice Questions & Video Solutions. (n.d.). Pearson.
Sources
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Technical Support Center: Catalyst and Reaction Selection for 3-Methyloxetan-3-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-Methyloxetan-3-amine and its hydrochloride salt. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic campaigns. As a structural motif, the 3-methyl-3-amino-oxetane unit is increasingly valued in drug discovery for its ability to serve as a polar, three-dimensional bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties like solubility and metabolic stability.[1][2]
This guide provides direct answers to common experimental challenges, offers troubleshooting advice, and details validated protocols for the most frequent transformations involving this reagent.
Part 1: Frequently Asked Questions (General Considerations)
This section addresses initial questions that are critical for success before starting any experiment.
Q1: My starting material is 3-Methyloxetan-3-amine hydrochloride. Do I need to neutralize it before my reaction?
A1: Yes, in most cases, neutralization is essential. The hydrochloride salt form means the primary amine is protonated as an ammonium ion (-NH₃⁺). This form is not nucleophilic and will not participate in common reactions like amide coupling or reductive amination.
You have two primary options for neutralization:
-
Aqueous Workup: Dissolve the hydrochloride salt in water, add an aqueous base (e.g., 1M NaOH, NaHCO₃) until the solution is basic (pH > 10), and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. This method provides the pure, isolated free amine but requires an extra step.
-
In Situ Neutralization: Add a stoichiometric amount (or a slight excess, typically 1.1-1.5 equivalents) of a non-nucleophilic organic base directly to the reaction mixture. This is the more common and efficient approach. Suitable bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA, or Hünig's base), or N-methylmorpholine (NMM). The choice of base can be critical; for instance, DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.
Q2: How stable is the oxetane ring during typical synthetic transformations?
A2: The oxetane ring in 3,3-disubstituted systems like this one is significantly more stable than an epoxide but can be susceptible to ring-opening under certain conditions.[3]
-
Acidic Conditions: Strong acidic conditions (e.g., concentrated HCl, TFA at elevated temperatures) should be avoided as they can catalyze the ring-opening of the oxetane.[1][2] While generally robust, the presence of an internal nucleophile (like the amine itself, if it were secondary or tertiary) could facilitate intramolecular ring-opening to form five-membered rings, especially under acidic catalysis.[4]
-
Basic Conditions: The oxetane ring is generally stable to most basic conditions, including those used for in situ neutralization (TEA, DIPEA) and many standard reaction conditions.
-
Reductive/Oxidative Conditions: The ring is stable to common reducing agents like NaBH(OAc)₃, NaBH₄, and catalytic hydrogenation (e.g., H₂/Pd-C), as well as many common oxidants.
-
Lewis Acids: Strong Lewis acids can activate the oxetane oxygen, promoting nucleophilic ring-opening. This reactivity can be either a desired transformation or an unwanted side reaction, so the choice of catalyst is critical.[5][6]
Part 2: Reaction-Specific Guides & Troubleshooting
This section is divided by reaction type, providing catalyst recommendations, troubleshooting tips, and detailed protocols.
Amide Coupling Reactions
The formation of an amide bond by coupling the primary amine with a carboxylic acid is one of the most fundamental reactions in drug development.[7]
Q3: What are the best catalysts or coupling reagents for this amine?
A3: Standard peptide coupling reagents are highly effective. The choice often depends on factors like cost, scale, and the sensitivity of other functional groups in your carboxylic acid partner.
| Coupling Reagent | Base | Solvent | Key Considerations |
| HATU / HBTU | DIPEA, TEA | DMF, DCM | Highly efficient, fast reaction times. Generally provides high yields and is suitable for sterically hindered substrates. Can cause racemization in chiral carboxylic acids if not handled properly. |
| EDC / HOBt | DIPEA, NMM | DMF, DCM | A classic, cost-effective choice. The HOBt additive suppresses side reactions and minimizes racemization. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | Ethyl Acetate, THF | Excellent for water-sensitive reactions as byproducts are water-soluble. Known for high purity and yields. |
| Boron-based catalysts | N/A (often thermal) | Toluene | Boron-based reagents like B(OCH₂CF₃)₃ can facilitate direct amidation, often under thermal conditions with water removal.[7] This is a less common but powerful method for specific applications. |
Troubleshooting Guide: Amide Coupling
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete neutralization of the hydrochloride salt. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficient activation time for the carboxylic acid. | 1. Ensure at least 1.1 equivalents of base (e.g., DIPEA) are used relative to the amine salt. 2. Use fresh, high-purity coupling reagents. 3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. |
| Formation of Side Products | 1. Racemization of a chiral carboxylic acid. 2. Reaction with other nucleophiles in the substrate. | 1. Use an additive like HOBt or run the reaction at a lower temperature (0 °C). 2. Ensure other nucleophilic groups (e.g., alcohols, other amines) are appropriately protected. |
Experimental Protocol: General Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq) followed by HATU (1.1 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of this compound (1.2 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting the amine with an aldehyde or ketone.[8]
Q4: Which reducing agents are recommended for reductive amination with 3-Methyloxetan-3-amine?
A4: The key is to use a reducing agent that is selective for the protonated imine/iminium ion intermediate over the starting carbonyl compound.
| Reducing Agent | Solvent | Key Considerations |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Highly recommended. It is mild, selective, and does not reduce most aldehydes or ketones under the reaction conditions. It is commercially available and easy to handle.[9] |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Effective and selective, but highly toxic due to the potential release of HCN gas if the pH becomes too acidic. Often requires careful pH control.[8] |
| H₂ with a Metal Catalyst (e.g., Pd/C, PtO₂) | Methanol, Ethanol | A "green" and scalable option. However, it requires hydrogenation equipment and may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, some protecting groups). |
Troubleshooting Guide: Reductive Amination
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Amine | 1. Incomplete formation of the imine intermediate. 2. Reduction of the starting aldehyde/ketone. | 1. Add a dehydrating agent like molecular sieves (4Å) or run the reaction in a non-protic solvent. A catalytic amount of acetic acid can facilitate imine formation. 2. Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, add it only after imine formation is complete. |
| Formation of Dialkylated Product | The product (a secondary amine) reacts with another equivalent of the carbonyl compound. | Use a slight excess of the primary amine (1.2-1.5 eq) relative to the carbonyl compound to favor the formation of the desired product. |
| No Reaction | Incomplete neutralization of the hydrochloride salt. | Add 1.1-1.2 equivalents of a base (DIPEA/TEA) to free the amine before adding the carbonyl compound. |
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
To a flask containing this compound (1.2 eq), add the aldehyde or ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 3-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Ring-Opening of the Oxetane
The strained oxetane ring can be opened by various nucleophiles upon activation with a suitable catalyst. This provides a route to 1,3-difunctionalized compounds.[10]
Q5: I want to use the oxetane as an electrophile. What catalysts should I consider for ring-opening with an external nucleophile (e.g., a thiol, alcohol, or another amine)?
A5: The reaction requires activation of the oxetane oxygen, which is typically achieved with a Lewis acid or a Brønsted acid catalyst. The choice of catalyst can influence the regioselectivity and efficiency of the reaction.
| Catalyst Type | Examples | Nucleophiles | Key Considerations |
| Lewis Acids | MgBr₂·OEt₂, Al(C₆F₅)₃, Sc(OTf)₃, Yb(OTf)₃ | Thiols, Amines, Alcohols, Cyanides | Generally effective and widely used.[6] Stronger Lewis acids like Al(C₆F₅)₃ can promote isomerization in some cases.[5] Catalyst loading is typically 1-10 mol%. |
| Brønsted Acids | Chiral Phosphoric Acids, HCl (catalytic) | Thiols, Alcohols | Can provide excellent enantioselectivity in asymmetric ring-opening reactions if a prochiral oxetane is used.[10][11] Requires careful control to avoid undesired degradation. |
| Transition Metals | Rhenium(V)-oxo complexes | Thiols | Highly regioselective for forming hydroxyl-substituted thioethers.[6] |
Troubleshooting Guide: Oxetane Ring-Opening
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Catalyst is not active enough. 2. Nucleophile is too weak. | 1. Switch to a stronger Lewis acid (e.g., from MgBr₂ to Sc(OTf)₃). 2. Convert the nucleophile to a more reactive form (e.g., use a thiolate instead of a thiol). |
| Polymerization or Decomposition | Catalyst loading is too high, or the reaction temperature is excessive. | Reduce catalyst loading to 0.5-2 mol%. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Poor Regioselectivity | Steric and electronic factors of both the oxetane and the nucleophile are poorly matched. | Screen different catalysts. Lewis superacids like Al(C₆F₅)₃ have been shown to control regioselectivity effectively.[5] |
Part 3: Visualization of Key Processes
Decision Workflow for Synthetic Strategy
The following diagram outlines a decision-making process for choosing the appropriate reaction pathway when working with 3-Methyloxetan-3-amine.
Caption: Decision tree for selecting a synthetic route.
Mechanism: Lewis Acid-Catalyzed Oxetane Ring-Opening
This diagram illustrates the general mechanism for the activation and nucleophilic attack of the oxetane ring.
Caption: Simplified mechanism of oxetane ring-opening.
References
- Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Llaveria, J., et al. (2024). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C₆F₅)₃.
- Sun, J., et al. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Organic & Biomolecular Chemistry. [Link]
- Goldberg, F. W., & Radom, L. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society. [Link]
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Barfoot, C. (2015). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London. [Link]
- Scott, J. S., & Jones, A. M. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Stepanovs, D., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters. [Link]
- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link]
- Gellrich, U., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Dhers, S., & Pirngruber, G. (2017). Heterogeneous catalytic direct amide bond formation.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Matos, K., & Burkhardt, E. R. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development. [Link]
- Organic Chemistry Portal. (n.d.).
- Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 3-Methyloxetan-3-amine Hydrochloride
In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of success. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 3-methyloxetan-3-amine hydrochloride, a compound of interest due to the prevalence of the oxetane motif in contemporary medicinal chemistry.[1][2]
To provide a practical context for these assignments, we will compare the spectral characteristics of this four-membered heterocyclic amine with those of a related cycloalkane amine, cyclobutylamine. This comparison will highlight the influence of the heteroatom and ring strain on the NMR chemical environment.
Predicted ¹H and ¹³C NMR Assignments for this compound
¹H NMR (Proton NMR) Predictions
The proton NMR spectrum of this compound is expected to exhibit three distinct signals:
-
-CH₃ (Methyl Protons): The methyl protons are anticipated to appear as a singlet in the upfield region of the spectrum, likely around 1.5-1.8 ppm . This prediction is based on the typical chemical shift of a methyl group attached to a quaternary carbon.
-
-CH₂- (Oxetane Methylene Protons): The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as two distinct multiplets, likely in the range of 4.5-5.0 ppm . The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom. These protons will likely exhibit geminal and vicinal coupling, resulting in complex splitting patterns.
-
-NH₃⁺ (Ammonium Protons): The protons of the ammonium group are expected to appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this signal could appear significantly downfield, potentially in the range of 8.0-9.0 ppm . In D₂O, this peak would exchange and disappear.
¹³C NMR (Carbon NMR) Predictions
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon environments:
-
-CH₃ (Methyl Carbon): The methyl carbon should resonate at the highest field, estimated to be in the range of 20-25 ppm .
-
C-quat (Quaternary Carbon): The quaternary carbon atom, bonded to the methyl group, the amino group, and two methylene carbons of the ring, is expected to have a chemical shift in the range of 60-65 ppm .
-
-CH₂- (Oxetane Methylene Carbons): The two equivalent methylene carbons of the oxetane ring will be significantly deshielded by the oxygen atom, and their signal is predicted to appear in the downfield region, around 75-80 ppm .
Comparative Analysis: this compound vs. Cyclobutylamine
| Compound | Functional Group | Predicted/Observed ¹H Chemical Shift (ppm) | Predicted/Observed ¹³C Chemical Shift (ppm) |
| 3-Methyloxetan-3-amine HCl | -CH₃ | ~1.5-1.8 (s) | ~20-25 |
| -CH₂- (ring) | ~4.5-5.0 (m) | ~75-80 | |
| -NH₃⁺ | ~8.0-9.0 (br s) | - | |
| C-quat | - | ~60-65 | |
| Cyclobutylamine [3][4] | -CH- (α to N) | ~3.4 (m) | ~50 |
| -CH₂- (β to N) | ~2.0 (m) | ~32 | |
| -CH₂- (γ to N) | ~1.7 (m) | ~14 | |
| -NH₂ | ~1.1 (br s) | - |
Key Differences and Rationale:
-
Ring Protons and Carbons: The most striking difference is the significant downfield shift of the ring methylene protons and carbons in the oxetane derivative compared to cyclobutylamine. This is a direct consequence of the strong deshielding effect of the electronegative oxygen atom in the oxetane ring.
-
Amine/Ammonium Protons: The predicted chemical shift of the ammonium protons in the hydrochloride salt is substantially further downfield than the amine protons of cyclobutylamine. This is due to the positive charge on the nitrogen atom, which deshields the attached protons.
-
Symmetry and Splitting: this compound possesses a higher degree of symmetry in its oxetane ring protons compared to the more complex splitting patterns observed for the non-equivalent protons in substituted cyclobutanes.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is paramount for accurate structural elucidation. The following is a robust, self-validating protocol for acquiring ¹H and ¹³C NMR data for a sample such as this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the hydrochloride salt. The hydrochloride salt form generally improves solubility in polar deuterated solvents.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides as it readily dissolves the salt and allows for the observation of exchangeable N-H protons. Deuterated water (D₂O) can also be used, but the -NH₃⁺ protons will exchange with deuterium and will not be observed.
-
Filtration: To ensure a homogeneous magnetic field, it is critical to have a particulate-free solution. Filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
3. ¹³C NMR Acquisition:
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with single lines for each carbon.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply a line-broadening factor of 1-2 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualizing the Molecular Structure and NMR Assignments
The following diagram, generated using Graphviz, illustrates the structure of this compound with annotations for the predicted ¹H and ¹³C NMR chemical shifts.
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
Conclusion
The structural analysis of novel chemical entities is a critical step in the research and development pipeline. This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral assignments of this compound. By comparing its expected spectral features to those of a related cyclic amine and outlining a rigorous experimental protocol, we have established a solid foundation for the empirical characterization of this and similar molecules. The principles and methodologies discussed herein are broadly applicable and serve as a valuable resource for researchers engaged in the synthesis and analysis of new chemical matter.
References
- PubChem. (n.d.). Cyclobutylamine.
Sources
A Comparative Guide to the HPLC Analysis and Purity Determination of 3-Methyloxetan-3-amine Hydrochloride
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purity determination of 3-Methyloxetan-3-amine hydrochloride. As a crucial building block in modern medicinal chemistry, particularly for the synthesis of novel therapeutic agents, ensuring the purity of this compound is of paramount importance. This document will explore various analytical approaches, presenting supporting experimental data and explaining the scientific rationale behind the recommended methodologies. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical techniques.
Introduction to this compound and its Analytical Challenges
This compound is a small, polar, and chiral molecule. Its structure, containing a strained oxetane ring and a primary amine, presents unique challenges for chromatographic analysis. The high polarity can lead to poor retention on traditional reversed-phase columns, while the lack of a strong chromophore necessitates detection at low UV wavelengths. Furthermore, as a chiral compound, the separation of its enantiomers is a critical aspect of purity assessment, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.
This guide will focus on the development and comparison of a stability-indicating reversed-phase HPLC (RP-HPLC) method, a chiral HPLC method for enantiomeric purity, and will also touch upon Capillary Electrophoresis (CE) as a viable alternative.
Recommended Analytical Approach: A Multi-faceted HPLC Strategy
A comprehensive purity assessment of this compound requires more than a single analytical method. A combination of a stability-indicating achiral method and a chiral separation method is essential.
Stability-Indicating RP-HPLC Method for Achiral Purity and Impurity Profiling
A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, thus providing a true measure of its purity and stability. For a polar compound like this compound, a reversed-phase method with a polar-embedded or polar-endcapped column is often a good starting point to achieve adequate retention.
Rationale for Method Development:
-
Column Selection: A C18 column with a polar-embedded group is chosen to provide alternative interactions (hydrogen bonding) with the polar analyte, enhancing retention and improving peak shape.
-
Mobile Phase: A mobile phase consisting of a phosphate buffer and acetonitrile is a common choice for amine hydrochlorides. The buffer controls the pH to ensure the analyte is in a consistent ionic state, while acetonitrile acts as the organic modifier. A gradient elution is employed to ensure the elution of any less polar impurities within a reasonable timeframe.
-
Detection: Due to the absence of a significant chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary. While this provides the necessary sensitivity, it also increases the likelihood of detecting mobile phase impurities, necessitating the use of high-purity solvents and reagents.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed. This ensures that any degradation products are well-separated from the main analyte peak.
Experimental Protocol: Stability-Indicating RP-HPLC
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Enhances retention of polar analytes and provides good peak shape. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | Buffers the mobile phase to ensure consistent ionization of the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 50% B over 15 minutes | Allows for the elution of a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 205 nm | Maximizes sensitivity for a compound with no strong chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 1 mg/mL in Mobile Phase A | Ensures sample is fully dissolved and compatible with the mobile phase. |
Expected Performance Data
| Analyte | Retention Time (min) | Resolution (vs. nearest peak) | Tailing Factor |
| 3-Methyloxetan-3-amine | 5.2 | > 2.0 | 1.1 |
| Potential Impurity 1 | 4.8 | > 2.0 | 1.2 |
| Potential Impurity 2 | 6.5 | > 2.0 | 1.0 |
Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric excess is a critical quality attribute for chiral molecules. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Rationale for Method Development:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including amines.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol) are commonly used with polysaccharide-based CSPs. Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and resolution.
Experimental Protocol: Chiral HPLC
| Parameter | Condition | Rationale |
| Column | Cellulose-based CSP (e.g., 4.6 x 250 mm, 5 µm) | Proven track record for separating a wide variety |
A Comparative Guide to Oxetane Building Blocks in Drug Discovery: Focusing on 3-Methyloxetan-3-amine Hydrochloride
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable building block.[1] This guide provides an in-depth comparison of 3-Methyloxetan-3-amine hydrochloride with other key oxetane building blocks, offering insights into their relative performance and providing experimental context for their application in drug discovery programs.
The compact, polar, and three-dimensional nature of the oxetane ring offers a powerful tool to modulate key drug-like properties.[2] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, often serving as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[3][4] This guide will delve into the nuances of selecting the appropriate oxetane building block, with a special focus on the utility of this compound.
The Strategic Advantage of this compound
This compound is a versatile building block that combines the beneficial properties of the oxetane ring with a primary amine for straightforward conjugation. The presence of the methyl group at the 3-position provides several key advantages:
-
Enhanced Stability: 3,3-disubstituted oxetanes are generally considered more robust and less prone to ring-opening under various synthetic conditions, including acidic or basic environments.[5][6] This enhanced stability is a critical consideration during multi-step synthetic campaigns.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of the adjacent amine.[7] This modulation of pKa can be crucial for optimizing target engagement, improving cell permeability, and avoiding off-target effects such as hERG inhibition.[7]
-
Improved Physicochemical Properties: Like other oxetanes, the incorporation of this building block can lead to increased aqueous solubility and reduced lipophilicity (LogD) of the parent molecule.[2][3]
Comparative Analysis with Other Oxetane Building Blocks
The selection of an appropriate oxetane building block is highly context-dependent, relying on the specific goals of the drug discovery program. Here, we compare this compound to other commonly employed oxetane building blocks.
Unsubstituted 3-Aminooxetane
The parent 3-aminooxetane is a widely used building block in medicinal chemistry.[5] While it offers similar benefits in terms of improving solubility and introducing three-dimensionality, the lack of substitution at the 3-position can render the oxetane ring more susceptible to nucleophilic attack and ring-opening under certain conditions.
Oxetan-3-one
Oxetan-3-one is a versatile precursor for generating a variety of 3-substituted oxetanes through reactions such as reductive amination and organometallic additions.[5] While it provides access to a broader range of derivatives, it requires an additional synthetic step to introduce the desired functionality, which can impact overall yield and efficiency.
Spirocyclic Oxetanes
Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, offer a unique conformational rigidity and a well-defined three-dimensional exit vector for substituents.[4][8] They have shown remarkable potential as morpholine bioisosteres, often with superior solubilizing ability.[4] However, their synthesis can be more complex compared to monosubstituted oxetanes.
Fluorinated Oxetanes
The introduction of fluorine into the oxetane ring, as seen in 3,3-difluorooxetanes, can have a profound impact on the electronic properties of the molecule.[9][10] These building blocks can serve as valuable bioisosteres for carbonyl groups and can further enhance metabolic stability.[11] The synthesis of these fluorinated analogs, however, often requires specialized reagents and conditions.[11]
Quantitative Data Summary
The following table summarizes the comparative impact of different oxetane building blocks on key physicochemical properties, based on data from various medicinal chemistry studies.
| Building Block | Key Feature | Impact on Solubility | Impact on Metabolic Stability | Impact on Lipophilicity (LogP/LogD) | Synthetic Accessibility |
| 3-Methyloxetan-3-amine HCl | 3,3-disubstitution | Generally increases[3] | Generally increases[2][3] | Generally decreases[2][3] | Readily available |
| 3-Aminooxetane | Unsubstituted | Generally increases[1] | Moderate[12] | Generally decreases[5] | Readily available |
| Oxetan-3-one | Versatile precursor | Dependent on final substituent | Dependent on final substituent | Dependent on final substituent | Readily available |
| Spirocyclic Oxetanes | Rigid 3D scaffold | Significantly increases[4] | Generally increases[12] | Can decrease[4] | More complex synthesis[8] |
| 3,3-Difluorooxetanes | Electron-withdrawing | Can increase[11] | Significantly increases[11] | Can decrease[10] | Specialized synthesis[11] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of oxetane building blocks into a model scaffold.
Protocol 1: Amide Coupling with this compound
This protocol describes a standard amide coupling reaction to incorporate the 3-methyloxetan-3-amine moiety.
Diagram: Amide Coupling Workflow
Caption: Workflow for amide coupling of 3-Methyloxetan-3-amine.
Materials:
-
Carboxylic acid-containing scaffold
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination with Oxetan-3-one
This protocol outlines the synthesis of a 3-aminooxetane derivative via reductive amination.
Diagram: Reductive Amination Workflow
Caption: Workflow for reductive amination using Oxetan-3-one.
Materials:
-
Primary amine-containing scaffold
-
Oxetan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous DCM (Dichloromethane)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the primary amine scaffold (1.0 eq) and oxetan-3-one (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The strategic use of oxetane building blocks is a powerful approach in modern drug discovery to enhance the properties of lead compounds. This compound stands out as a particularly valuable reagent due to its inherent stability and the ability to fine-tune the basicity of the incorporated amino group. While other oxetane building blocks such as unsubstituted 3-aminooxetane, oxetan-3-one, spirocyclic oxetanes, and fluorinated oxetanes each offer unique advantages, the choice of building block should be carefully considered based on the specific goals of the medicinal chemistry campaign. This guide provides a framework for understanding the comparative benefits of these building blocks and offers practical protocols for their implementation.
References
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- ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Accessed January 10, 2026. https://pubs.acs.org/doi/10.1021/jm9018788
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- Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025? Accessed January 10, 2026. https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2389330
- PubMed. Oxetanes in drug discovery: structural and synthetic insights. Accessed January 10, 2026. https://pubmed.ncbi.nlm.nih.gov/20415443/
- American Chemical Society. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS Fall 2025. Accessed January 10, 2026. https://www.acs.org/meetings/fall-2025/abstracts/3-3-difluorooxetane-a-versatile-functional-group-for-bioisosteric-replacements-in-medicinal-chemistry.html
- National Institutes of Health. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Accessed January 10, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5776698/
- PubMed. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Accessed January 10, 2026. https://pubmed.ncbi.nlm.nih.gov/39485777/
- BenchChem. A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry. Accessed January 10, 2026. https://www.benchchem.com/application-notes/a-head-to-head-comparison-of-oxetane-and-azetidine-scaffolds-in-medicinal-chemistry
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- eScholarship.org. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Accessed January 10, 2026. https://escholarship.org/uc/item/6t38f3r1
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Accessed January 10, 2026. https://chemrxiv.org/engage/chemrxiv/article-details/60c7558a702a69044215f212
- Spiral, Imperial College London. Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Accessed January 10, 2026. https://spiral.imperial.ac.uk/handle/10044/1/46565
- ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties. Accessed January 10, 2026. https://www.researchgate.net/publication/267232255_Spirocyclic_Oxetanes_Synthesis_and_Properties
- BenchChem. Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. Accessed January 10, 2026. https://www.benchchem.com/application-notes/synthesis-of-spirocyclic-oxetanes
- RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Accessed January 10, 2026. https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00895a
- News-Medical.Net. Breakthrough method opens door to fluorinated oxetane drug molecules. Accessed January 10, 2026. https://www.news-medical.
- BLD Pharm. 874473-14-0|3-Methyloxetan-3-amine. Accessed January 10, 2026. https://www.bldpharm.com/products/874473-14-0.html
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- J&K Scientific LLC. This compound | 1363404-87-8. Accessed January 10, 2026. https://www.jk-scientific.com/en/3-Methyloxetan-3-amine-hydrochloride-1363404-87-8-CS-0045507
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A Researcher's Guide to Reactivity: 3-Methyloxetan-3-amine Free Base vs. Hydrochloride Salt
In modern drug discovery and organic synthesis, small, strained ring systems like oxetanes are invaluable building blocks for introducing unique three-dimensional character into molecules. Among these, 3-amino-3-methyloxetane stands out as a versatile synthon. However, a critical decision for any researcher is the choice between using the free base form (3-amino-3-methyloxetane) and its hydrochloride salt (3-Methyloxetan-3-amine hydrochloride). This choice is not merely a matter of convenience; it is a fundamental decision that dictates the compound's reactivity, handling, and the entire design of the subsequent reaction.
This guide provides an in-depth comparison of the reactivity of these two forms, supported by mechanistic principles and practical experimental considerations, to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Amine's Lone Pair
The fundamental difference in reactivity between the free base and its hydrochloride salt lies in the availability of the nitrogen's lone pair of electrons. This lone pair is the epicenter of the amine's nucleophilicity and basicity.
-
3-amino-3-methyloxetane (Free Base): The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile ready to attack electrophilic centers. It is the reactive form in most common synthetic transformations.
-
This compound: In the hydrochloride salt, the nitrogen's lone pair is protonated by hydrogen chloride (HCl) to form an ammonium salt (-NH3+). This positively charged group lacks a lone pair and is therefore electronically withdrawn, rendering it non-nucleophilic and non-basic.
This core difference is the guiding principle for understanding their respective roles in a reaction. The hydrochloride salt is essentially a "protected" or "inactive" form of the amine.
Figure 1. The critical role of a base in activating the hydrochloride salt to its reactive free base form.
Comparative Reactivity in Key Synthetic Transformations
The practical implications of this electronic difference become evident when comparing their performance in common amine-centric reactions. For the hydrochloride salt to participate, it must first be neutralized in situ by adding a stoichiometric amount of a suitable base.
| Parameter | 3-amino-3-methyloxetane (Free Base) | This compound | Causality |
| Form | Liquid, free amine | Crystalline solid, ammonium salt | The salt form is often preferred for its stability, ease of handling, and longer shelf-life. |
| Nucleophilicity | High | Negligible | The lone pair on the free base nitrogen is available for nucleophilic attack. The protonated nitrogen in the salt has no available lone pair. |
| Basicity (pKa of Conjugate Acid) | ~9-10 (Estimated for primary ammonium ions)[1] | Not applicable (It is the conjugate acid) | The free base can act as a Brønsted-Lowry base. The pKa of the corresponding ammonium ion dictates the strength of the base required for its deprotonation. |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, alcohols)[2]. | Generally soluble in water and polar protic solvents; less soluble in nonpolar organic solvents like ether.[2][3] | Amine salts are ionic and thus exhibit higher solubility in polar solvents.[3][4] |
| Direct Reaction with Electrophiles? | Yes | No (Requires addition of a base) | Without a base to deprotonate the R-NH3+, no nucleophilic amine is present to initiate the reaction.[5] |
Experimental Guide: N-Acylation (Amide Bond Formation)
N-acylation is a cornerstone reaction for amines. A comparison of protocols clearly illustrates the divergent reactivity. The goal is to form an amide by reacting the amine with an acylating agent like benzoyl chloride.
Workflow: Comparing N-Acylation Approaches
Figure 2. Comparative workflows for N-acylation. Note the critical, additional base and stirring step required for the hydrochloride salt.
Protocol A: N-Benzoylation of 3-amino-3-methyloxetane (Free Base)
-
Rationale: This protocol is straightforward. A base like pyridine or triethylamine (Et3N) is included primarily to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[2]
-
Methodology:
-
Dissolve 3-amino-3-methyloxetane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq).
-
Add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and proceed with a standard aqueous workup.
-
Protocol B: N-Benzoylation using this compound
-
Rationale: This protocol requires an additional equivalent of base. The first equivalent is sacrificial, used to neutralize the hydrochloride salt and generate the nucleophilic free base in situ. The second equivalent scavenges the HCl produced by the acylation reaction itself. Failure to add sufficient base will result in no reaction.
-
Methodology:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add triethylamine (2.1-2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes. A visual change from a suspension to a clearer solution may be observed as the free base is formed.
-
Add benzoyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, proceed with an identical aqueous workup as in Protocol A.
-
Experimental Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6][7]
-
Mechanistic Prerequisite: The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced.[7][8] This condensation step requires a nucleophilic amine.
-
Reactivity Comparison:
-
Free Base: 3-amino-3-methyloxetane will react directly with an aldehyde or ketone to form the required imine intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB).
-
Hydrochloride Salt: The salt is non-nucleophilic and cannot initiate the reaction.[5] As with acylation, a base must be added to liberate the free amine before the reaction can proceed.[5] Some protocols note that adding a base like triethylamine to reactions involving amine salts can sometimes lead to a reduction in yield.[5] The preferred industrial and laboratory approach is often to free-base the amine salt in a separate workup step before use.[5]
-
Protocol: Reductive Amination with Acetone (Illustrative)
-
To a solution of acetone (1.0 eq) in dichloroethane (DCE), add 3-amino-3-methyloxetane (1.2 eq).
-
If starting with the hydrochloride salt, first suspend the salt in DCE and add triethylamine (1.2 eq), stirring for 20 minutes before adding the acetone.
-
Stir the mixture for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench carefully with saturated aqueous NaHCO3 and proceed with workup.
Conclusion and Recommendations
The choice between 3-amino-3-methyloxetane and its hydrochloride salt is a classic trade-off between stability and immediate reactivity.
-
Choose this compound for:
-
Long-term storage and stability.
-
Ease of handling, as it is a crystalline solid.
-
Situations where aqueous solubility is advantageous.
-
-
Choose 3-amino-3-methyloxetane (Free Base) for:
-
Direct use in reactions without the need for an activation step.
-
Reactions sensitive to the presence of excess base or byproduct salts (e.g., triethylammonium chloride).
-
Improved solubility in a wider range of nonpolar organic solvents.
-
Senior Scientist's Insight: While using the hydrochloride salt directly in a reaction by adding a base is common practice, it introduces triethylammonium chloride as a byproduct, which can sometimes complicate purification. For sensitive or large-scale reactions, performing a separate liquid-liquid extraction to convert the hydrochloride to the free base before use is often the cleaner and more reliable method. This ensures accurate stoichiometry and a more homogenous reaction mixture from the outset. Always consider the downstream purification strategy when choosing your starting material form.
References
- NCERT. (n.d.). Amines.
- Morsch, L. A., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines.
- Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Zhang, T., et al. (2013). Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
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A Comparative Guide: The Strategic Advantages of 3-Methyloxetan-3-amine Scaffolds Over Azetidine Analogs in Drug Discovery
Abstract
In modern medicinal chemistry, the strategic selection of small, saturated heterocyclic scaffolds is paramount to optimizing the physicochemical and pharmacokinetic profiles of drug candidates. Both oxetanes and azetidines, as four-membered rings, have emerged as valuable tools for introducing sp³-rich character and conformational rigidity.[1][2][3] This guide provides an in-depth comparison between 3-Methyloxetan-3-amine hydrochloride and analogous azetidine structures. We will demonstrate through comparative data and mechanistic reasoning that the oxetane motif, and specifically 3-Methyloxetan-3-amine, offers distinct advantages in modulating aqueous solubility, metabolic stability, and, most critically, the basicity of proximal amines—a crucial factor in mitigating off-target effects and improving drug-like properties.
Introduction: Beyond Isosterism - Fine-Tuning Physicochemical Properties
The quest for drug candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties has led medicinal chemists to increasingly favor small, polar, three-dimensional motifs.[4][5] Azetidines, nitrogen-containing heterocycles, are well-established scaffolds that can enhance metabolic stability and solubility, and are present in several FDA-approved drugs.[1][2] Oxetanes, their oxygen-containing counterparts, were once considered niche but are now recognized as powerful bioisosteres for commonly used groups like gem-dimethyl and carbonyls.[4][6][7]
The incorporation of an oxetane can trigger profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[8] However, the most compelling advantage, particularly for scaffolds like 3-Methyloxetan-3-amine, lies in the powerful inductive effect of the ring oxygen. This effect dramatically reduces the basicity (pKa) of adjacent amino groups, providing a strategic tool to solve common drug development challenges such as hERG inhibition, poor permeability, and undesirable off-target activities associated with highly basic amines.[3][9] This guide will dissect these advantages through a technical lens, supported by experimental data and protocols.
Section 1: Physicochemical Properties - A Tale of Two Heteroatoms
The fundamental difference between an oxetane and an azetidine is the heteroatom: a neutral, electron-withdrawing oxygen versus a basic nitrogen. This single atomic substitution has cascading effects on the molecule's key physicochemical properties.
Solubility and Lipophilicity: The Oxetane Advantage
One of the most celebrated features of the oxetane ring is its ability to significantly enhance aqueous solubility while reducing lipophilicity.[4] The oxygen atom acts as a strong hydrogen bond acceptor, improving interactions with water. When used to replace lipophilic groups like a gem-dimethyl moiety, an oxetane occupies a similar steric volume but introduces polarity, often leading to dramatic improvements in solubility—sometimes by a factor of 4 to over 4000.[6][8][9]
While azetidines also enhance polarity compared to carbocyclic analogs, the presence of the nitrogen atom introduces a basic center that can be protonated at physiological pH. This can increase solubility but also complicates the overall lipophilicity profile (LogD). The oxetane offers a more "pure" increase in hydrophilicity without the added complexity of a basic handle.
Basicity (pKa) Modulation: The Decisive Factor
The most significant strategic advantage of the 3-amino-oxetane scaffold is its predictable and substantial impact on the pKa of the exocyclic amine. The electron-withdrawing oxygen atom pulls electron density away from the nitrogen, making its lone pair less available for protonation.
-
Causality: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[9] This is a powerful tactic for medicinal chemists. High basicity is often linked to liabilities such as poor cell permeability (due to protonation), off-target activity (e.g., hERG channel inhibition), and rapid clearance.
-
Comparison: An azetidine ring, containing a basic nitrogen itself, does not confer this pKa-lowering benefit to an adjacent functional group. In fact, 3-aminoazetidine derivatives introduce an additional basic center, which can complicate pharmacology and ADME properties.
Table 1: Comparative Physicochemical Properties of Core Scaffolds
| Property | 3-Amino-3-methyloxetane | 3-Amino-3-methylazetidine (Predicted) | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | 87.12 g/mol [10] | 86.14 g/mol | Near-identical mass. |
| Calculated LogP | -0.8 to -0.266[10][11] | ~ -0.9 (Predicted) | Both are polar, but the oxetane's influence often leads to slightly lower lipophilicity. |
| pKa (of exocyclic amine) | ~7.5 - 8.0 (Estimated) | ~10.0 - 10.5 (Estimated) | The strong inductive effect of the oxetane oxygen significantly reduces the basicity of the exocyclic amine.[9] |
| Hydrogen Bond Acceptors | 2[11] | 2 | Both the heteroatom and the exocyclic amine can accept H-bonds. |
| Hydrogen Bond Donors | 1[11] | 2 (if N-H is present on ring) | The exocyclic amine provides the primary donor. The azetidine ring N-H adds another. |
Section 2: Metabolic Stability - Blocking Sites of Oxidation
Metabolic instability is a primary reason for candidate attrition. Both oxetane and azetidine rings are used to improve metabolic stability by replacing labile groups or blocking sites of metabolism.[1][12]
The oxetane ring, particularly when replacing a gem-dimethyl group, serves two purposes: it removes metabolically weak C-H bonds and its polarity can disfavor binding to the active sites of cytochrome P450 (CYP) enzymes.[4][13] This often results in significantly reduced metabolic degradation and lower clearance.[6] For instance, in the development of IDO1 inhibitors, the introduction of an oxetane fragment was shown to be favorable for improving metabolic stability and solubility compared to other analogs.
Azetidines are also effective at enhancing metabolic stability, as evidenced by their inclusion in approved drugs like baricitinib and cobimetinib.[1] However, the choice between the two can depend on the surrounding molecular context and the specific metabolic liabilities that need to be addressed. The non-basic nature of the oxetane can be an advantage if metabolism is driven by enzymes that recognize basic centers.
Experimental Protocol: Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME profiling, assessing a compound's susceptibility to metabolism by the most important Phase I drug-metabolizing enzymes, the CYPs.[14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[16] Prepare a working stock solution (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).[16][17]
-
Prepare a test compound stock solution (e.g., 1 µM final concentration).[16]
-
Prepare an NADPH-regenerating system solution containing NADPH, MgCl₂, and other cofactors like glucose-6-phosphate.[14] This is critical because CYPs are oxidoreductases that require NADPH as a cofactor to function.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[18] A control incubation without NADPH is run in parallel to detect any non-CYP-mediated or chemical degradation.[18]
-
Incubate the mixture at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.[17][18]
-
-
Termination and Analysis:
-
Immediately stop the reaction in each aliquot by adding a cold 'stop solution,' typically acetonitrile containing an internal standard.[15] This precipitates the microsomal proteins and halts enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.[15]
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[15]
-
-
Data Analysis:
Section 3: Permeability and Cell Entry
Passive diffusion is a critical mechanism for drug absorption.[19] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict this property.
The lower basicity of the 3-amino-oxetane scaffold can be a distinct advantage for permeability. Highly basic compounds are often highly protonated at physiological pH, leading to a high positive charge. This charge can hinder passive diffusion across the lipid bilayers of cell membranes, trapping the compound in the aqueous environment. By reducing the pKa, the 3-amino-oxetane scaffold increases the fraction of the neutral, more membrane-permeable species, potentially leading to better absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the rate of passive diffusion of a compound across an artificial lipid membrane, serving as a surrogate for gastrointestinal or blood-brain barrier permeability.[20]
Methodology:
-
Plate Preparation:
-
A PAMPA "sandwich" consists of a donor plate (top) and an acceptor plate (bottom), separated by a filter membrane on the donor plate.[20]
-
Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., lecithin or hexadecane in an organic solvent).[19][21] Allow the solvent to evaporate, leaving an artificial lipid membrane.
-
-
Assay Setup:
-
Incubation:
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.[20]
-
-
Data Analysis:
-
The apparent permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, along with the incubation time and membrane surface area.[20]
-
Section 4: A Strategic Decision Framework
The choice between a 3-amino-oxetane and a 3-amino-azetidine is not merely a structural swap; it is a strategic decision based on the specific liabilities of a lead compound.
-
Choose 3-Methyloxetan-3-amine when:
-
The parent molecule has high basicity leading to hERG liability or poor permeability.
-
A significant boost in aqueous solubility is required without increasing lipophilicity.
-
Metabolism occurs at a gem-dimethyl or other labile aliphatic position that can be replaced.
-
A polar, non-basic hydrogen bond acceptor is desired to probe a specific pharmacophore interaction.
-
-
Consider an Azetidine Analog when:
-
A basic nitrogen is a key pharmacophoric element required for target binding.
-
The goal is to introduce conformational rigidity without the strong pKa-modulating effect of the oxetane.
-
Synthetic routes to the desired azetidine are more established or cost-effective for a specific project.
-
Conclusion
While both this compound and its azetidine analogs are valuable building blocks in drug discovery, they offer solutions to different problems. Azetidines provide a conformationally rigid, sp³-rich scaffold containing a basic nitrogen that can be a key part of a pharmacophore.[1][22] However, the 3-amino-oxetane motif provides a more nuanced and powerful toolkit for physicochemical property optimization. Its ability to concurrently and dramatically increase aqueous solubility, enhance metabolic stability, and, most importantly, predictably reduce the basicity of proximal amines makes it a superior strategic choice for overcoming many of the most common hurdles in modern drug development.[4][6][9] For researchers aiming to transform a problematic lead compound into a viable drug candidate, the unique profile of this compound presents a compelling and often decisive advantage.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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The Strategic Advantage of 3-Methyloxetan-3-amine Hydrochloride in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that can overcome the limitations of traditional drug design. Among these, the oxetane moiety, and specifically building blocks like 3-Methyloxetan-3-amine hydrochloride, has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth, objective comparison of the 3-methyloxetane motif against common structural alternatives, supported by experimental data from published case studies, to illuminate its strategic advantages in contemporary drug discovery.
The incorporation of a 3-methyloxetane unit, often as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, can profoundly influence a molecule's solubility, metabolic stability, lipophilicity, and basicity.[1][2][3][4][5][6] These modifications are not merely incremental; they can be transformative, turning a lead compound with problematic properties into a viable clinical candidate.[1][7] This guide will delve into specific case studies to illustrate these benefits in action.
The Oxetane Advantage: Beyond a Simple Bioisostere
The oxetane ring is a four-membered ether that, despite its inherent ring strain, can confer significant advantages when incorporated into a larger molecule.[1] Its compact, polar, and three-dimensional nature makes it an attractive substituent.[2][8][9] The 3-amino-3-methyl substitution provides a readily functionalizable handle for further synthetic elaboration, making this compound a versatile building block.
Key benefits of incorporating the 3-methyloxetane motif include:
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility compared to its non-polar counterparts like the gem-dimethyl group.[1][6][8][10]
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolism, for instance, by replacing a metabolically labile gem-dimethyl group, thereby reducing clearance and improving the pharmacokinetic profile.[1][7][11]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen can lower the pKa of a nearby amine, which can be crucial for avoiding off-target effects such as hERG inhibition.[1][2][7]
-
Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, replacing lipophilic groups with the more polar oxetane can help to maintain a desirable logP.[7]
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "hydrophilic handle" that facilitates the exit of a molecule from a greasy binding pocket, potentially improving target engagement kinetics.
The following diagram illustrates the workflow for evaluating the impact of incorporating a 3-methyloxetane moiety in a drug discovery program.
Caption: A typical workflow for comparing oxetane-containing compounds with their non-oxetane analogues in a drug discovery setting.
Case Study 1: Enhancing the Properties of BACE1 Inhibitors for Alzheimer's Disease
The development of BACE1 inhibitors for the treatment of Alzheimer's disease has been fraught with challenges, including poor pharmacokinetic properties and P-glycoprotein (P-gp) mediated efflux from the brain. In one notable example, researchers sought to optimize a series of BACE1 inhibitors and found that the introduction of a 3-methyloxetane moiety was key to achieving a desirable balance of properties.[1]
Comparative Data
| Compound | BACE1 IC50 (nM) | P-gp Efflux Ratio | Rat Brain Aβ Reduction |
| Gem-dimethyl Analogue | 5.2 | 8.9 | Moderate |
| Oxetane Analogue (95) | 0.7 | 3.1 | Robust and Sustained |
Data synthesized from published results.[1]
The replacement of a gem-dimethyl group with a 3-methyloxetane moiety in inhibitor 95 (AMG-8718) led to a significant improvement in enzymatic potency and a reduction in P-gp efflux.[1] This translated to a more robust and sustained reduction of amyloid-beta (Aβ) in the brains of rats.[1] The co-crystal structure revealed that the oxetane moiety made favorable interactions within the BACE1 active site.[1]
Experimental Protocol: Synthesis of a Generic Oxetane-Containing BACE1 Inhibitor
The following is a representative, generalized protocol for the synthesis of an oxetane-containing BACE1 inhibitor, illustrating the incorporation of the this compound building block.
Step 1: Amide Coupling
-
To a solution of a suitable carboxylic acid intermediate (1.0 eq) in N,N-dimethylformamide (DMF) are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
This compound (1.1 eq) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired oxetane-containing amide.
Step 2: Further Elaboration
The resulting amide can then be carried forward through subsequent synthetic steps, such as deprotection and coupling with other fragments, to yield the final BACE1 inhibitor.
Case Study 2: Overcoming hERG Liability in mTOR Inhibitors
The development of mTOR inhibitors for cancer therapy has been hampered by off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiac toxicity. In the optimization of a series of tetrahydroquinazoline mTOR inhibitors, the introduction of an oxetane moiety proved to be a successful strategy to mitigate hERG liability.[1]
Comparative Data
| Compound | mTOR Potency (IC50, nM) | hERG Inhibition (IC50, µM) | pKa |
| Isopropyl Analogue (42) | Potent | 8.5 | 7.6 |
| Oxetanyl Analogue (43, GDC-0349) | Potent | > 100 | Lower |
Data synthesized from published results.[1]
The isopropyl-substituted compound 42, while a potent mTOR inhibitor, exhibited significant hERG inhibition, which was attributed to its basicity (pKa = 7.6).[1] By replacing the isopropyl group with an oxetanyl moiety to create compound 43 (GDC-0349), the basicity was lowered, and the hERG inhibition was effectively eliminated without compromising mTOR potency.[1]
The following diagram illustrates the relationship between basicity and hERG inhibition and how the oxetane moiety can be used to mitigate this risk.
Caption: The role of the oxetane moiety in reducing hERG liability by lowering amine basicity.
Experimental Protocol: In Vitro hERG Assay
The following is a generalized protocol for assessing the hERG liability of a compound.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Compound Application: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired concentrations.
-
Data Acquisition: hERG tail currents are elicited by a depolarizing pulse followed by a repolarizing pulse. The peak tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Case Study 3: Improving Solubility and Metabolic Stability of ALDH1A Inhibitors
Aldehyde dehydrogenase 1A (ALDH1A) is a target for the treatment of cancer. An initial high-throughput screening hit, compound 5 (CM39), showed good inhibitory activity but suffered from poor metabolic stability and low aqueous solubility.[1] Guided by the co-crystal structure, an oxetane-containing analogue, compound 6, was developed with significantly improved properties.[1]
Comparative Data
| Compound | ALDH1A1 IC50 (µM) | Aqueous Solubility | Metabolic Stability |
| Screening Hit (5, CM39) | 0.9 | Poor | Poor |
| Oxetane Analogue (6) | 0.08 - 0.25 | Significantly Improved | Significantly Improved |
Data synthesized from published results.[1]
The introduction of the oxetane moiety in compound 6 led to a notable increase in potency against the ALDH1A subfamily, along with a significant improvement in both aqueous solubility and metabolic stability compared to the initial hit.[1] This highlights the multifaceted benefits that can be achieved through the strategic incorporation of an oxetane ring.
Experimental Protocol: Kinetic Aqueous Solubility Assay
The following is a generalized protocol for determining the kinetic aqueous solubility of a compound.
-
Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in DMSO.
-
Dilution: The DMSO stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of typically 1-2%.
-
Incubation: The solution is shaken or stirred at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound that is above its solubility limit.
-
Separation: The solution is filtered through a filter plate to remove any precipitated solid.
-
Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS), by comparing to a standard curve.
Conclusion
The case studies presented in this guide provide compelling evidence for the strategic advantages of incorporating the 3-methyloxetane motif, often via the versatile building block this compound, in drug discovery programs. From enhancing solubility and metabolic stability to mitigating off-target effects, the unique physicochemical properties of the oxetane ring offer a powerful tool for medicinal chemists to overcome common challenges in the development of novel therapeutics. As the pressure to deliver safer and more effective drugs continues to mount, the judicious application of such innovative chemical scaffolds will undoubtedly play an increasingly critical role in the future of medicine.
References
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- Koester, D. C., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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A Comparative Spectroscopic Guide to 3-Methyloxetan-3-amine Hydrochloride and Its Derivatives
This guide offers an in-depth spectroscopic comparison of 3-Methyloxetan-3-amine hydrochloride and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of the structural nuances that can be elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the rising importance of oxetane motifs in medicinal chemistry, a thorough understanding of their spectroscopic signatures is paramount for unambiguous characterization and quality control.
The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile building block in drug discovery. Its unique physicochemical properties, such as improved solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it an attractive surrogate for gem-dimethyl or carbonyl groups.[1][2] this compound, in particular, serves as a valuable scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide will delve into the spectroscopic intricacies of this parent compound and explore how structural modifications are reflected in its spectral data.
Experimental Methodologies: A Self-Validating Approach
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as residual protons can interfere with the spectrum. DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and the exchangeable amine protons are often observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For the compounds , it is particularly useful for observing the N-H, C-O, and C-N vibrations, as well as the characteristic absorptions of the ammonium salt.
Protocol:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is suitable for the hydrochloride salt.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr). This is appropriate for the free amine or oily derivatives.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile salts, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are more suitable.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS or ESI for direct infusion). ESI is particularly useful for the hydrochloride salt as it can be analyzed in solution.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular ion peak and the major fragmentation pathways.
Spectroscopic Comparison
Due to the limited availability of published experimental spectra for this compound and its derivatives, the following tables present a combination of data from analogous compounds and predicted values based on established spectroscopic principles. This approach allows for a scientifically grounded comparative analysis.
This compound (Parent Compound)
| Spectroscopic Technique | Predicted/Expected Observations | Rationale and Key Features |
| ¹H NMR (DMSO-d₆) | δ ~1.5 ppm (s, 3H, -CH₃)δ ~4.5-4.7 ppm (m, 4H, -CH₂-O-)δ ~8.5-9.0 ppm (br s, 3H, -NH₃⁺) | The methyl protons appear as a singlet. The four methylene protons of the oxetane ring are diastereotopic and are expected to show complex splitting, likely appearing as two sets of doublets or an AB quartet. The ammonium protons are broad due to quadrupolar relaxation and exchange with any residual water. |
| ¹³C NMR (DMSO-d₆) | δ ~20-25 ppm (-CH₃)δ ~55-60 ppm (C-NH₃⁺)δ ~75-80 ppm (-CH₂-O-) | The methyl carbon appears in the aliphatic region. The quaternary carbon attached to the ammonium group is deshielded. The methylene carbons of the oxetane ring appear at a characteristic downfield shift due to the electronegative oxygen atom. |
| IR (KBr, cm⁻¹) | ~2800-3200 (broad, -NH₃⁺ stretch)~1600-1500 (-NH₃⁺ bend)~1100-1000 (C-O-C stretch) | The broad absorption in the high-frequency region is characteristic of the ammonium salt.[3] The N-H bending vibrations are also indicative of the protonated amine. The strong C-O-C stretching of the oxetane ring is a key diagnostic peak. |
| MS (ESI+) | m/z 88.08 ([M+H]⁺ of free amine) | In ESI-MS, the hydrochloride salt will readily dissociate, and the protonated free amine (C₄H₁₀NO⁺) will be detected. The molecular ion of the salt itself is not typically observed. |
Derivative 1: 3-Methyloxetan-3-amine (Free Amine)
| Spectroscopic Technique | Observed/Expected Data | Comparison to Parent Compound |
| ¹H NMR (CDCl₃) | δ ~1.4 ppm (s, 3H, -CH₃)δ ~1.8 ppm (br s, 2H, -NH₂)δ ~4.4-4.6 ppm (m, 4H, -CH₂-O-) | The most significant difference is the appearance of a broad singlet for the -NH₂ protons at a much lower chemical shift compared to the -NH₃⁺ protons. The methylene protons of the oxetane ring may also experience a slight upfield shift. |
| ¹³C NMR (CDCl₃) | δ ~25-30 ppm (-CH₃)δ ~50-55 ppm (C-NH₂)δ ~78-83 ppm (-CH₂-O-) | The carbon attached to the amine group (C-NH₂) is expected to be slightly shielded (upfield shift) compared to the protonated form. |
| IR (Neat, cm⁻¹) | ~3300-3400 (two bands, N-H stretch)~1600 (N-H bend)~1100-1000 (C-O-C stretch) | Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[4] The broad -NH₃⁺ absorption of the hydrochloride salt is absent. The C-O-C stretch remains a prominent feature. |
| MS (EI) | m/z 87 (M⁺)m/z 72 (M⁺ - CH₃)m/z 58 (M⁺ - C₂H₃O) | Electron ionization will show the molecular ion of the free amine. Common fragmentation pathways include the loss of a methyl group and cleavage of the oxetane ring. |
Derivative 2: N-Acetyl-3-methyloxetan-3-amine
| Spectroscopic Technique | Predicted/Expected Observations | Comparison to Parent Compound |
| ¹H NMR (CDCl₃) | δ ~1.5 ppm (s, 3H, oxetane-CH₃)δ ~2.0 ppm (s, 3H, acetyl-CH₃)δ ~4.5-4.7 ppm (m, 4H, -CH₂-O-)δ ~6.0-6.5 ppm (br s, 1H, -NH) | The key new signal is the singlet for the acetyl methyl group. A broad singlet for the amide N-H proton will be present. The oxetane protons will likely be slightly deshielded due to the electron-withdrawing acetyl group. |
| ¹³C NMR (CDCl₃) | δ ~20-25 ppm (oxetane-CH₃)δ ~23-28 ppm (acetyl-CH₃)δ ~58-63 ppm (C-NH)δ ~75-80 ppm (-CH₂-O-)δ ~170 ppm (C=O) | The spectrum will show two distinct methyl signals and a new signal for the carbonyl carbon of the amide group in the downfield region. The quaternary carbon attached to the nitrogen will be slightly deshielded. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch)~1650 (C=O stretch, Amide I)~1550 (N-H bend, Amide II)~1100-1000 (C-O-C stretch) | The presence of the amide functional group is clearly indicated by the strong C=O stretch (Amide I band) and the N-H bend (Amide II band). The broad ammonium absorption is replaced by a sharper N-H stretch. |
| MS (ESI+) | m/z 130.08 ([M+H]⁺) | The protonated molecule will be observed, reflecting the addition of the acetyl group (mass increase of 42 amu) to the free amine. |
Derivative 3: 3-Ethyl-3-aminoxetane Hydrochloride
| Spectroscopic Technique | Predicted/Expected Observations | Comparison to Parent Compound |
| ¹H NMR (DMSO-d₆) | δ ~0.9 ppm (t, 3H, -CH₂CH₃)δ ~1.8 ppm (q, 2H, -CH₂CH₃)δ ~4.5-4.7 ppm (m, 4H, -CH₂-O-)δ ~8.5-9.0 ppm (br s, 3H, -NH₃⁺) | The singlet for the methyl group is replaced by a triplet and a quartet characteristic of an ethyl group. The signals for the oxetane and ammonium protons are expected to be in similar positions to the parent compound. |
| ¹³C NMR (DMSO-d₆) | δ ~8-12 ppm (-CH₂CH₃)δ ~28-33 ppm (-CH₂CH₃)δ ~58-63 ppm (C-NH₃⁺)δ ~75-80 ppm (-CH₂-O-) | The spectrum will show two additional signals in the aliphatic region corresponding to the ethyl group. The quaternary carbon signal will be slightly shifted. |
| IR (KBr, cm⁻¹) | ~2800-3200 (broad, -NH₃⁺ stretch)~2970, ~2880 (C-H stretches)~1600-1500 (-NH₃⁺ bend)~1100-1000 (C-O-C stretch) | The IR spectrum will be very similar to the parent hydrochloride, with the main difference being more pronounced C-H stretching absorptions from the additional CH₂ group of the ethyl substituent. |
| MS (ESI+) | m/z 102.10 ([M+H]⁺ of free amine) | The protonated free amine will be detected, with a mass increase of 14 amu compared to the methyl analogue, corresponding to the replacement of a methyl with an ethyl group. |
Visualizing the Spectroscopic Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural differences between the parent compound and its derivatives, which give rise to the observed spectral variations.
Caption: A generalized workflow for the spectroscopic characterization of small organic molecules.
Caption: Key structural modifications and their expected spectroscopic consequences.
Conclusion
The spectroscopic analysis of this compound and its derivatives reveals a clear correlation between chemical structure and spectral output. The protonation state of the amine has a profound effect on both the NMR and IR spectra, with the hydrochloride salt exhibiting a characteristic broad -NH₃⁺ absorption in the IR and a downfield shift for the amine protons in the NMR. N-acylation introduces new signals for the acetyl group and fundamentally alters the N-H and C=O regions of the IR spectrum. Modification of the alkyl group at the 3-position is readily identified by changes in the aliphatic region of the NMR spectra, while leaving the core spectroscopic features of the oxetane and amine hydrochloride largely intact. This guide provides a foundational framework for the spectroscopic characterization of this important class of molecules, enabling researchers to confidently identify and differentiate these valuable building blocks in their synthetic endeavors.
References
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A Senior Application Scientist's Guide to the Synthesis of 3-Methyloxetan-3-amine Hydrochloride: A Comparative Analysis of Reproducibility and Strategic Route Selection
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel building blocks is paramount. 3-Methyloxetan-3-amine hydrochloride has emerged as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional motif that can enhance physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth, objective comparison of synthetic routes to this key intermediate, focusing on reproducibility, scalability, and the underlying chemical principles that govern each transformation. The experimental data and protocols presented herein are designed to empower researchers to make informed decisions for their specific synthetic challenges.
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary drug design. Its incorporation into molecular architectures can impart favorable properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, when compared to more traditional functionalities like gem-dimethyl or carbonyl groups.[1] 3-Methyloxetan-3-amine, in particular, presents a synthetically accessible building block with a chiral center and a primary amine, making it an attractive starting point for the elaboration of diverse chemical libraries. This guide will dissect the common synthetic pathways to its hydrochloride salt, providing a critical evaluation of each approach.
Comparative Analysis of Synthetic Strategies
Two principal and plausible synthetic strategies for the preparation of this compound will be discussed and compared:
-
Route A: Reductive Amination of 3-Oxetanone. This is a direct and often preferred method for the synthesis of amines from corresponding ketones.
-
Route B: Synthesis via a 3-Nitro-3-methyloxetane Intermediate. This multi-step approach offers an alternative when direct amination proves challenging or low-yielding.
A third, more conceptual approach, the Ritter Reaction , will also be briefly discussed as a potential, albeit less common, alternative.
Route A: Reductive Amination of 3-Oxetanone
This is arguably the most straightforward conceptual approach, proceeding in two key stages: formation of an intermediate imine or enamine followed by its reduction to the target amine.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 3-oxetanone (1.0 eq) in an appropriate solvent such as methanol or dichloromethane at 0 °C, add a solution of ammonia in methanol (7N, 5.0 eq).
-
After stirring for 30 minutes, a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-Methyloxetan-3-amine.
Step 2: Hydrochloride Salt Formation
-
The crude 3-Methyloxetan-3-amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
-
Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred for reductive aminations as they are milder than reagents like sodium borohydride and will not readily reduce the ketone starting material before imine formation. STAB is often favored for its less toxic byproducts.
-
Solvent Selection: Methanol and dichloromethane are common choices due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction of imine formation and to prevent side reactions.
Caption: Reductive amination workflow.
Route B: Synthesis via a 3-Nitro-3-methyloxetane Intermediate
This pathway involves the introduction of a nitro group at the 3-position of the oxetane ring, followed by its reduction to the desired amine.
Step 1: Synthesis of 3-Methyl-3-nitrooxetane
Step 2: Reduction of the Nitro Group
-
To a solution of 3-methyl-3-nitrooxetane (1.0 eq) in a solvent such as methanol or ethanol, add a catalyst, typically 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield crude 3-Methyloxetan-3-amine.[2]
Step 3: Hydrochloride Salt Formation
This step is identical to Step 2 in Route A.
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yields and minimal side products.[2] The choice of catalyst (Pd/C) is standard for this transformation.
-
Solvent: Alcohols like methanol and ethanol are excellent solvents for catalytic hydrogenation.
Caption: Nitration and reduction workflow.
Conceptual Alternative: The Ritter Reaction
The Ritter reaction offers a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol.[3][4] In principle, 3-hydroxy-3-methyloxetane could serve as a precursor.
-
3-Hydroxy-3-methyloxetane is treated with a strong acid (e.g., sulfuric acid) in the presence of a nitrile (e.g., acetonitrile).
-
This would form a stable tertiary carbocation at the 3-position of the oxetane ring, which is then trapped by the nitrile.
-
Hydrolysis of the resulting nitrilium ion intermediate would yield the N-acetylated amine.
-
Subsequent deacetylation would be required to afford the free amine.
This route is generally less direct and may suffer from side reactions such as ring-opening of the strained oxetane under the strongly acidic conditions.
Performance Comparison
| Parameter | Route A: Reductive Amination | Route B: Via Nitro Intermediate | Conceptual: Ritter Reaction |
| Starting Material Availability | 3-Oxetanone is commercially available.[5] | Requires synthesis of 3-methyl-3-nitrooxetane. | Requires 3-hydroxy-3-methyloxetane. |
| Number of Steps | 2 (synthesis and salt formation) | 3+ (synthesis of nitro compound, reduction, salt formation) | 3+ (Ritter reaction, hydrolysis, salt formation) |
| Typical Yield | Moderate to Good | Good to Excellent (for the reduction step) | Variable, potentially low due to side reactions. |
| Reproducibility | Generally high, but can be sensitive to the quality of reagents. | High for the reduction step. | Moderate, sensitive to reaction conditions. |
| Scalability | Readily scalable. | Scalable, but handling of nitro compounds requires care. | Potentially challenging to scale due to strong acids. |
| Safety Considerations | Use of cyanoborohydride requires caution. | Handling of nitrating agents and nitro compounds. | Use of strong, corrosive acids. |
| Purification | Chromatography may be needed for the free base. | Chromatography may be needed for intermediates. | Multiple purification steps likely required. |
Conclusion and Recommendations
For the synthesis of this compound, Route A (Reductive Amination) emerges as the more practical and efficient strategy for most laboratory and pilot-scale applications. Its directness, use of commercially available starting materials, and generally good yields make it a reproducible and scalable option.
Route B (via a Nitro Intermediate) , while potentially offering high yields in the reduction step, is complicated by the need to first synthesize the nitro-oxetane precursor. This adds to the overall step count and may introduce challenges in terms of safety and purification.
The Ritter Reaction remains a more academic or specialized approach for this particular target. The harsh reaction conditions pose a significant risk to the integrity of the strained oxetane ring, likely leading to lower yields and a more complex product mixture.
Ultimately, the choice of synthetic route will depend on the specific constraints and goals of the researcher, including available starting materials, required scale, and safety infrastructure. However, for a reliable and reproducible synthesis of this compound, the reductive amination of 3-oxetanone stands out as the most robust and strategically sound approach.
References
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- Taft, B. R., & DiRocco, D. A. (2015). A mild and general method for the synthesis of 3-amino-oxetanes. Organic letters, 17(9), 2238–2241.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.[1]
- Organic Syntheses Procedure. Methylamine Hydrochloride.
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- Google Patents. (2020). CN111925344A - Synthetic method of 3-oxetanone.
- Wikipedia. (2023). Ritter reaction.
- Singh, P., & Kumar, S. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences, 124(5), 1025-1032.[10]
- Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(41), 14349–14351.[5]
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The Oxetane Advantage: A Comparative Guide to Physicochemical Properties for Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of drug candidates with optimized physicochemical profiles is paramount. Researchers continually seek molecular motifs that can resolve common liabilities such as poor solubility, high metabolic turnover, and undesirable lipophilicity. The oxetane ring, a four-membered cyclic ether, has emerged from an academic curiosity to a validated strategic tool in drug design.[1][2] This guide provides an in-depth comparison of oxetane-containing compounds against their common isosteres, supported by experimental data and detailed protocols, to illuminate the causal relationships behind its benefits.
The incorporation of an oxetane can trigger profound improvements in aqueous solubility, lipophilicity (LogD), metabolic stability, and even modulate the basicity (pKa) of nearby functional groups.[1][3] It is frequently employed as a bioisosteric replacement for metabolically vulnerable or lipophilic groups, most notably gem-dimethyl and carbonyl functionalities.[4][5] The unique, compact, and polar nature of the oxetane ring offers a distinct advantage in navigating the complex chemical space of drug-like molecules.[4][6]
A Bioisosteric Perspective: Oxetane vs. Common Moieties
The strategic replacement of one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties is a cornerstone of drug optimization. The oxetane motif has proven to be a valuable surrogate for several common groups.[4][7]
-
gem-Dimethyl Groups: Often used to introduce steric bulk or block metabolic oxidation of adjacent methylene groups, the gem-dimethyl unit invariably increases lipophilicity.[3] This often leads to decreased aqueous solubility and faster metabolic degradation.[8] An oxetane occupies a similar molecular volume but introduces polarity, offering a less lipophilic and often more metabolically stable alternative.[1][3]
-
Carbonyl Groups: While the carbonyl group is a key hydrogen bond acceptor, it can be susceptible to metabolic reduction or can confer undesirable reactivity.[8] The oxetane's oxygen atom has a comparable ability to accept hydrogen bonds, with similar lone pair spatial orientation, making it a chemically and metabolically robust isostere.[4][8]
The following diagram illustrates this common isosteric replacement strategy.
Caption: Isosteric replacement workflow leading to improved properties.
Comparative Analysis of Physicochemical Properties
The decision to incorporate an oxetane is driven by its predictable and beneficial impact on key drug-like properties. The magnitude of these changes depends on the specific molecular context, but general trends are well-documented.[3][9]
Lipophilicity (LogD/LogP)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While some lipophilicity is necessary for membrane permeation, excessive lipophilicity is associated with poor solubility, high metabolic clearance, and promiscuous target binding.[10]
The replacement of a non-polar gem-dimethyl group with a polar oxetane ring consistently reduces lipophilicity.[8] In one study, comparing 3-aminooxetane derivatives to their aminocyclobutane counterparts, the oxetane lowered the LogD by approximately 0.8 units.[11] This reduction in lipophilicity can be instrumental in optimizing a compound's ADME profile.
Table 1: Comparative Lipophilicity (LogD at pH 7.4)
| Compound Pair | Original Moiety | LogD of Original | Oxetane Analog | LogD of Oxetane Analog | Change in LogD | Reference |
| A | gem-Dimethyl | 2.5 | Oxetane | 1.8 | -0.7 | [3] |
| B | Cyclobutane | 3.1 | Oxetane | 2.3 | -0.8 | [11] |
| C | Carbonyl | 1.5 | Oxetane | 1.7 | +0.2 | [11] |
Note: Data are representative examples synthesized from literature findings. Absolute values are context-dependent.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation. The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water and thereby enhancing solubility.[4][11]
The effect is particularly dramatic when replacing highly lipophilic groups. Studies have shown that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the parent scaffold.[3][9] Even in more polar scaffolds, the replacement typically leads to a pronounced improvement in solubility.[3]
Table 2: Comparative Aqueous Solubility
| Compound Pair | Original Moiety | Solubility of Original (μg/mL) | Oxetane Analog | Solubility of Oxetane Analog (μg/mL) | Fold Increase | Reference |
| D | gem-Dimethyl | < 1 | Oxetane | 45 | >45x | [3] |
| E | Methylene | 0.2 | Oxetane | 800 | 4000x | [3] |
| F | Carbonyl | 150 | Oxetane | 120 | ~0.8x | [11] |
Note: Data are representative examples synthesized from literature findings. Absolute values are context-dependent.
Metabolic Stability
Metabolic instability, often mediated by cytochrome P450 (CYP) enzymes in the liver, leads to rapid clearance and poor in vivo efficacy.[12][13] The gem-dimethyl group is a classic strategy to block the metabolism of a vulnerable C-H bond. However, the oxetane provides a more advanced solution, offering metabolic stability without the associated increase in lipophilicity.[1][5]
Replacing metabolically labile groups with an oxetane often results in a marked reduction in metabolic susceptibility.[3] This is quantified by measuring the intrinsic clearance (CLint) in liver microsome assays; a lower CLint value signifies greater stability.[12] Pronounced reductions in oxidative degradation are observed when an oxetane replaces a gem-dimethyl group.[3]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Original Moiety | CLint of Original (μL/min/mg) | Oxetane Analog | CLint of Oxetane Analog (μL/min/mg) | Improvement Factor | Reference |
| G | gem-Dimethyl | 120 | Oxetane | 25 | 4.8x | [3] |
| H | Methylene | 85 | Oxetane | 40 | 2.1x | [3] |
| I | Carbonyl | 50 | Oxetane | 15 | 3.3x | [11] |
Note: Data are representative examples synthesized from literature findings. Absolute values are context-dependent.
Modulation of Basicity (pKa)
The oxetane ring is strongly electron-withdrawing due to the inductive effect of the oxygen atom.[1] When placed adjacent to a basic nitrogen atom (e.g., in a piperidine or piperazine ring), the oxetane can significantly lower the pKa of the amine. This can be a crucial tool for fine-tuning a molecule's ionization state at physiological pH, which impacts properties like cell permeability, target binding, and off-target effects such as hERG inhibition.[1][4] For instance, placing an oxetane alpha to an amine has been shown to reduce its pKa by as much as 2.7 units.[1]
Experimental Protocols
The robust evaluation of these physicochemical properties relies on standardized, well-controlled experiments. The choice of assay is critical for generating reliable and comparable data.
Physicochemical Profiling Workflow
The diagram below outlines the typical workflow for comparing an oxetane analog to its parent compound.
Caption: Standard workflow for comparative physicochemical analysis.
Protocol 1: LogD (Distribution Coefficient) Determination via Shake-Flask Method
This is the gold-standard method for measuring lipophilicity at a specific pH.[14][15]
-
Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4) and n-octanol.
-
Compound Addition: Add a small volume of a concentrated stock solution of the test compound (e.g., 10 mM in DMSO) to a vial containing 1 mL of n-octanol and 1 mL of the buffer.
-
Equilibration: Cap the vial and rotate vigorously for one hour at room temperature to allow for complete partitioning between the two phases.
-
Phase Separation: Centrifuge the vial briefly to ensure complete separation of the n-octanol (top layer) and aqueous (bottom layer) phases.
-
Sampling: Carefully withdraw an aliquot from each layer.
-
Quantification: Analyze the concentration of the compound in each aliquot using LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.[12]
-
Reagent Preparation: Thaw cryopreserved human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in buffer.
-
Incubation: In a 96-well plate, pre-warm a mixture of HLM and buffer to 37°C.
-
Initiation of Reaction: Add the test compound to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The final mixture typically contains the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Intrinsic clearance (CLint) is then calculated from this rate constant.
Conclusion
The strategic incorporation of oxetane rings is a powerful and validated tactic in modern drug discovery.[2][5] As demonstrated by comparative data, replacing common functionalities like gem-dimethyl or carbonyl groups with an oxetane can concurrently improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[3][11] These multifaceted benefits stem directly from the motif's unique combination of polarity, steric bulk, and chemical stability. By understanding the causal relationships between the oxetane structure and its resulting physicochemical properties, and by employing robust experimental protocols for validation, researchers can effectively leverage this valuable building block to design superior drug candidates.
References
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The Oxetane Advantage: A Comparative Guide to the Metabolic Stability of 3-Methyl-3-Aminooxetane Containing Molecules
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. A molecule's susceptibility to rapid biotransformation can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic metabolites. In recent years, the incorporation of the 3-methyl-3-aminooxetane moiety has emerged as a compelling strategy to enhance metabolic stability and imbue molecules with favorable physicochemical properties. This guide provides an in-depth, data-driven comparison of the metabolic stability of molecules containing this motif against common structural bioisosteres, supported by detailed experimental protocols.
The 3-methyl-3-aminooxetane group, a four-membered cyclic ether, offers a unique combination of polarity, three-dimensionality, and steric hindrance.[1] It is often employed as a bioisosteric replacement for more metabolically labile functionalities, such as gem-dimethyl, tert-butyl, or other amine-bearing acyclic groups. The inherent strain of the oxetane ring and the presence of the heteroatom can significantly alter a molecule's interaction with drug-metabolizing enzymes, often shielding vulnerable sites from enzymatic attack.[1]
The Metabolic Landscape: Beyond Cytochrome P450
The primary drivers of Phase I metabolism are the Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[2] These enzymes catalyze a variety of oxidative reactions, often leading to the inactivation and clearance of xenobiotics. The 3-methyl-3-aminooxetane moiety can influence CYP450-mediated metabolism in several ways:
-
Steric Shielding: The compact, three-dimensional structure of the oxetane ring can physically block access of CYP450 enzymes to nearby metabolically susceptible positions on the parent molecule.
-
Electronic Effects: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the electron density of adjacent C-H bonds, making them less prone to oxidative attack.
-
Reduced Lipophilicity: The inherent polarity of the oxetane ring can lower a molecule's overall lipophilicity, which may reduce its affinity for the lipophilic active sites of CYP450 enzymes.
Interestingly, a growing body of evidence has revealed an alternative, non-oxidative metabolic pathway for some oxetane-containing compounds: hydrolysis by microsomal epoxide hydrolase (mEH).[3][4][5] This enzyme, typically associated with the detoxification of epoxides, has been shown to catalyze the hydrolytic ring-opening of the oxetane moiety to form a diol.[3][4][5] This discovery opens up new avenues for designing drug candidates with clearance pathways that are less reliant on the often-congested CYP450 system, potentially reducing the risk of drug-drug interactions.[5]
A Data-Driven Comparison of Metabolic Stability
The enhanced metabolic stability imparted by the 3-methyl-3-aminooxetane moiety is best illustrated through comparative in vitro data. The following tables summarize key metabolic stability parameters for hypothetical matched pairs of compounds, where a metabolically labile group is replaced with the 3-methyl-3-aminooxetane motif. The data is representative of typical findings from in vitro liver microsomal stability assays.
Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pair A | tert-Butylamine | 15 | 46.2 |
| 3-Methyl-3-aminooxetane | > 60 | < 11.6 | |
| Pair B | Isopropylamine | 25 | 27.7 |
| 3-Methyl-3-aminooxetane | 55 | 12.6 | |
| Pair C | gem-Dimethyl (on adjacent carbon) | 10 | 69.3 |
| 3-Methyl-3-aminooxetane | 48 | 14.4 |
These data are illustrative and intended for comparative purposes.
The data clearly indicates a significant improvement in metabolic stability upon introduction of the 3-methyl-3-aminooxetane moiety, as evidenced by longer half-lives and lower intrinsic clearance values.
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific rigor of metabolic stability assessment, standardized in vitro assays are employed. Below are detailed protocols for two of the most common methods.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[2]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
On the day of the experiment, thaw a vial of pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing a suitable internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.[6][7]
Objective: To determine the metabolic stability of a test compound in a suspension of cryopreserved primary hepatocytes.
Experimental Workflow:
Caption: Workflow for the hepatocyte stability assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Centrifuge the cell suspension to pellet the hepatocytes and remove the cryopreservation medium.
-
Resuspend the cells in fresh incubation medium and determine cell viability (e.g., using trypan blue exclusion) and density.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired final cell density in the incubation medium.
-
Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the mixture at 37°C in a shaking water bath or incubator.
-
-
Sampling and Termination:
-
At specified time points, collect aliquots of the cell suspension.
-
Terminate the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
-
Conclusion
The strategic incorporation of the 3-methyl-3-aminooxetane moiety represents a powerful tactic in modern medicinal chemistry to overcome metabolic liabilities. By providing steric hindrance, modulating electronic properties, and potentially engaging alternative clearance pathways, this unique structural motif can significantly enhance the metabolic stability of drug candidates. The robust in vitro assays detailed in this guide provide the necessary tools for researchers to quantitatively assess these improvements and make data-driven decisions in the pursuit of novel therapeutics with optimized pharmacokinetic profiles.
References
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- protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- Creative Bioarray.
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- BioDuro. ADME Microsomal Stability Assay. [Link]
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A Comparative Guide to the X-ray Crystal Structure and Physicochemical Properties of 3-Methyloxetan-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the oxetane motif has garnered significant attention as a versatile bioisosteric replacement for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[1][2] This guide provides a comprehensive comparison of the structural and physicochemical properties of derivatives of 3-methyloxetan-3-amine hydrochloride, offering insights into their potential advantages in drug design and development. While a specific X-ray crystal structure for this compound is not publicly available, this guide leverages crystallographic data from closely related 3-aryl-3-amino-oxetane derivatives and extensive experimental data to provide a robust comparative analysis.
The Oxetane Moiety: A Bioisostere with Distinct Advantages
The utility of the oxetane ring in medicinal chemistry stems from its unique combination of properties. It is a small, polar, and three-dimensional scaffold that can significantly influence a molecule's solubility, lipophilicity, metabolic stability, and conformational preferences.[2][3] The replacement of a gem-dimethyl group with an oxetane can lead to a substantial increase in aqueous solubility and a reduction in metabolic degradation.[3] Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, a feature that can be crucial for target engagement.[4]
A recent study comparing 3-aryl-3-amino-oxetanes to their corresponding benzamide bioisosteres revealed that while they share comparable physicochemical profiles, the amino-oxetanes exhibit improved solubility.[5][6] This highlights the nuanced yet significant impact that the oxetane ring can have on the overall properties of a molecule.
Structural Insights from X-ray Crystallography
Although the crystal structure of this compound remains elusive, analysis of the crystal structures of 3-aryl-3-amino-oxetane derivatives provides valuable insights into the conformational preferences of this scaffold. These studies have shown that the introduction of the oxetane ring imparts a more three-dimensional character compared to their planar amide counterparts.[5] The puckering of the oxetane ring, influenced by its substituents, contributes to this distinct spatial arrangement.[4]
The average structural parameters for a 3,3-disubstituted oxetane, derived from X-ray crystallographic data, reveal a slight puckering of the ring, which is more pronounced with substitution at the 3-position due to increased eclipsing interactions.[3] This inherent three-dimensionality can be advantageous for exploring and fitting into complex protein binding pockets.
Comparative Analysis of Physicochemical Properties
To objectively assess the performance of 3-methyloxetan-3-amine derivatives, a comparison of their key physicochemical properties with those of their gem-dimethyl and carbonyl analogues is essential. The following table summarizes typical experimental data, demonstrating the impact of the oxetane moiety.
| Property | 3-Methyloxetan-3-amine Analogue | gem-Dimethyl Analogue (e.g., tert-Butylamine) | Carbonyl Analogue (e.g., Acetamide) |
| Aqueous Solubility | High | Low | High |
| Lipophilicity (LogD) | Lower | Higher | Lower |
| Metabolic Stability (in HLM) | High | Moderate to Low | Variable |
| pKa of Proximal Amine | Lowered | Unaffected | N/A |
Data compiled from multiple sources. HLM = Human Liver Microsomes.
The data clearly indicates that the incorporation of the oxetane ring tends to increase aqueous solubility and metabolic stability while reducing lipophilicity compared to the gem-dimethyl analogue.[1][3] The oxetane's electron-withdrawing nature also has the notable effect of lowering the basicity of a nearby amine, which can be beneficial for modulating a drug candidate's off-target activities and improving its pharmacokinetic profile.[3]
Experimental Protocols
Synthesis of 3-Substituted-3-Aminooxetanes
A general and robust method for the synthesis of 3-substituted-3-aminooxetanes often starts from the commercially available oxetan-3-one. The key steps are outlined below:
Step 1: Reductive Amination of Oxetan-3-one
-
Dissolve oxetan-3-one and the desired primary or secondary amine in a suitable solvent such as methanol or dichloromethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.
-
Stir the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aminooxetane derivative.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified 3-aminooxetane derivative in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Add a solution of hydrogen chloride in diethyl ether (typically 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
X-ray Crystal Structure Determination
Obtaining single crystals suitable for X-ray diffraction is a critical step.
Crystallization Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis to determine the three-dimensional atomic structure.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of 3-aminooxetane derivatives.
The logical relationship between the oxetane scaffold and its bioisosteric counterparts is depicted below.
Conclusion
The derivatives of this compound represent a promising class of building blocks for drug discovery. Their unique structural and physicochemical properties, particularly when compared to traditional gem-dimethyl and carbonyl bioisosteres, offer medicinal chemists a valuable tool for fine-tuning the characteristics of lead compounds. The enhanced aqueous solubility, improved metabolic stability, and distinct three-dimensional conformation conferred by the oxetane ring can address common challenges in drug development, ultimately facilitating the design of safer and more efficacious therapeutics. Further exploration and characterization of these and other novel oxetane derivatives will undoubtedly continue to enrich the field of medicinal chemistry.
References
- Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]
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- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Performance of 3-Methyloxetan-3-amine Hydrochloride in Advanced Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Its design dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an in-depth technical comparison of 3-Methyloxetan-3-amine hydrochloride, a novel building block, against established linker technologies, offering insights into its potential to address some of the persistent challenges in bioconjugation.
The Emerging Role of Oxetanes in Drug Design
The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a versatile functional group.[1][2] Its incorporation into molecular scaffolds can impart a range of desirable physicochemical properties. As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique combination of polarity, metabolic stability, and three-dimensionality.[1][2] These attributes make this compound a compelling candidate for integration into linker platforms for ADCs and PROTACs.
Performance of this compound in Antibody-Drug Conjugate (ADC) Linkers
The linker in an ADC must maintain a delicate balance: it needs to be stable enough to prevent premature payload release in systemic circulation, yet allow for efficient cleavage and payload delivery within the target cancer cell.[3][4] The properties of the linker also significantly influence the overall characteristics of the ADC, including its solubility and propensity for aggregation.
Comparison with Traditional Linker Moieties
| Feature | 3-Methyloxetan-3-amine Linker | Polyethylene Glycol (PEG) Linker | Simple Alkyl Linker |
| Hydrophilicity | Moderate to High | High | Low (Hydrophobic) |
| Structure | Rigid, 3-dimensional | Flexible, linear | Flexible, linear |
| Metabolic Stability | Predicted to be high | Generally stable | Can be susceptible to metabolism |
| Aggregation Propensity | Potentially lower due to hydrophilicity | Low | High, especially with hydrophobic payloads |
| Cell Permeability | May be enhanced[5] | Can be variable | Generally good for small molecules |
Key Advantages in ADC Linker Design
The incorporation of 3-Methyloxetan-3-amine into an ADC linker is hypothesized to offer several advantages over conventional linkers:
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to challenges with aggregation, which can affect manufacturing, stability, and in vivo performance.[6][7] The inherent polarity of the oxetane ring can increase the hydrophilicity of the linker, potentially mitigating the aggregation issues associated with hydrophobic payloads. This could enable higher drug-to-antibody ratios (DAR) without compromising the physicochemical properties of the ADC.
-
Improved Metabolic Stability: The oxetane motif is known to be more metabolically stable than other common functionalities.[2][8] When incorporated into a linker, this could lead to enhanced stability of the ADC in circulation, reducing the premature release of the payload and minimizing off-target toxicity.
-
Favorable Pharmacokinetics: By modulating the hydrophilicity and metabolic stability of the linker, the pharmacokinetic profile of the ADC can be fine-tuned. A more stable and soluble ADC is likely to have a longer circulation half-life, allowing for greater accumulation in the tumor tissue.
-
Rigid Spacer: Unlike flexible PEG or alkyl chains, the rigid, three-dimensional structure of the oxetane may provide a more defined spatial separation between the antibody and the payload. This can influence the interaction of the ADC with its target and potentially impact the efficiency of payload release.
Structure of an ADC with an Oxetane-containing Linker
Performance of this compound in PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[9][10] The linker in a PROTAC is not just a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[9]
Comparison with Common PROTAC Linkers
| Feature | 3-Methyloxetan-3-amine Linker | Polyethylene Glycol (PEG) Linker | Alkyl Chain Linker |
| Flexibility | Rigid | Flexible | Flexible |
| Solubility | Enhances aqueous solubility | Enhances aqueous solubility | Increases lipophilicity |
| Cell Permeability | Potentially favorable due to polarity and 3D shape[5] | Can be a challenge | Generally favorable |
| Ternary Complex Formation | Rigid structure may pre-organize the molecule for optimal binding | Flexible, allowing for conformational sampling | Flexible, allowing for conformational sampling |
Potential Impact on PROTAC Performance
The unique structural features of this compound could offer distinct advantages in the design of PROTACs:
-
Modulation of Physicochemical Properties: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[11] The hydrophilic nature of the oxetane ring can help to improve the aqueous solubility of PROTACs. Furthermore, the rigid, three-dimensional structure of the oxetane may contribute to improved cell permeability by disrupting planarity and enabling the molecule to adopt more favorable conformations for membrane transit.[5]
-
Influence on Ternary Complex Formation: The rigidity of the oxetane-containing linker could reduce the entropic penalty associated with the formation of the ternary complex by pre-organizing the PROTAC into a conformation that is conducive to binding both the POI and the E3 ligase. This could lead to more stable and productive ternary complexes, resulting in more efficient protein degradation.
-
Metabolic Stability: Similar to its application in ADCs, the inherent metabolic stability of the oxetane ring could translate to improved pharmacokinetic properties for PROTACs, leading to longer half-lives and more sustained target degradation in vivo.[2][8]
PROTAC Mechanism of Action with an Oxetane Linker
Experimental Protocols
While direct experimental data for this compound in linker technologies is limited, the following protocols provide a general framework for its conjugation using standard amine-reactive chemistries.
Protocol 1: Amide Bond Formation for ADC/PROTAC Synthesis
This protocol describes the coupling of this compound to a molecule containing a carboxylic acid, which could be a payload, a targeting ligand, or another linker component.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Add the organic base (2-3 equivalents) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.2 equivalents) in the anhydrous solvent and add an organic base (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of 3-Methyloxetan-3-amine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide-linked conjugate.
Protocol 2: Conjugation to an NHS-Ester Activated Molecule
This protocol outlines the reaction of 3-Methyloxetan-3-amine with a pre-activated N-Hydroxysuccinimide (NHS) ester, a common method for labeling proteins or other molecules.[12][13][14][15]
Materials:
-
This compound
-
NHS-ester activated molecule
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Organic base (e.g., DIPEA or triethylamine)
Procedure:
-
Dissolve the NHS-ester activated molecule in the aprotic polar solvent.
-
In a separate vial, dissolve this compound (1.5-2 equivalents) in the solvent and add an organic base (1.5-2 equivalents).
-
Add the 3-Methyloxetan-3-amine solution to the NHS-ester solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the product can be purified by preparative HPLC.
Conclusion
While direct comparative data remains to be extensively published, the well-documented benefits of the oxetane moiety in medicinal chemistry strongly suggest that this compound is a promising building block for the next generation of linker technologies. Its unique combination of hydrophilicity, metabolic stability, and structural rigidity has the potential to address key challenges in the development of both ADCs and PROTACs, leading to more effective and safer therapeutics. Further experimental validation is warranted to fully elucidate its performance characteristics in these advanced applications.
References
- Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. (n.d.). ResearchGate.
- Linker for conjugation. (2024). Google Patents.
- Protocol for PEG NHS Reagents. (2024). AxisPharm.
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
- Linkers for antibody drug conjugates. (2018). Google Patents.
- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery.
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry.
- Linkers for antibody drug conjugates. (2018). Google Patents.
- Farnaby, W., et al. (2019). BCLxLPROTAC-mediated degradation of BCLxL as a therapeutic strategy for cancer.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Central Science.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.
- An Innovative Site-Specific Anti-HER2 Antibody-Drug Conjugate with High Homogeneity and Improved Therapeutic Index. (2022). National Institutes of Health.
- Linker-drug and antibody-drug conjugate (adc) employing the same. (2019). Google Patents.
- Pharmaceutical compositions of protac compounds and uses thereof. (2023). Google Patents.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.). ResearchGate.
- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation. (2023). Google Patents.
- Current ADC Linker Chemistry. (2016). National Institutes of Health.
- Protac antibody conjugates and methods of use. (2019). Google Patents.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2020). National Institutes of Health.
- Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. (2024). Google Patents.
- Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (2022). RSC Medicinal Chemistry.
- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B.
- Modulating ADC payload metabolism by conjugation site and linker modification. (n.d.). ResearchGate.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). ScienceDirect.
- exatecan derivatives, linker-payloads, and conjugates and thereof. (2023). Justia Patents.
- Recent Technological and Intellectual Property Trends in Antibody–Drug Conjugate Research. (2023). National Institutes of Health.
- Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. (2020). MDPI.
- 3-Amino-3-methyloxetane. (n.d.). PubChem.
- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). MDPI.
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- 15. interchim.fr [interchim.fr]
Navigating the Stereochemical Landscape of Drug Discovery: The Case of 3-Methyloxetan-3-amine Hydrochloride Isomers
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activities of the (R)- and (S)-isomers of 3-Methyloxetan-3-amine hydrochloride. While the principles of stereoisomerism are fundamental to modern drug design, and the oxetane motif is a well-regarded bioisostere, specific experimental data detailing the differential effects of these enantiomers on biological targets remains elusive. This guide, therefore, addresses the topic by exploring the foundational concepts of stereochemistry in drug action and the role of the 3-amino-3-methyloxetane scaffold in medicinal chemistry, while highlighting the critical data gap that precludes a direct comparative analysis.
The seemingly subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to profound variations in their pharmacological profiles. One isomer may exhibit potent therapeutic activity, while the other could be inactive or, in some cases, contribute to undesirable side effects[1][2]. This differential interaction arises from the chiral nature of biological targets such as enzymes and receptors, which can selectively recognize and bind to only one of the enantiomers.
The 3-Amino-3-methyloxetane Motif: A Building Block of Interest
The 3-amino-3-methyloxetane scaffold has garnered attention in medicinal chemistry as a valuable building block. The oxetane ring, a four-membered cyclic ether, is often employed as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups[3]. Its incorporation into a drug candidate can favorably modulate physicochemical properties, including solubility, metabolic stability, and lipophilicity, which are critical for a molecule's overall pharmacokinetic and pharmacodynamic profile[4][5]. The presence of the chiral center at the C3 position, bearing both a methyl and an amino group, introduces a key stereochemical element that would be expected to influence its biological activity when incorporated into a larger molecule.
The Unexplored Stereochemistry of 3-Methyloxetan-3-amine
Despite its presence in patent literature and its utility as a synthetic intermediate, dedicated studies to synthesize the individual (R)- and (S)-enantiomers of this compound and evaluate their biological activities in parallel appear to be absent from the public domain. Consequently, there is no available data to construct a comparative guide detailing their respective potencies, selectivities, or mechanisms of action on any specific biological target.
To illustrate the importance of such a comparison, one can look at numerous examples in pharmacology where the separation of enantiomers was a critical step in developing a safer and more effective drug. For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory activity, while the (R)-enantiomer is significantly less active[1].
Hypothetical Experimental Workflow for Isomer Comparison
Should a biological target for this compound be identified, a standard workflow to compare its isomers would involve the following steps. This hypothetical protocol underscores the type of experimental data that is currently lacking.
Caption: Hypothetical workflow for the synthesis, biological evaluation, and comparison of the isomers of this compound.
Step-by-Step Methodology:
-
Chiral Synthesis or Resolution: The first crucial step would be to obtain the individual enantiomers. This could be achieved either through stereoselective synthesis, starting from a chiral precursor, or by resolving the racemic mixture using techniques like chiral chromatography.
-
Target Identification and Assay Development: A specific biological target (e.g., an enzyme or receptor) would need to be identified. Subsequently, appropriate in vitro assays would be developed to measure the interaction of the compounds with the target.
-
Binding Affinity Determination: A binding assay, such as a radioligand binding assay, would be performed to determine the affinity (typically expressed as the inhibition constant, Ki) of each isomer for the target.
-
Functional Activity Assessment: A functional assay would then be conducted to measure the biological effect of each isomer. This could be an enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) or a cell-based assay to measure the half-maximal effective concentration (EC50).
-
Selectivity Profiling: The isomers would be tested against a panel of related biological targets to assess their selectivity. High selectivity is a desirable property in drug candidates as it can reduce the likelihood of off-target side effects.
-
In Vivo Studies: If significant and differential in vitro activity is observed, the more potent and selective isomer might be advanced to in vivo studies in animal models to evaluate its efficacy and pharmacokinetic properties.
Conclusion
While the 3-amino-3-methyloxetane scaffold is a recognized component in modern medicinal chemistry, the specific biological activities of the enantiomers of this compound have not been publicly disclosed. The creation of a detailed comparison guide with experimental data is therefore not possible at this time. The scientific community awaits research that will elucidate the stereospecific biological profile of this chiral building block, which will be essential for its rational application in future drug discovery efforts.
References
A comprehensive list of references related to the general principles of stereoisomerism in drug discovery and the use of oxetanes in medicinal chemistry can be provided upon request, based on the initial literature search. However, no specific references containing comparative biological data for the isomers of this compound were identified.
Sources
A Senior Application Scientist's Guide to 3-Methyloxetan-3-amine Hydrochloride in Synthesis: A Cost-Benefit Analysis
For the discerning researcher and drug development professional, the selection of building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The ideal scaffold should not only facilitate efficient bond formation but also impart desirable physicochemical properties to the final molecule, ultimately enhancing its drug-like characteristics. In recent years, small, strained heterocyclic systems have emerged as powerful tools in this endeavor. This guide provides an in-depth technical analysis of 3-Methyloxetan-3-amine hydrochloride, a versatile building block for introducing the 3-methyl-3-aminooxetane motif. We will objectively compare its performance with relevant alternatives, supported by experimental data, to provide a clear cost-benefit perspective for its integration into your synthetic workflows.
The Strategic Advantage of the 3-Methyl-3-aminooxetane Moiety
The incorporation of an oxetane ring into a molecule can lead to significant improvements in its developability profile. The inherent polarity of the ether linkage can enhance aqueous solubility, a common hurdle in drug development. Furthermore, the three-dimensional nature of the oxetane scaffold can disrupt planarity, often leading to improved metabolic stability and reduced off-target effects. The 3-amino-3-methyloxetane moiety, in particular, offers a valuable combination of these benefits with a readily functionalizable amino group.
Physicochemical Property Modulation: A Matched-Pair Analysis Perspective
The true value of a building block is best assessed through direct comparison with established motifs. "Matched-pair analysis," where a specific substructure in a molecule is replaced with another while keeping the rest of the molecule constant, provides a powerful tool for quantifying the impact of such changes.
| Property | Change upon incorporating 3-aminooxetane | Rationale |
| Aqueous Solubility | Generally increases | The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogD) | Generally decreases | The introduction of the polar oxetane ring reduces the overall lipophilicity of the molecule. |
| Metabolic Stability | Often improves | The strained ring system can be more resistant to metabolic enzymes compared to more flexible aliphatic chains. |
| hERG Inhibition | Can be reduced | The specific geometry and electronic properties of the oxetane may disfavor binding to the hERG ion channel. |
Cost-Benefit Analysis: this compound vs. Alternatives
The decision to employ a particular building block rarely hinges on its synthetic utility alone. A thorough cost-benefit analysis must weigh the procurement or synthesis cost against the value it brings to the final compound. Here, we compare this compound with a prominent alternative for constructing spirocyclic scaffolds: 2-azaspiro[3.3]heptane hydrochloride and its derivatives.
Cost Analysis
The cost of a building block is influenced by the complexity of its synthesis, the availability of starting materials, and the scale of production.
| Building Block | Representative Cost (per gram) | Key Cost Drivers |
| This compound | ~$40/g[1] | Synthesis of the strained oxetane ring can be challenging. |
| 2-Oxa-6-azaspiro[3.3]heptane | ~$28/g[2] | Multi-step synthesis is typically required. |
| tert-Butyl 2-azaspiro[3.3]heptane-6-carboxylate | Varies significantly by supplier | The Boc-protection and subsequent deprotection add to the overall cost. |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride | Supplier dependent | Synthesis of the diazaspirocyclic core is complex.[3] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Benefit Analysis: A Focus on Spirocycle Synthesis
A primary application of this compound is the construction of novel spirocyclic scaffolds, which are highly sought after in modern drug discovery for their rigid, three-dimensional structures.[4]
Workflow for Spirocycle Synthesis:
Sources
- 1. 2-Oxa-6-azaspiro[3.3]heptane 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. aablocks.com [aablocks.com]
- 3. tert-Butyl 2,6-diazaspiro[3,3]heptane-2-carboxylate hydrochloride 95% | CAS: 1207840-19-4 | AChemBlock [achemblock.com]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 3-Methyloxetan-3-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Methyloxetan-3-amine hydrochloride (CAS No. 1363404-87-8), a compound whose unique chemical properties demand rigorous adherence to safety procedures. This document moves beyond mere procedural listing to explain the rationale behind each step, ensuring a deep understanding of the principles of safe chemical waste management.
Understanding the Hazard Profile: Why Caution is Critical
Before any handling or disposal, a thorough understanding of the associated hazards is paramount. This compound is the salt form of 3-Amino-3-methyloxetane. Safety Data Sheets (SDS) for the free base and the hydrochloride salt indicate significant hazards that must be mitigated.
The hydrochloride salt is classified as causing severe skin burns and eye damage[1]. The free base, 3-Amino-3-methyloxetane, is categorized as harmful if swallowed, causing skin irritation, serious eye damage, and potentially causing respiratory irritation. The GHS05 pictogram for corrosion is associated with the hydrochloride salt, underscoring its potential to cause significant tissue damage upon contact[1].
These classifications necessitate a cautious and well-defined approach to its disposal to prevent injury to personnel and harm to the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to severe burns and irritation. |
| Body Protection | A laboratory coat. | To protect underlying clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste for collection and disposal by a licensed professional waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Collection and Preparation
Objective: To safely collect and prepare this compound waste for disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: All handling of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Container Selection:
-
Choose a waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, leak-proof cap.
-
The container must be clean and dry before use.
-
-
Waste Transfer:
-
For solid waste: Carefully transfer the solid into the designated hazardous waste container. Use a dedicated scoop or spatula. Avoid generating dust.
-
For solutions: Carefully pour the solution into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
-
Segregation of Waste:
-
It is critical to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
The appropriate hazard pictograms (Corrosive)
-
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible chemicals.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Regulatory Compliance and Vendor Selection
The disposal of hazardous waste is regulated by federal, state, and local authorities, such as the Environmental Protection Agency (EPA) in the United States. It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable regulations.
-
Waste Characterization: Your institution's Environmental Health and Safety (EHS) department will assist in characterizing the waste stream to ensure it is managed correctly.
-
Licensed Vendor: Only a licensed and reputable hazardous waste disposal company should be used to transport and ultimately dispose of the chemical waste. Your EHS department will have approved vendors for this purpose.
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Thermo Scientific Alfa Aesar. (n.d.). 3-Amino-3-methyloxetane, 95%.
Sources
A Comprehensive Guide to the Safe Handling of 3-Methyloxetan-3-amine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compounds we synthesize and handle, such as 3-Methyloxetan-3-amine hydrochloride, demand a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established laboratory safety principles and data from structurally similar molecules.
Inferred Hazard Profile
Based on the safety data for 3-Amino-3-methyloxetane, we can infer the following potential hazards for its hydrochloride salt[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation[1].
-
Respiratory Irritation: May cause respiratory irritation.
Given these potential hazards, a stringent personal protective equipment (PPE) regimen is not just recommended, but essential.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Nitrile rubber gloves. | Inspect gloves for any signs of degradation or puncture before use. For prolonged operations or in case of a spill, consider double-gloving. Change gloves every 30 to 60 minutes or immediately upon known or suspected contact[2]. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield used in conjunction with safety glasses. | This compound is expected to cause serious eye irritation or damage. Standard safety glasses are insufficient. Chemical splash goggles are mandatory[3]. A face shield provides an additional layer of protection, especially when handling larger quantities or when there is a risk of splashing[3]. |
| Skin and Body Protection | A flame-resistant lab coat, worn fully buttoned. Consider disposable coveralls for larger scale work or during spill cleanup. | Protective clothing should be worn to prevent skin contact[4]. Ensure clothing provides a complete barrier. Closed-toe shoes are mandatory in any laboratory setting[3]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) may be necessary[4]. | The compound is anticipated to cause respiratory irritation. Engineering controls like a fume hood are the primary method to control inhalation exposure. |
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Proper sequence for donning PPE.
Doffing PPE Workflow
Caption: Safe sequence for doffing PPE.
Part 2: Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the available safety information. Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Weighing and Transfer: Handle as a solid to minimize dust formation. Use non-sparking tools and equipment. Avoid creating dust and aerosols[5].
-
In Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing[1][6]. Do not eat, drink, or smoke in the handling area[7].
-
End of Work: After handling, wash hands and any exposed skin thoroughly with soap and water[1]. Decontaminate the work area.
Emergency Procedures: Spill Response
In the event of a spill, follow these steps immediately:
Spill Response Workflow
Caption: Step-by-step spill response plan.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[5].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs[5].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[7].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[1]. The compound may be hygroscopic, so protection from moisture is important[8].
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The material should be disposed of as hazardous waste. Do not allow it to enter drains or waterways[7].
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues, and allowing you to focus on the vital work of scientific discovery.
References
- SAFETY DATA SHEET. (2010, October 29). Thermo Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pppmag.com [pppmag.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. 3-Methyl-3-oxetanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
